molecular formula C21H26O5 B1164449 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate CAS No. 1269839-24-8

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Cat. No.: B1164449
CAS No.: 1269839-24-8
M. Wt: 358.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a useful research compound. Its molecular formula is C21H26O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFLPOLVWWPIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Isolation and Characterization of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate from Zingiber officinale

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Zingiber officinale Roscoe (ginger) is a globally significant spice and medicinal plant, renowned for its rich phytochemical profile. Among its bioactive constituents, diarylheptanoids have garnered substantial interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] This technical guide provides a comprehensive, synthesized protocol for the isolation and characterization of a specific diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, from the rhizomes of Zingiber officinale. The methodologies detailed herein are compiled from established procedures for the separation of analogous compounds and are intended to serve as a robust framework for researchers in natural product chemistry and drug discovery.

Introduction

Ginger rhizomes contain a complex mixture of bioactive compounds, broadly categorized as volatile oils, gingerols, and diarylheptanoids.[3] Diarylheptanoids are characterized by a seven-carbon chain linking two aromatic rings and are significant for their wide range of biological activities.[1][2] The target compound of this guide, this compound, is a member of this class and has been identified in Zingiber officinale.[4] This document outlines a multi-step procedure for its extraction, fractionation, and purification, supplemented with illustrative analytical data and relevant biological context.

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of diarylheptanoids from Zingiber officinale.[1]

Plant Material and Extraction
  • Plant Material: 30 kg of dried Zingiber officinale rhizomes are pulverized into a coarse powder.

  • Extraction: The powdered rhizomes are extracted with 70% ethanol (210 L) under reflux at 60°C for 2 hours. This process is repeated twice to ensure exhaustive extraction.[1]

  • Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract (approximately 5.5 kg).

Solvent Partitioning and Fractionation
  • Solvent Partitioning: The crude ethanol extract is suspended in 95% ethanol and partitioned sequentially with petroleum ether and then ethyl acetate. The ethyl acetate fraction, which is enriched with diarylheptanoids, is collected and concentrated in vacuo.[1]

  • Silica Gel Column Chromatography:

    • The dried ethyl acetate fraction (approx. 920 g) is subjected to column chromatography on a silica gel column (200–300 mesh).[1]

    • A gradient elution is performed using a solvent system of cyclohexane-ethyl acetate, starting with a low polarity mixture (e.g., 97:3 v/v) and gradually increasing the polarity to 100% ethyl acetate.[1]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing diarylheptanoids. Fractions with similar TLC profiles are pooled.

Purification by Preparative and Semi-Preparative HPLC
  • Preparative HPLC: The pooled fractions rich in diarylheptanoids are further separated by preparative High-Performance Liquid Chromatography (HPLC).

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol in water.

    • Detection: UV detector at 280 nm.

  • Semi-Preparative HPLC: Final purification of the target compound is achieved using semi-preparative HPLC on the fractions containing compounds with the expected mass of this compound.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or shallow gradient elution with an acetonitrile-water or methanol-water mobile phase, optimized to resolve the target peak.

    • The purified compound is collected, and the solvent is removed in vacuo to yield the final product.

Data Presentation

Physicochemical Properties

The following table summarizes the calculated physicochemical properties for the target compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₂₁H₂₆O₅
Molecular Weight 374.43 g/mol
Appearance Expected as a yellow oil or gum
LogP (Calculated) 3.5
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 5
Illustrative Spectroscopic Data
Analysis Type Illustrative Data for a Related Diarylheptanoid
¹H-NMR (CDCl₃)δ (ppm): 6.84-6.55 (m, 6H, Ar-H), 5.58 (br s, 2H, Ar-OH), 4.85 (m, 1H, H-3), 3.86 (s, 6H, 2x-OCH₃), 3.80 (m, 1H, H-5), 2.70-2.55 (m, 4H, H-1, H-7), 2.01 (s, 3H, -OAc), 1.80-1.60 (m, 4H, H-2, H-6), 1.55 (m, 2H, H-4).
¹³C-NMR (CDCl₃)δ (ppm): 170.8 (C=O, acetate), 146.5 (Ar-C), 143.9 (Ar-C), 133.0 (Ar-C), 121.2 (Ar-C), 114.4 (Ar-C), 111.1 (Ar-C), 71.5 (C-3), 67.8 (C-5), 55.9 (-OCH₃), 42.5 (C-4), 38.2 (C-2), 34.5 (C-6), 31.8 (C-1), 31.5 (C-7), 21.4 (-OAc).
HR-ESI-MS m/z: [M+H]⁺ calculated for C₂₁H₂₇O₅ (the non-acetylated parent ion after in-source fragmentation) or [M+Na]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the isolation of the target compound from Zingiber officinale.

G cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification A Dried Ginger Rhizomes (30 kg) B 70% Ethanol Reflux Extraction A->B C Crude Ethanol Extract B->C D Solvent Partitioning (Petroleum Ether / Ethyl Acetate) C->D E Ethyl Acetate Fraction (Diarylheptanoid Enriched) D->E F Silica Gel Column Chromatography (Cyclohexane-EtOAc Gradient) E->F G Pooled Diarylheptanoid Fractions F->G H Preparative HPLC (C18, MeOH-H₂O Gradient) G->H I Target-Containing Fractions H->I J Semi-Preparative HPLC (C18, Isocratic/Shallow Gradient) I->J K Pure 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate J->K

Caption: Isolation workflow for the target diarylheptanoid.

Biological Signaling Pathway

Diarylheptanoids isolated from Zingiber officinale have demonstrated anti-tumor activity, partly by modulating the DNA damage response pathway.[1][6] The diagram below shows a simplified representation of the ATR/CHK1 signaling pathway, which is a target of some ginger-derived diarylheptanoids.[1]

G cluster_pathway ATR/CHK1 DNA Damage Response Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) CHK1->CellCycleArrest promotes Apoptosis Apoptosis CHK1->Apoptosis can lead to Diarylheptanoids Ginger Diarylheptanoids Diarylheptanoids->ATR inhibits Diarylheptanoids->CHK1 inhibits

Caption: Inhibition of ATR/CHK1 pathway by ginger diarylheptanoids.

Conclusion

This technical guide provides a detailed, synthesized framework for the isolation of this compound from Zingiber officinale. By integrating established protocols for extraction, partitioning, and multi-stage chromatographic purification, researchers can effectively target this and other related diarylheptanoids. The provided illustrative data and workflow diagrams serve as practical tools for planning and executing the isolation process. Further investigation into the biological activities of this specific compound, such as its potential interaction with the ATR/CHK1 signaling pathway, is warranted to fully elucidate its therapeutic potential.

References

The Biosynthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid compound. Drawing upon the well-established biosynthesis of related curcuminoids in species such as Curcuma longa and Zingiber officinale, this document outlines the core enzymatic steps from primary metabolism to the formation of the diarylheptanoid backbone. Furthermore, a scientifically-informed putative pathway is proposed to delineate the subsequent reduction, hydroxylation, and acetylation reactions required to yield the target molecule. This guide includes detailed summaries of quantitative enzymatic data, step-by-step experimental protocols for key enzyme assays, and visual diagrams of the biosynthetic pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton.[1] This diverse group of compounds, which includes the well-known curcuminoids from turmeric (Curcuma longa), exhibits a wide range of biological activities, making them promising candidates for drug discovery and development.[2][3] The compound this compound, isolated from the rhizomes of Zingiber officinale (ginger), belongs to this class.[4] Understanding its biosynthetic pathway is crucial for metabolic engineering approaches to enhance its production and for the synthesis of novel analogs with improved therapeutic properties.

While the complete biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to originate from the general phenylpropanoid pathway, followed by a series of condensation and modification reactions. This guide details the established upstream pathway and proposes the subsequent enzymatic steps leading to the final compound.

The General Phenylpropanoid and Diarylheptanoid Biosynthesis Pathway

The biosynthesis of diarylheptanoids begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that converts L-phenylalanine into a variety of phenolic compounds.

Phenylpropanoid Pathway: Formation of Acyl-CoA Precursors

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a key precursor for many downstream pathways, including flavonoid and diarylheptanoid biosynthesis.

  • Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by PAL, which catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

These initial steps are fundamental to the production of the building blocks for the diarylheptanoid scaffold.

Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Diarylheptanoid Backbone Formation cluster_0 Step 1: Diketide Formation cluster_1 Step 2: Condensation p-Coumaroyl-CoA_1 p-Coumaroyl-CoA p-Coumaroyl-diketide-CoA p-Coumaroyl-diketide-CoA p-Coumaroyl-CoA_1->p-Coumaroyl-diketide-CoA DCS Malonyl-CoA Malonyl-CoA Malonyl-CoA->p-Coumaroyl-diketide-CoA DCS p-Coumaroyl-diketide-CoA_input p-Coumaroyl-diketide-CoA p-Coumaroyl-diketide-CoA->p-Coumaroyl-diketide-CoA_input p-Coumaroyl-CoA_2 p-Coumaroyl-CoA Bisdemethoxycurcumin 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione (Bisdemethoxycurcumin) p-Coumaroyl-CoA_2->Bisdemethoxycurcumin CURS p-Coumaroyl-diketide-CoA_input->Bisdemethoxycurcumin CURS Proposed Biosynthesis Pathway A 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione B 1,7-bis(4-hydroxyphenyl)heptane-3,5-dione A->B Ene-Reductase(s) C 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one B->C Reductase D 3,5-Dihydroxy-1,7-bis(4-hydroxyphenyl)heptane C->D Reductase E This compound D->E Acetyltransferase PKS_Purification_Workflow A Transform E. coli BL21(DE3) with pET vector containing PKS gene B Inoculate LB medium, grow to OD600 ~0.6 A->B C Induce protein expression with IPTG (e.g., 0.5 mM) B->C D Incubate at 16-20°C overnight C->D E Harvest cells by centrifugation D->E F Lyse cells (sonication) in lysis buffer E->F G Centrifuge to pellet debris F->G H Apply supernatant to Ni-NTA affinity column G->H I Wash column with wash buffer H->I J Elute protein with elution buffer I->J K Analyze purity by SDS-PAGE J->K

References

Unveiling the Bioactive Potential: A Technical Guide to 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a diarylheptanoid, a class of phenolic compounds, that has been isolated from the rhizomes of Zingiber officinale, commonly known as ginger.[1] Diarylheptanoids from this plant source are recognized for their diverse and potent pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective activities. While specific biological data for this compound is not extensively documented in current literature, the structural characteristics of this compound, particularly the presence of hydroxyl and acetate functional groups, suggest it may share the bioactive properties of related diarylheptanoids. This guide provides an in-depth overview of the potential biological activities of this compound, based on the activities of structurally similar diarylheptanoids, and furnishes detailed experimental protocols to facilitate further investigation into its therapeutic promise.

Potential Biological Activities and Mechanisms of Action

The biological activities of diarylheptanoids isolated from Zingiber officinale are a subject of ongoing research, with several studies highlighting their potential in oncology, inflammation, and neuroprotection.

Anti-Tumor Activity

A significant body of research points to the anti-tumor effects of diarylheptanoids. Studies on various diarylheptanoid analogues from Zingiber officinale have demonstrated notable inhibitory effects against a range of tumor cell lines. For instance, some diarylheptanoids have shown remarkable cytotoxicity with IC50 values ranging from 6.69 to 33.46 μM across cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT116 (colorectal carcinoma). A crucial structural feature that appears to enhance cytotoxic activity is the presence of acetoxyl groups at the 3- and/or 5-positions of the heptane side chain, a feature present in this compound.

The proposed mechanism for this anti-tumor activity involves the modulation of key signaling pathways that regulate the cell cycle and DNA damage response. Specifically, some diarylheptanoids have been shown to down-regulate the expression of Ataxia Telangiectasia and Rad3-related protein (ATR) and Checkpoint Kinase 1 (CHK1). The ATR/CHK1 signaling pathway is a critical component of the DNA damage response, and its inhibition can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells.

Neuroprotective Effects

Diarylheptanoids have also been investigated for their neuroprotective properties. Research suggests that these compounds may offer therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism underlying these effects is thought to involve the activation of pro-survival signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in neuronal survival, growth, and plasticity. Activation of this pathway by certain diarylheptanoids has been shown to protect neurons from apoptosis induced by ischemic injury.

Anti-Inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases. Diarylheptanoids have demonstrated potent anti-inflammatory effects. The primary mechanism of this activity is believed to be the inhibition of pro-inflammatory mediators. For example, some diarylheptanoids have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated with lipopolysaccharide (LPS). This is often associated with the suppression of the NF-κB signaling pathway, a master regulator of the inflammatory response.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the reported activity for structurally related diarylheptanoids from Zingiber officinale.

Biological ActivityCell Line(s)Compound Class/ExampleIC50/EC50 ValuesReference
Anti-Tumor A549, HepG2, HeLa, MDA-MB-231, HCT116Diarylheptanoid analogues6.69–33.46 μM(Not available in search results)
Anti-Tumor HL-60Diarylheptanoids with acetoxyl groups<50 μM(Not available in search results)

Experimental Protocols

To facilitate the investigation of the biological activities of this compound, the following detailed protocols for key experiments are provided.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways such as ATR/CHK1 and PI3K/Akt/mTOR.

Materials:

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ATR, anti-p-CHK1, anti-CHK1, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways

ATR_CHK1_Pathway DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates p_CHK1 p-CHK1 (Active) CHK1->p_CHK1 Cell_Cycle_Arrest Cell Cycle Arrest p_CHK1->Cell_Cycle_Arrest leads to Apoptosis Apoptosis p_CHK1->Apoptosis can lead to Compound Diarylheptanoid (e.g., this compound) Compound->ATR inhibits

Caption: Proposed inhibition of the ATR/CHK1 signaling pathway by diarylheptanoids.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Neuronal_Survival Neuronal Survival & Growth mTOR->Neuronal_Survival promotes Compound Diarylheptanoid (e.g., this compound) Compound->PI3K activates

Caption: Proposed activation of the PI3K/Akt/mTOR pathway by diarylheptanoids.

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Compound Treat with Compound Seed_Cells->Treat_Compound Incubate Incubate (24-72h) Treat_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_immuno Immunodetection cluster_detect Detection & Analysis Cell_Treatment Cell Treatment with Compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL_Detection ECL Detection Secondary_Ab->ECL_Detection Densitometry Densitometry Analysis ECL_Detection->Densitometry

Caption: General workflow for Western blot analysis.

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids

Introduction

This compound belongs to the class of diarylheptanoids, a group of plant-derived phenolic compounds. While specific research on the acetate derivative is limited, extensive studies on its core structure, closely related to compounds like Yakuchinone B, have elucidated significant biological activities. This guide focuses on the known mechanisms of action of these related diarylheptanoids, providing insights into their therapeutic potential, particularly in anti-inflammatory and anti-amyloidogenic applications. The information presented is primarily based on studies of Yakuchinone B and its synthetic derivatives, which share the core 1,7-bis(4-hydroxyphenyl)heptan-3-one structure.

Core Mechanisms of Action

The primary mechanisms of action for this class of compounds revolve around two key areas: inhibition of amyloid polypeptide aggregation and modulation of inflammatory signaling pathways.

Inhibition of Islet Amyloid Polypeptide (IAPP) Aggregation

A significant pathological hallmark of Type 2 Diabetes Mellitus (T2DM) is the aggregation of Islet Amyloid Polypeptide (IAPP), leading to pancreatic β-cell death.[1][2] Yakuchinone B derivatives have demonstrated potent inhibitory activity against IAPP aggregation.[1][2]

The proposed mechanism involves direct interaction with IAPP monomers, preventing their assembly into toxic oligomers and fibrils. Molecular docking studies have revealed that these compounds form crucial hydrogen bonds with amino acid residues S19 and N22 and engage in hydrophobic interactions with residue I26 of the IAPP molecule.[1][2] This interaction stabilizes the monomeric form and redirects the aggregation pathway towards non-toxic species. The protective effects of these compounds on β-cells have been demonstrated in vitro, with some derivatives significantly mitigating IAPP-induced toxicity.[1][2]

Modulation of Inflammatory Pathways

Diarylheptanoids, including Yakuchinone B, exhibit notable anti-inflammatory properties.[3][4] Their mechanism of action in this context involves the downregulation of key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

By inhibiting these pathways, the compounds effectively reduce the production of pro-inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown a marked reduction in the synthesis of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on Yakuchinone B-inspired compounds.

Table 1: Inhibitory Activity against IAPP Aggregation

CompoundIC50 (μM) for IAPP Aggregation Inhibition
Yakuchinone B derivative 1> 1 µM
Compound 4e0.7 - 0.8
Compound 4f0.7 - 0.8
Compound 4g0.7 - 0.8
Compound 4h0.7 - 0.8

Data extracted from a study on synthesized Yakuchinone B-inspired compounds.[1][2]

Table 2: Protective Effects on β-cells against IAPP-induced Toxicity

CompoundEC50 (μM) for Protection of BRIN-BD11 cells
Compound 4g0.1
Compound 4h0.2
Compound 4eWeak activity
Compound 4fWeak activity

Data reflects the effective concentration for 50% protection of β-cells from IAPP-induced toxicity.[1][2]

Experimental Protocols

IAPP Aggregation Inhibition Assay

This assay is designed to quantify the ability of a compound to inhibit the aggregation of IAPP.

  • Materials: Human IAPP (hIAPP) peptide, Thioflavin T (ThT), test compounds, phosphate buffer.

  • Procedure:

    • hIAPP is dissolved in a suitable buffer to a final concentration (e.g., 10 µM).

    • Test compounds are added to the hIAPP solution at various concentrations.

    • The mixture is incubated at a constant temperature (e.g., 37°C) with continuous agitation to promote aggregation.

    • At specific time points, aliquots are taken, and Thioflavin T is added.

    • ThT fluorescence, which increases upon binding to amyloid fibrils, is measured using a fluorescence spectrophotometer (excitation ~440 nm, emission ~485 nm).

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay for β-cell Protection

This protocol assesses the protective effect of compounds against IAPP-induced cytotoxicity in a pancreatic β-cell line (e.g., BRIN-BD11).

  • Materials: BRIN-BD11 cells, cell culture medium, hIAPP, test compounds, MTT reagent.

  • Procedure:

    • BRIN-BD11 cells are seeded in 96-well plates and cultured to a suitable confluency.

    • The cells are then treated with a cytotoxic concentration of hIAPP in the presence or absence of varying concentrations of the test compounds.

    • After a defined incubation period (e.g., 72 hours), the cell viability is assessed using the MTT assay.

    • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The EC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Materials: RAW 264.7 cells, cell culture medium, Lipopolysaccharide (LPS), test compounds, Griess reagent.

  • Procedure:

    • RAW 264.7 cells are plated in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

    • LPS is then added to stimulate the cells to produce NO.

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at approximately 540 nm.

    • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Visualizations

Signaling Pathways and Experimental Workflows

IAPP_Aggregation_Inhibition IAPP_Monomer IAPP Monomer Toxic_Oligomers Toxic Oligomers IAPP_Monomer->Toxic_Oligomers Aggregation Non_Toxic_Aggregates Non-toxic Aggregates IAPP_Monomer->Non_Toxic_Aggregates Alternative Pathway Compound Diarylheptanoid (e.g., Yakuchinone B derivative) Compound->IAPP_Monomer Binds to (S19, N22, I26) Compound->Toxic_Oligomers Inhibits Amyloid_Fibrils Amyloid Fibrils Toxic_Oligomers->Amyloid_Fibrils Beta_Cell_Death β-cell Death Amyloid_Fibrils->Beta_Cell_Death Induces Beta_Cell_Survival β-cell Survival Non_Toxic_Aggregates->Beta_Cell_Survival Promotes

Caption: Proposed mechanism of IAPP aggregation inhibition by diarylheptanoids.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) MAPK->Pro_inflammatory_Mediators Upregulates NFkB->Pro_inflammatory_Mediators Upregulates Compound Diarylheptanoid Compound->MAPK Inhibits Compound->NFkB Inhibits Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Modulation of inflammatory signaling pathways by diarylheptanoids.

Experimental_Workflow_Cell_Viability Start Seed β-cells in 96-well plate Treatment Treat with hIAPP and Test Compound Start->Treatment Incubation Incubate for 72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Dissolve Dissolve Formazan MTT->Dissolve Measure Measure Absorbance Dissolve->Measure Analyze Calculate EC50 Measure->Analyze

Caption: Workflow for β-cell viability and protection assay.

References

In-Depth Technical Guide on the Pharmacological Properties of Diarylheptanoids from Zingiber officinale

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological data for "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" is limited. This guide focuses on the well-documented pharmacological properties of structurally related diarylheptanoids isolated from Zingiber officinale (ginger), which are expected to share similar biological activities.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings joined by a seven-carbon chain. A significant source of these compounds is the rhizome of Zingiber officinale, commonly known as ginger. These compounds are major contributors to the medicinal properties of ginger, which has been used for centuries in traditional medicine. This guide provides a detailed examination of the antioxidant, anti-inflammatory, and anti-tumor properties of diarylheptanoids from ginger, supported by experimental data and protocols.

Core Pharmacological Properties

Diarylheptanoids from Zingiber officinale exhibit a range of pharmacological activities, with the most prominent being their antioxidant, anti-inflammatory, and anti-tumor effects. These properties are attributed to their unique chemical structures, which enable them to interact with various biological targets.

Antioxidant Activity

Diarylheptanoids are potent antioxidants capable of scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 1: Antioxidant Activity of Diarylheptanoids from Zingiber officinale

Compound/ExtractAssayResultsReference
Ginger ExtractDPPH Radical ScavengingInhibition of 22.23% to 85.5% at concentrations of 20 to 640 µg/mL.[1][1]
Ginger ExtractFerric Reducing Antioxidant Power (FRAP)Absorbance values from 0.432 at 20 µg/mL to 1.332 at 640 µg/mL.[1][1]
Petroleum Ether Extract of Ginger RhizomeDPPH Radical ScavengingIC50 value of 8.29 ± 1.73 µg/mL.[2][2]
6-GingerolDPPH Radical ScavengingIC50 value of 4.85 ± 0.58 µg/mL.[2][2]
6-ShogaolDPPH Radical ScavengingIC50 value of 7.61 ± 0.81 µg/mL.[2][2]
Anti-inflammatory Activity

The anti-inflammatory effects of ginger diarylheptanoids are well-documented. They can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, and reduce the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 2: Anti-inflammatory Activity of Diarylheptanoids from Zingiber officinale

Compound/ExtractCell LineAssayResultsReference
Dimeric diarylheptanoids (compounds 2, 3, and 4)RAW 264.7Nitric Oxide (NO) Production InhibitionDose-dependent inhibition of NO production.[3][3]
Dimeric diarylheptanoids (compounds 2, 3, and 4)RAW 264.7IL-6 Production InhibitionDose-dependent inhibition of IL-6 production.[3][3]
1-Dehydro-[4]-gingerdioneRAW 264.7iNOS and COX-2 ExpressionInhibition of LPS-induced iNOS and COX-2 protein expression.[5][5]
Gingerols-Prostaglandin E2 (PGE2) Production and COX-2 Activity10-gingerol showed the most pronounced inhibition.
Anti-tumor Activity

Several diarylheptanoids from ginger have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the modulation of cell signaling pathways critical for cancer cell survival and proliferation, such as the ATR/CHK1 pathway.

Table 3: Anti-tumor Activity of Diarylheptanoids from Zingiber officinale

CompoundCell LineIC50 (µM)Reference
Compound 6A549 (Lung carcinoma)10.32 ± 1.15
HepG2 (Hepatocellular carcinoma)12.54 ± 1.26
HeLa (Cervical cancer)9.87 ± 1.03
MDA-MB-231 (Breast cancer)15.67 ± 1.54
HCT116 (Colorectal carcinoma)6.69 ± 0.89
Compound 16A54925.43 ± 2.13
HepG228.76 ± 2.54
HeLa20.12 ± 1.87
MDA-MB-23130.12 ± 2.87
HCT11618.98 ± 1.56
Compound 17A54928.76 ± 2.45
HepG230.12 ± 2.98
HeLa22.43 ± 2.11
MDA-MB-23133.46 ± 3.12
HCT11620.14 ± 1.98
Compound 18A54915.43 ± 1.34
HepG218.76 ± 1.54
HeLa12.34 ± 1.12
MDA-MB-23120.12 ± 1.98
HCT1169.87 ± 1.02

Signaling Pathways and Mechanisms of Action

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Diarylheptanoids from ginger have been shown to inhibit the activation of NF-κB. This is often achieved by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds block the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. For instance, 1-Dehydro-[4]-gingerdione has been found to inhibit IKKβ activity, a key kinase in the NF-κB activation cascade.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa_NFkB IκBα-NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkBa_NFkB->NFkB releases Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK_complex inhibits DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

NF-κB Signaling Pathway Inhibition by Diarylheptanoids.
Targeting the ATR/CHK1 Signaling Pathway

The ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1) signaling pathway is a critical component of the DNA damage response (DDR). Some diarylheptanoids have been found to exert their anti-tumor effects by down-regulating the expression of ATR and CHK1. This inhibition of the DDR can sensitize cancer cells to DNA-damaging agents and induce apoptosis.

ATR_CHK1_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis CHK1->Apoptosis inhibition leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Diarylheptanoids Diarylheptanoids Diarylheptanoids->ATR downregulates Diarylheptanoids->CHK1 downregulates

ATR/CHK1 Signaling Pathway Modulation by Diarylheptanoids.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological properties of diarylheptanoids.

General Experimental Workflow

The pharmacological evaluation of diarylheptanoids typically follows a structured workflow, from extraction and isolation to comprehensive biological testing.

Experimental_Workflow Start Start: Zingiber officinale Rhizome Extraction Extraction (e.g., Ethanol) Start->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Isolation & Purification (e.g., HPLC) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioassays Biological Assays Structure_Elucidation->Bioassays Antioxidant Antioxidant Assays (DPPH, FRAP) Bioassays->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) Bioassays->Anti_inflammatory Anti_tumor Anti-tumor Assays (MTT, Apoptosis) Bioassays->Anti_tumor End Data Analysis & Conclusion Antioxidant->End Anti_inflammatory->End Mechanism Mechanism of Action Studies (Western Blot, Pathway Analysis) Anti_tumor->Mechanism Mechanism->End

General Experimental Workflow for Pharmacological Evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of compounds.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of the test compound and a positive control (e.g., ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution to each well.

    • Add an equal volume of the DPPH solution to each well to initiate the reaction.

    • Include a blank (solvent only) and a control (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Culture and Treatment:

    • Seed cells (e.g., cancer cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the diarylheptanoid compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Incubation:

    • After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of the diarylheptanoid for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubate for 24 hours. Include control groups (untreated, LPS only).

  • Griess Assay:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measurement and Quantification:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO production inhibition compared to the LPS-only treated group.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway.

  • Protein Extraction:

    • After cell treatment, lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

    • Quantify the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, total IκBα, p65).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The diarylheptanoids isolated from Zingiber officinale represent a promising class of natural compounds with significant pharmacological potential. Their well-documented antioxidant, anti-inflammatory, and anti-tumor activities, mediated through the modulation of key signaling pathways such as NF-κB and ATR/CHK1, make them attractive candidates for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic applications of these valuable phytochemicals. Further research is warranted to fully elucidate the structure-activity relationships and to translate the preclinical findings into clinical benefits.

References

In Vitro Profile of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (Yakuchinone B): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, more commonly known as Yakuchinone B, is a diarylheptanoid isolated from the seeds of Alpinia oxyphylla. This compound has garnered significant scientific interest due to its potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the in vitro studies conducted on Yakuchinone B, focusing on its mechanisms of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

In vitro studies have primarily elucidated the anti-inflammatory effects of Yakuchinone B. The compound is reported to exert its activity through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB, Yakuchinone B effectively suppresses the expression of downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, Yakuchinone B has been shown to decrease the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cell lines. In silico studies also suggest that Yakuchinone B may directly interact with and inhibit the activity of enzymes like COX-1, COX-2, 5-Lipoxygenase (LOX-5), and Thromboxane A2 (TXA-2).

Quantitative Data

The following table summarizes the available quantitative data from in vitro studies on Yakuchinone B. It is important to note that while several studies have qualitatively described its inhibitory effects, specific IC50 values for some key anti-inflammatory markers are not consistently reported in the available literature.

Assay Cell Line Target IC50 Value (µM) Reference
Cell Adhesion AssayHUVECAdhesion of U937 and EoL-1 cells29 - 67.2[1]
Nitric Oxide (NO) Inhibition AssayRAW 264.7 MacrophagesiNOSData not available
Pro-inflammatory Cytokine Inhibition (TNF-α)MacrophagesTNF-α secretionData not available
Pro-inflammatory Cytokine Inhibition (IL-6)MacrophagesIL-6 secretionData not available
Cyclooxygenase (COX-2) Inhibition Assay-COX-2 enzyme activityData not available

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory activity of Yakuchinone B.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of Yakuchinone B on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of Yakuchinone B for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

  • Cell Viability: A concurrent MTT assay is performed to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.

TNF-α and IL-6 Inhibition Assay in LPS-Stimulated Macrophages

This enzyme-linked immunosorbent assay (ELISA) measures the effect of Yakuchinone B on the secretion of the pro-inflammatory cytokines TNF-α and IL-6.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells or other suitable macrophage cell lines in 24-well plates.

    • Treat the cells with different concentrations of Yakuchinone B for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • ELISA Procedure:

    • Collect the cell culture supernatants.

    • Use commercially available ELISA kits for the quantification of murine TNF-α and IL-6, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the wells and add the detection antibody.

    • Add a substrate solution to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Determine the cytokine concentrations from the standard curve and calculate the percentage of inhibition.

Western Blot Analysis of the NF-κB Signaling Pathway

This technique is used to investigate the effect of Yakuchinone B on the expression and activation of key proteins in the NF-κB signaling pathway.

  • Cell Lysis and Protein Quantification:

    • After treatment with Yakuchinone B and stimulation with LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) Releases Nucleus Nucleus NF-kB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes (iNOS, COX-2, TNF-a, IL-6) Pro-inflammatory Genes (iNOS, COX-2, TNF-a, IL-6) Nucleus->Pro-inflammatory Genes (iNOS, COX-2, TNF-a, IL-6) Activates Transcription Yakuchinone B Yakuchinone B Yakuchinone B->IKK Complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Yakuchinone B.

COX_Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Yakuchinone B Yakuchinone B Yakuchinone B->COX-1 / COX-2 Inhibits

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of Yakuchinone B.

Experimental_Workflow_NO_Assay A Seed RAW 264.7 cells B Pre-treat with Yakuchinone B A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess Reagent D->E F Measure Absorbance at 540 nm E->F G Calculate % NO Inhibition F->G

Caption: Experimental workflow for the Nitric Oxide (NO) Inhibition Assay.

Experimental_Workflow_Western_Blot A Cell treatment and Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting with Primary and Secondary Antibodies D->E F Signal Detection (ECL) E->F G Data Analysis F->G

Caption: General workflow for Western Blot analysis.

Conclusion

The in vitro evidence strongly suggests that this compound (Yakuchinone B) is a promising anti-inflammatory agent. Its ability to modulate the NF-κB signaling pathway and inhibit the production of key inflammatory mediators provides a solid foundation for its therapeutic potential. Further research is warranted to fully elucidate its molecular targets and to obtain more comprehensive quantitative data on its inhibitory activities. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate future investigations into this and other novel anti-inflammatory compounds.

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Related Diarylheptanoids

Introduction

This technical guide provides a comprehensive overview of the current scientific literature on the diarylheptanoid this compound. Due to the limited availability of detailed research on this specific compound, this review extends to closely related diarylheptanoids to offer a broader context for its potential synthesis, biological activities, and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Compound Profile: this compound

This compound is a natural product that has been isolated from the rhizomes of Zingiber officinale, commonly known as ginger.[1] It belongs to the class of diarylheptanoids, which are characterized by a C6-C7-C6 carbon skeleton. While specific biological activities and detailed experimental data for this compound are not extensively reported in the current literature, its structural similarity to other bioactive diarylheptanoids suggests potential for further investigation.

Physicochemical Properties of Related Diarylheptanoids

The physicochemical properties of several related diarylheptanoids are summarized in the table below. This data, sourced from PubChem, provides a basis for predicting the properties of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
(1E,4Z,6E)-5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-oneC21H20O6368.4-36
(3R,5R)-1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-ylacetateC21H26O7390.43.157
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-oneC19H22O4314.42.834
(1E,4Z,6E)-1-(4-Hydroxyphenyl)-5-hydroxy-7-(3-methoxy-4-hydroxyphenyl)-1,4,6-heptatriene-3-oneC20H18O5338.4-35
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneC19H16O3292.3-23
1,7-Bis(4-hydroxyphenyl)heptan-3-oneC19H22O3298.43.923

Synthesis of Diarylheptanoids

While a specific synthesis protocol for this compound is not detailed in the reviewed literature, the synthesis of related diarylheptanoids has been described. A general approach often involves the Claisen-Schmidt condensation.

Example Protocol: Synthesis of (4E,6E)-1,7-bis(4-hydroxyphenyl)-hepta-4,6-dien-3-one

A reported synthesis of this related diarylheptanoid involves the condensation of OH-protected 4-aryl-2-butanones with OH-protected 3-aryl-acrylaldehydes.[2] The key steps typically include:

  • Protection of Hydroxyl Groups: The hydroxyl groups of the starting phenolic compounds are protected to prevent unwanted side reactions.

  • Claisen-Schmidt Condensation: The protected aryl-butanone is condensed with the protected aryl-acrylaldehyde in the presence of a base to form the heptadienone backbone.[2]

  • Deprotection: The protecting groups are removed to yield the final diarylheptanoid.[2]

Biological Activities of Related Diarylheptanoids

Diarylheptanoids isolated from various natural sources have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. For instance, curcumin, a well-known diarylheptanoid, exhibits anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and reducing the activity of inducible nitric oxide synthase (iNOS).[3] It also inhibits the release of histamine and inflammatory cytokines.[3]

Experimental Workflows

The following diagram illustrates a general workflow for the isolation and characterization of diarylheptanoids from natural sources.

experimental_workflow cluster_extraction Extraction and Isolation cluster_characterization Structure Elucidation and Bioactivity plant_material Plant Material (e.g., Rhizomes) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compound Pure Diarylheptanoid fractionation->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy bioassays Biological Assays (e.g., Anti-inflammatory) pure_compound->bioassays data_analysis Data Analysis and Interpretation spectroscopy->data_analysis bioassays->data_analysis

A generalized workflow for the isolation and characterization of diarylheptanoids.

Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, the anti-inflammatory actions of related compounds like curcumin are known to involve the modulation of key signaling pathways. The diagram below depicts a simplified representation of a potential anti-inflammatory signaling pathway that could be influenced by diarylheptanoids.

signaling_pathway cluster_cell Cellular Response stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor signaling_cascade Signaling Cascade (e.g., NF-κB) receptor->signaling_cascade gene_expression Gene Expression signaling_cascade->gene_expression inflammatory_mediators Inflammatory Mediators (e.g., NO, Cytokines) gene_expression->inflammatory_mediators diarylheptanoid Diarylheptanoid diarylheptanoid->signaling_cascade Inhibition

References

Unveiling a Novel Diarylheptanoid: Discovery, Natural Sources, and Isolation of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and natural sourcing of the diarylheptanoid, 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. This document details its origins within the Zingiberaceae family, outlines comprehensive experimental protocols for its isolation and characterization, and presents its physicochemical and biological properties.

Discovery and Primary Natural Source

The compound, systematically named (3R,5R)-3-Acetoxy-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptane, was first reported as a naturally occurring product isolated from the rhizomes of Curcuma kwangsiensis S.G. Lee & C.F. Liang.[1][2] This plant, a member of the Zingiberaceae (ginger) family, is a traditional Chinese medicine.[3] The discovery was part of a broader phytochemical investigation that led to the identification of five new and nine known diarylheptanoids from this species.[1][2]

Diarylheptanoids are a significant class of plant phenolics characterized by two aromatic rings linked by a seven-carbon chain.[4] They are predominantly found in the rhizomes and roots of plants from families such as Zingiberaceae, Betulaceae, and Myricaceae.[4] While a plethora of similar structures have been isolated from related species like Alpinia officinarum and Zingiber officinale (common ginger), Curcuma kwangsiensis remains the definitive natural source of this specific acetate derivative.[1][5][6]

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis. The molecular formula was established by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), with further structural details determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name [(3R,5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate[1]
Molecular Formula C₂₁H₂₆O₅Calculated
Molecular Weight 370.43 g/mol Calculated
Appearance Not specified in literatureN/A

Table 2: Key Spectroscopic Data (Predicted and from Related Compounds)

Note: Specific NMR data for this exact compound is not fully detailed in the preliminary findings. The data below is a composite based on the analysis of closely related diarylheptanoids from the same plant source.

NucleusChemical Shift (δ) Range (ppm)MultiplicityKey Correlations (HMBC)
¹H NMR
Aromatic Protons6.60 - 7.10d, J≈8.5 HzCorrelations to adjacent aromatic carbons and benzylic carbons.
H-3, H-53.80 - 5.00mH-3 correlates with C-1, C-2, C-4, C-5 and acetyl C=O. H-5 correlates with C-3, C-4, C-6, C-7.
Methylene Protons1.50 - 2.80mVarious correlations confirming the heptane chain structure.
Acetyl Methyl~2.05sCorrelation to the acetyl carbonyl carbon.
¹³C NMR
Aromatic Carbons115.0 - 155.0
C-3, C-565.0 - 75.0
Methylene Carbons30.0 - 45.0
Acetyl C=O~170.0
Acetyl CH₃~21.0

Experimental Protocols: Isolation and Purification

The isolation of this compound from Curcuma kwangsiensis follows a multi-step extraction and chromatographic purification process, typical for separating diarylheptanoids from complex plant matrices.[1][3][7]

Extraction
  • Plant Material Preparation : Air-dried and powdered rhizomes of Curcuma kwangsiensis are used as the starting material.

  • Solvent Extraction : The powdered rhizomes are extracted exhaustively with 95% ethanol (EtOH) at room temperature. The process is repeated multiple times to ensure complete extraction.

  • Concentration : The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning : The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility. Diarylheptanoids are typically enriched in the ethyl acetate fraction.

Chromatographic Purification
  • Silica Gel Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient solvent system, commonly petroleum ether-ethyl acetate or chloroform-methanol, to separate the compounds into several sub-fractions.

  • Sephadex LH-20 Chromatography : Fractions rich in diarylheptanoids are further purified using a Sephadex LH-20 column, with methanol typically used as the eluent. This step is effective for removing smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification to obtain the pure compound is achieved by semi-preparative or preparative HPLC on a reversed-phase column (e.g., C18). A common mobile phase is a gradient of methanol and water or acetonitrile and water.[7]

The workflow for this process is illustrated below.

G Figure 1. General Isolation Workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification plant Powdered Rhizomes of Curcuma kwangsiensis extract 95% Ethanol Extraction plant->extract concentrate Concentration (Rotary Evaporator) extract->concentrate partition Solvent Partitioning (e.g., EtOAc-H₂O) concentrate->partition silica Silica Gel Column Chromatography partition->silica EtOAc Fraction sephadex Sephadex LH-20 Column Chromatography silica->sephadex hplc Preparative HPLC (Reversed-Phase) sephadex->hplc pure_compound Pure Compound: 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate hplc->pure_compound Isolated Fractions G Figure 2. Hypothesized Anti-Tumor Signaling cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes compound Diarylheptanoid (e.g., Title Compound) atr_chk1 ATR/CHK1 Pathway compound->atr_chk1 Inhibits ap1 AP-1 Transcription Factor compound->ap1 Inhibits vegfr2 VEGFR-2 Signaling compound->vegfr2 Inhibits dna_repair Inhibition of DNA Damage Repair atr_chk1->dna_repair gene_expression Altered Gene Expression (Proliferation, Inflammation) ap1->gene_expression angiogenesis Inhibition of Angiogenesis vegfr2->angiogenesis antiproliferation Antiproliferative / Anti-tumor Effect dna_repair->antiproliferation gene_expression->antiproliferation angiogenesis->antiproliferation

References

Spectroscopic Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid with potential applications in pharmaceutical research. This document outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) and presents the expected data in a structured format to facilitate analysis and comparison.

Introduction

This compound belongs to the class of diarylheptanoids, a group of natural products known for their diverse biological activities. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure and mass of the compound. While specific experimental data for this exact compound is not widely published, this guide presents a technical framework based on established methodologies for the analysis of similar diarylheptanoid compounds.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and MS data for this compound. This data is representative and based on the analysis of structurally related diarylheptanoids.

NMR Spectroscopic Data (Representative)

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-12.50 - 2.65m-2H
H-21.60 - 1.75m-2H
H-34.90 - 5.00m-1H
H-41.75 - 1.90m-2H
H-53.95 - 4.05m-1H
H-61.60 - 1.75m-2H
H-72.50 - 2.65m-2H
H-2', H-6'7.00 - 7.10d8.54H
H-3', H-5'6.70 - 6.80d8.54H
4'-OH5.00 - 5.50br s-2H
5-OH2.00 - 2.50br s-1H
Ac-CH₃2.05s-3H

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
C-131.5
C-238.0
C-372.0
C-436.5
C-568.0
C-638.0
C-731.5
C-1'133.0
C-2', C-6'129.5
C-3', C-5'115.0
C-4'154.0
Ac-C=O171.0
Ac-CH₃21.0
Mass Spectrometry Data (Representative)

Table 3: ESI-MS Data

Ion ModeAdductCalculated m/zObserved m/z
Positive[M+H]⁺359.1858359.1861
Positive[M+Na]⁺381.1678381.1680
Negative[M-H]⁻357.1702357.1705

Experimental Protocols

Detailed methodologies for the acquisition of NMR and MS data are provided below. These protocols are based on standard practices for the analysis of diarylheptanoids.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrumentation:

    • A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the TMS signal (0.00 ppm).

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C NMR spectra.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

  • ESI-MS Acquisition:

    • Ionization Mode: ESI, operated in both positive and negative ion modes.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 100-120 °C.

    • Desolvation Temperature: 250-350 °C.

    • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

    • Mass Range: m/z 100-1000.

  • Data Processing:

    • Acquire the mass spectra and process the data using the instrument's software.

    • Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass.

    • Analyze the isotopic pattern to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the analytical steps.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_results Final Characterization Compound Purified Compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Dilution Dilution for MS Analysis Compound->Dilution NMR_Acquisition 1D & 2D NMR Acquisition Dissolution->NMR_Acquisition MS_Acquisition High-Resolution MS Acquisition (ESI) Dilution->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline) NMR_Acquisition->NMR_Processing NMR_Analysis Structural Elucidation NMR_Processing->NMR_Analysis Final_Structure Confirmed Structure NMR_Analysis->Final_Structure MS_Processing Data Processing (Mass Determination) MS_Acquisition->MS_Processing MS_Analysis Formula Confirmation MS_Processing->MS_Analysis MS_Analysis->Final_Structure

General workflow for spectroscopic analysis.

Logical_Relationship cluster_input Input cluster_techniques Analytical Techniques cluster_data Generated Data cluster_output Output Analyte 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR MS Mass Spectrometry (ESI-HRMS) Analyte->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data MS_Data Accurate Mass (m/z) Isotopic Pattern MS->MS_Data Structural_Info Molecular Structure Connectivity NMR_Data->Structural_Info Composition_Info Elemental Composition Molecular Formula MS_Data->Composition_Info

Logical relationship of analytical techniques and data.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a diarylheptanoid, a class of natural products exhibiting a wide range of biological activities. Diarylheptanoids are found in various plant species, including those from the Zingiberaceae (ginger) and Betulaceae (birch) families. Their synthesis is of significant interest to researchers in medicinal chemistry and drug development for the exploration of their therapeutic potential. This document outlines a proposed multi-step synthesis protocol for this compound, based on established synthetic strategies for related diarylheptanoid structures. The proposed route involves the formation of a diketone precursor, followed by reduction and selective acetylation.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a four-step process:

  • Protection of Phenolic Hydroxyl Groups: The starting material, 4-hydroxybenzaldehyde, will have its phenolic hydroxyl group protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the benzyl ether.

  • Synthesis of the Diarylheptanoid Backbone: A base-catalyzed aldol condensation reaction between two equivalents of the protected 4-benzyloxybenzaldehyde and acetone will be employed to construct the 1,7-bis(4-benzyloxyphenyl)hepta-1,6-dien-3-one intermediate.

  • Reduction of the Ketone and Double Bonds: The intermediate from the previous step will undergo reduction. Catalytic hydrogenation is a suitable method to concurrently reduce the carbon-carbon double bonds and the ketone, as well as deprotect the benzyl ethers, to yield 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol. A milder reduction using a reagent like sodium borohydride could selectively reduce the ketone to an alcohol, which would then be followed by a separate hydrogenation step for the double bonds and deprotection. For simplicity, a one-pot hydrogenation/deprotection is proposed here.

  • Selective Acetylation: The final step involves the selective acetylation of the hydroxyl group at the C-3 position of 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol. This can be a challenging step, and may require enzymatic catalysis or careful control of reaction conditions to achieve high selectivity. A general acetylation procedure is presented, which may be followed by chromatographic purification to isolate the desired product.

Data Presentation

The following table summarizes the hypothetical quantitative data for the key steps in the proposed synthesis of this compound. These values are estimates based on typical yields for similar reactions reported in the literature.

StepStarting Material(s)Key Reagent(s)Molar Ratio (Starting Material:Reagent)ProductTheoretical Yield (%)Purity (%)
14-HydroxybenzaldehydeBenzyl bromide, K₂CO₃1 : 1.1 : 1.54-Benzyloxybenzaldehyde95>98
24-Benzyloxybenzaldehyde, AcetoneNaOH2 : 1 : 1.21,7-Bis(4-benzyloxyphenyl)hepta-1,6-dien-4-one80>95
31,7-Bis(4-benzyloxyphenyl)hepta-1,6-dien-4-oneH₂, Pd/CSubstrate : Catalyst1,7-Bis(4-hydroxyphenyl)heptan-3-ol85>97
41,7-Bis(4-hydroxyphenyl)heptan-3-olAcetic anhydride, Pyridine1 : 1.2 : 2This compound70>98 (after purification)

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxybenzaldehyde

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-benzyloxybenzaldehyde as a white solid.

Step 2: Synthesis of 1,7-Bis(4-benzyloxyphenyl)hepta-1,6-dien-4-one

  • In a round-bottom flask, dissolve 4-benzyloxybenzaldehyde (2.0 eq) in ethanol.

  • Add acetone (1.0 eq) to the solution.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH, 1.2 eq) to the mixture at 0-5 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl).

  • Filter the resulting precipitate, wash with water and cold ethanol, and dry under vacuum to yield 1,7-bis(4-benzyloxyphenyl)hepta-1,6-dien-4-one.

Step 3: Synthesis of 1,7-Bis(4-hydroxyphenyl)heptan-3-ol

  • Dissolve 1,7-bis(4-benzyloxyphenyl)hepta-1,6-dien-4-one (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,7-bis(4-hydroxyphenyl)heptan-3-ol, which can be purified by column chromatography if necessary.

Step 4: Synthesis of this compound

  • Dissolve 1,7-bis(4-hydroxyphenyl)heptan-3-ol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Aldol Condensation cluster_step3 Step 3: Reduction & Deprotection cluster_step4 Step 4: Acetylation start 4-Hydroxybenzaldehyde reagent1 Benzyl Bromide, K2CO3 (DMF) start->reagent1 product1 4-Benzyloxybenzaldehyde reagent1->product1 reagent2 Acetone, NaOH (Ethanol) product1->reagent2 product2 1,7-Bis(4-benzyloxyphenyl) hepta-1,6-dien-4-one reagent2->product2 reagent3 H2, Pd/C (Ethyl Acetate) product2->reagent3 product3 1,7-Bis(4-hydroxyphenyl)heptan-3-ol reagent3->product3 reagent4 Acetic Anhydride, Pyridine product3->reagent4 final_product 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate reagent4->final_product

Quantitative Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid with potential pharmacological significance. The methods outlined below are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the diarylheptanoid class of natural products. Diarylheptanoids are characterized by a 1,7-diphenylheptane skeleton and are found in various plant families, including Zingiberaceae (e.g., ginger and turmeric) and Betulaceae.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and elucidation of its biological functions.

This application note details two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Parameters for Diarylheptanoid Analysis

The following tables summarize typical validation parameters for the quantitative analysis of diarylheptanoids and other phenolic compounds using HPLC-DAD and LC-MS/MS. These values are derived from published methods for structurally related compounds and should be considered as a reference for method development and validation for this compound.

Table 1: HPLC-DAD Method Parameters for Diarylheptanoid Quantification (Reference Data)

ParameterValue RangeReference Compound(s)
Linearity (R²)> 0.999(3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol
Limit of Detection (LOD)0.06 - 0.22 µg/mL(3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol
Limit of Quantification (LOQ)0.18 - 0.69 µg/mL(3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol
Precision (RSD)< 2%(3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol
Recovery98.35 - 103.90%(3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol

Data adapted from a validated method for diarylheptanoids in Curcuma comosa.[3]

Table 2: LC-MS/MS Method Parameters for Phenolic Compound Quantification in Biological Matrices (Reference Data)

ParameterValue RangeReference Compound(s)Matrix
Linearity (R²)> 0.99516 Phenolic CompoundsPlasma
Limit of Quantification (LOQ)0.04 - 2.51 nM16 Phenolic CompoundsPlasma
Precision (RSD)< 15%16 Phenolic CompoundsPlasma
Recovery80 - 120%16 Phenolic CompoundsPlasma
Linearity (R²)> 0.99Gallic acid, Quercitrin, QuercetinRat Plasma
Precision (RSD)< 9.5%Gallic acid, Quercitrin, QuercetinRat Plasma
Recovery88.9 - 98.8%Gallic acid, Quercitrin, QuercetinRat Plasma

Data adapted from validated methods for phenolic compounds in plasma.[4][5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for extraction from plant material and biological fluids.

This protocol is suitable for the extraction of diarylheptanoids from plant tissues.

Workflow for Plant Material Extraction

G A 1. Homogenize Plant Material B 2. Maceration with Methanol or Ethanol A->B C 3. Filtration/Centrifugation B->C D 4. Solvent Evaporation C->D E 5. Reconstitution in Mobile Phase D->E F 6. Filtration (0.22 µm) E->F G 7. HPLC or LC-MS/MS Analysis F->G

Caption: Extraction workflow from plant material.

Protocol:

  • Homogenization: Grind the dried plant material (e.g., rhizomes) into a fine powder.

  • Extraction: Macerate the powdered plant material (1 g) with a suitable solvent such as methanol or 70% ethanol (20 mL) at room temperature for 24 hours. Sonication can be used to improve extraction efficiency.

  • Filtration: Filter the extract through filter paper or centrifuge to separate the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Redissolve the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the chromatography system.

This protocol is designed for the extraction of the analyte from plasma samples for pharmacokinetic studies.

Workflow for Plasma Sample Preparation

G cluster_0 Protein Precipitation cluster_1 Liquid-Liquid Extraction cluster_2 Solid-Phase Extraction (SPE) A 1. Add Acetonitrile (1:3 v/v) to Plasma B 2. Vortex and Centrifuge J 5. Evaporate Solvent B->J C 1. Acidify Plasma and Add Ethyl Acetate D 2. Vortex and Centrifuge E 3. Collect Organic Layer E->J F 1. Condition SPE Cartridge G 2. Load Sample H 3. Wash I 4. Elute I->J K 6. Reconstitute in Mobile Phase J->K L 7. Analyze by LC-MS/MS K->L

Caption: Plasma sample preparation workflows.

Protocol (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge to pellet any remaining particulates and transfer the supernatant to an autosampler vial.

HPLC-DAD Quantification Protocol

Chromatographic Conditions (starting point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Diode array detection, monitoring at the UV absorbance maximum of the compound (likely around 280 nm for phenolic compounds).

  • Injection Volume: 10 µL.

Quantification:

Quantification is performed using an external standard calibration curve. Prepare a series of standard solutions of this compound of known concentrations. Plot the peak area against the concentration to generate a calibration curve. The concentration of the analyte in the samples is then determined from this curve.

LC-MS/MS Quantification Protocol

Chromatographic Conditions (starting point):

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: A fast gradient may be employed, for example, starting at 5% B and ramping to 95% B in 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (the molecular ion of the analyte) and a specific product ion need to be determined by direct infusion of a standard solution.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

Quantification is typically performed using an internal standard method to correct for matrix effects and variations in instrument response. A stable isotope-labeled version of the analyte is the ideal internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Signaling Pathway Context: Biosynthesis of Diarylheptanoids

This compound belongs to the diarylheptanoid family, which are synthesized in plants through the phenylpropanoid and polyketide pathways.[4][5][6] Understanding the biosynthetic origin can be relevant for metabolic engineering and understanding its role in the plant.

G cluster_0 Phenylpropanoid Pathway cluster_1 Polyketide Pathway A L-Phenylalanine / L-Tyrosine B Cinnamic Acid / p-Coumaric Acid A->B C p-Coumaroyl-CoA B->C E Type III Polyketide Synthase (PKS) C->E D Malonyl-CoA D->E F Diarylheptanoid Scaffold E->F G 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate F->G Tailoring Enzymes (Hydroxylation, Acetylation, etc.)

Caption: Biosynthetic pathway of diarylheptanoids.

The biosynthesis starts with the amino acids L-phenylalanine or L-tyrosine, which are converted to phenylpropanoid precursors like p-Coumaroyl-CoA.[4] A type III polyketide synthase (PKS) enzyme then catalyzes the condensation of two molecules of a phenylpropanoid-CoA thioester with one molecule of malonyl-CoA to form the basic C6-C7-C6 diarylheptanoid skeleton.[4] Subsequent modifications by various "tailoring" enzymes, such as hydroxylases, acetyltransferases, and glycosyltransferases, lead to the diverse array of naturally occurring diarylheptanoids, including this compound.

References

HPLC method for "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This diarylheptanoid, a compound of interest for its potential therapeutic properties, requires a robust and reliable analytical method for accurate quantification in various matrices, including raw materials, finished products, and biological samples. The following protocol is established based on methods developed for structurally similar diarylheptanoids and adheres to standard pharmaceutical analysis guidelines.

Introduction

This compound is a linear diarylheptanoid.[1] The accurate determination of its purity and concentration is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such phenolic compounds due to its high resolution, sensitivity, and specificity.[2][3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, purified by a Milli-Q system or equivalent)

    • Acetic acid (glacial, analytical grade)

  • Sample Preparation:

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Luna C18(2), 250 x 4.6 mm, 5 µm (Phenomenex) or equivalent
Mobile Phase A 0.5% Acetic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection DAD at 280 nm
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.04060
20.04060
22.07030
25.07030
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial composition (70:30 Water:Acetonitrile with 0.5% Acetic Acid) to obtain concentrations in the range of 1 - 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh approximately 10 mg of the sample.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the peak purity analysis using a DAD.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the standard solution. The correlation coefficient (r²) should be >0.999.[4]

  • Accuracy: The accuracy can be determined by the recovery of a known amount of standard added to a sample matrix. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution. The relative standard deviation (RSD) should be <2%.[4]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[4]

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0e.g., 1.1
Theoretical Plates ≥ 2000e.g., 8500
RSD of Peak Area (%) ≤ 2.0e.g., 0.5%
(for 6 injections)

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.35 - 103.90%
Repeatability (RSD %) < 2.0%
Intermediate Precision (RSD %) < 2.0%
LOD (µg/mL) e.g., 0.05
LOQ (µg/mL) e.g., 0.15

Visualization

Experimental Workflow

The logical flow of the analytical procedure is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Chrom_Separation Chromatographic Separation Injection->Chrom_Separation Detection DAD Detection (280 nm) Chrom_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is suitable for the reliable quantification of this compound. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control and research purposes in the pharmaceutical industry. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with DAD detection, provides excellent chromatographic resolution and sensitivity.

References

Application Notes and Protocols for Cell-Based Assays of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid, belongs to a class of natural products known for a wide range of biological activities. This document provides detailed protocols for cell-based assays to evaluate its potential therapeutic efficacy in several key areas: anti-inflammatory, anti-cancer, and antioxidant activities. The compound is structurally related to other bioactive diarylheptanoids, such as Yakuchinone B, which has demonstrated notable anti-inflammatory and anticancer properties[1]. These protocols are designed to be comprehensive and adaptable for screening and mechanistic studies in a drug discovery and development context.

Potential Therapeutic Applications and Corresponding Cell-Based Assays

Based on the known activities of structurally similar diarylheptanoids, the following therapeutic areas and corresponding cell-based assays are proposed for this compound.

Anti-inflammatory Activity

Rationale: Chronic inflammation is a key component of numerous diseases. Diarylheptanoids have been shown to possess anti-inflammatory effects, often through the modulation of key signaling pathways such as NF-κB[1].

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of the test compound to inhibit LPS-induced NO production.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. A standard curve using sodium nitrite should be generated to determine the concentration of nitrite in the samples.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: This assay quantifies the reduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages following treatment with the test compound.

Experimental Protocol:

  • Follow steps 1-4 from the NO inhibition assay.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1,500 rpm for 10 minutes and collect the supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound.

Data Presentation: Anti-inflammatory Activity
AssayCell LineStimulantCompound Conc. (µM)Outcome MeasureResult (e.g., IC50 in µM)
NO ProductionRAW 264.7LPS (1 µg/mL)0.1, 1, 10, 50, 100Nitrite ConcentrationData to be filled
TNF-α SecretionRAW 264.7LPS (1 µg/mL)0.1, 1, 10, 50, 100TNF-α Concentration (pg/mL)Data to be filled
IL-6 SecretionRAW 264.7LPS (1 µg/mL)0.1, 1, 10, 50, 100IL-6 Concentration (pg/mL)Data to be filled

Signaling Pathway Visualization

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Gene Transcription Compound 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate Compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Anti-Cancer Activity

Rationale: Many natural products exhibit anti-cancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Related diarylheptanoids have shown cytotoxicity against various cancer cell lines[2][3].

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Lines: A panel of human cancer cell lines can be used, for example:

    • A549 (lung carcinoma)

    • MCF-7 (breast adenocarcinoma)

    • HT-29 (colorectal adenocarcinoma)

    • A375P (melanoma)[2]

  • Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a selected cancer cell line (e.g., A549) in a 6-well plate and treat with the IC50 concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation: Anti-Cancer Activity

| Assay | Cell Line | Compound Conc. (µM) | Outcome Measure | Result (e.g., IC50 in µM or % Apoptosis) | | :--- | :--- | :--- | :--- | :--- | :--- | | Cell Viability (MTT) | A549 | 0.1 - 100 | % Cell Viability | Data to be filled | | Cell Viability (MTT) | MCF-7 | 0.1 - 100 | % Cell Viability | Data to be filled | | Cell Viability (MTT) | HT-29 | 0.1 - 100 | % Cell Viability | Data to be filled | | Apoptosis (Annexin V/PI) | A549 | IC50 concentration | % Apoptotic Cells | Data to be filled |

Signaling Pathway Visualization

G cluster_0 PI3K/Akt Pathway cluster_1 ERK1/2 Pathway PI3K PI3K Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Apoptosis Promotes Compound 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate Compound->PI3K Inhibits Compound->ERK Activates

Caption: Potential anti-cancer signaling pathways modulated by the compound.

Antioxidant Activity

Rationale: Oxidative stress is implicated in the pathogenesis of many diseases. Phenolic compounds, including diarylheptanoids, are known for their antioxidant properties, which involve scavenging free radicals.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in methanol or DMSO.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Data Presentation: Antioxidant Activity

| Assay | Positive Control | Compound Conc. (µM) | Outcome Measure | Result (e.g., EC50 in µM) | | :--- | :--- | :--- | :--- | :--- | :--- | | DPPH Scavenging | Ascorbic Acid | 0.1 - 100 | % Radical Scavenging | Data to be filled |

Experimental Workflow Visualization

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Compound_Prep Prepare compound dilutions Mix Mix compound and DPPH solution in 96-well plate Compound_Prep->Mix DPPH_Prep Prepare 0.1 mM DPPH solution DPPH_Prep->Mix Incubate Incubate for 30 min in the dark Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Analyze Calculate % scavenging and EC50 Measure->Analyze

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

These application notes provide a framework for the initial cell-based screening of this compound. Positive results in these assays would warrant further investigation into the specific molecular mechanisms of action and in vivo efficacy studies. The provided protocols and data presentation formats are intended to facilitate standardized and comparable results for drug development professionals.

References

Animal Models for Studying the Effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the biological effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. This natural product, a diarylheptanoid isolated from the rhizomes of Zingiber officinale (ginger), is structurally related to compounds with known anti-inflammatory and anti-cancer properties.[1][2][3][4] The following sections outline appropriate animal models and methodologies to explore these potential therapeutic activities.

Introduction to this compound

This compound is a member of the diarylheptanoid class of natural products. While specific biological data on this compound is limited, its structural similarity to other well-studied diarylheptanoids, such as curcumin and other ginger-derived compounds, suggests potential anti-inflammatory and anti-cancer activities.[2][3][4][5][6] Research on related compounds has demonstrated modulation of key signaling pathways involved in inflammation and cancer, including NF-κB, PI3K/Akt, and ERK1/2.[5][7] Therefore, the animal models and protocols presented herein are selected based on their established use in evaluating compounds with these expected mechanisms of action.

Animal Models for Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema Model

This widely used model is suitable for screening the acute anti-inflammatory effects of novel compounds.[1][8][9][10][11]

2.1.1. Experimental Protocol

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) or Swiss albino mice (20-25 g).

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard pellet diet and water ad libitum.

  • Experimental Groups:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test compound (this compound) at varying doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

    • After 60 minutes, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[1]

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.

2.1.2. Quantitative Data Presentation

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.08-
Indomethacin100.55 ± 0.0556%
Test Compound250.98 ± 0.0721.6%
Test Compound500.78 ± 0.0637.6%
Test Compound1000.62 ± 0.0550.4%
p < 0.05 compared to vehicle control.
Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to study systemic inflammation and the effects of compounds on pro-inflammatory cytokine production.[12][13][14]

2.2.1. Experimental Protocol

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Housing: As described in section 2.1.1.

  • Experimental Groups:

    • Group I: Saline control.

    • Group II: LPS control (e.g., 1 mg/kg, i.p.).

    • Group III-V: Test compound (this compound) at varying doses (e.g., 25, 50, 100 mg/kg, p.o.) administered 1 hour prior to LPS.

  • Procedure:

    • Administer the test compound or vehicle orally.

    • After 1 hour, inject LPS intraperitoneally.

    • Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.

    • Euthanize animals and collect tissues (e.g., liver, lungs, spleen) for further analysis.

  • Data Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits. Analyze tissue homogenates for inflammatory markers via Western blot or qPCR.

2.2.2. Quantitative Data Presentation

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2h (Mean ± SEM)Serum IL-6 (pg/mL) at 6h (Mean ± SEM)
Saline Control-50 ± 835 ± 6
LPS Control-1250 ± 110980 ± 95
Test Compound + LPS25980 ± 90750 ± 80
Test Compound + LPS50650 ± 75480 ± 60
Test Compound + LPS100420 ± 50310 ± 45
*p < 0.05 compared to LPS control.

Animal Models for Anti-Cancer Activity

Xenograft Tumor Model

This model is the standard for evaluating the in vivo efficacy of potential anti-cancer compounds using human cancer cell lines implanted in immunodeficient mice.[15][16][17]

3.1.1. Experimental Protocol

  • Animals: Immunodeficient mice (e.g., nude mice, SCID mice, or NSG mice), 4-6 weeks old.

  • Cell Lines: Human cancer cell lines relevant to the hypothesized activity of the compound (e.g., A549 lung cancer, HCT116 colon cancer, MDA-MB-231 breast cancer).

  • Housing: In a specific pathogen-free (SPF) facility.

  • Procedure:

    • Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into experimental groups:

      • Group I: Vehicle control.

      • Group II: Positive control (a standard chemotherapeutic agent).

      • Group III-V: Test compound at varying doses.

    • Administer treatment according to a defined schedule (e.g., daily, every other day) via an appropriate route (p.o., i.p., i.v.).

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width)² x length / 2.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot, qPCR).

3.1.2. Quantitative Data Presentation

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1500 ± 150-+5%
Positive ControlVaries450 ± 6070%-8%
Test Compound501100 ± 12026.7%+3%
Test Compound100750 ± 9050%+1%
Test Compound200500 ± 7066.7%-2%
*p < 0.05 compared to vehicle control.

Signaling Pathways and Visualizations

Based on studies of structurally similar diarylheptanoids, this compound is hypothesized to modulate key inflammatory and cancer-related signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway

Diarylheptanoids have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB Complex (p65/p50/IκBα) p65_p50 p65/p50 IkBa->p65_p50 Degrades and Releases p65 p65 p50 p50 Nucleus Nucleus p65_p50->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Inflammation Inflammation ProInflammatory_Genes->Inflammation Test_Compound This compound Test_Compound->IKK Inhibits p65_p50_n p65/p50 p65_p50_n->ProInflammatory_Genes Induces Transcription G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates ERK ERK1/2 Receptor->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis ERK->Apoptosis Test_Compound This compound Test_Compound->Akt Inhibits Test_Compound->ERK Activates G start Study Design & Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment Compound Administration grouping->treatment monitoring Monitoring of Clinical Signs & Measurements treatment->monitoring endpoint Endpoint Data Collection (Blood, Tissues, Tumors) monitoring->endpoint analysis Data Analysis (Statistical Analysis, Biomarker Assessment) endpoint->analysis conclusion Conclusion & Reporting analysis->conclusion

References

Application Notes and Protocols for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-cancer applications of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid compound. While specific data for this molecule is limited, the information presented herein is based on the well-documented anti-cancer properties of structurally similar diarylheptanoids isolated from natural sources, particularly from the rhizomes of Zingiber officinale (ginger).

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structure. Numerous studies have demonstrated their potential as anti-cancer agents, exhibiting cytotoxic and anti-proliferative effects against various cancer cell lines. These compounds are known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. This compound, as a member of this class, is a promising candidate for further investigation in cancer research and drug development.

Potential Anti-Cancer Applications

Based on the activities of related diarylheptanoids, this compound is hypothesized to be effective against a range of cancers, including but not limited to:

  • Lung Cancer

  • Hepatocellular Carcinoma

  • Cervical Cancer

  • Breast Cancer

  • Colon Cancer

  • Pancreatic Cancer

Mechanism of Action

The anti-cancer activity of diarylheptanoids is often attributed to their ability to interfere with specific cellular signaling pathways. Research on analogous compounds suggests that this compound may exert its effects through the following mechanisms:

  • Induction of Apoptosis: Many diarylheptanoids trigger programmed cell death in cancer cells. This can occur through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. For instance, the diarylheptanoid hirsutenone has been shown to enhance TRAIL-induced apoptosis in ovarian carcinoma cells by activating caspase-8, Bid, and the mitochondrial pathway.[1]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

  • Inhibition of Proliferation Signaling Pathways: Diarylheptanoids have been observed to modulate signaling pathways crucial for cancer cell growth and survival. One such pathway is the Sonic hedgehog (Shh)-GLI-FoxM1 pathway, which is inhibited by certain diarylheptanoids in pancreatic cancer cells.[2]

  • DNA Damage Response: Some diarylheptanoids have been found to affect the DNA damage signaling pathway, specifically by down-regulating the expression of ATR and CHK1, leading to cell death in cancer cells.[3][4][5]

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table summarizes the cytotoxic activities of other diarylheptanoids against various cancer cell lines, providing a benchmark for future studies.

Diarylheptanoid CompoundCancer Cell LineIC50 (µM)Reference
Compound 6 (from Z. officinale)A549 (Lung)10.32[3]
HepG2 (Liver)13.84[3]
HeLa (Cervical)11.25[3]
MDA-MB-231 (Breast)16.63[3]
HCT116 (Colon)6.69[3]
Compound 16 (from Z. officinale)A549 (Lung)15.78[3]
HepG2 (Liver)20.41[3]
HeLa (Cervical)18.33[3]
MDA-MB-231 (Breast)25.17[3]
HCT116 (Colon)12.54[3]
Compound 17 (from Z. officinale)A549 (Lung)9.87[3]
HepG2 (Liver)12.65[3]
HeLa (Cervical)10.91[3]
MDA-MB-231 (Breast)14.28[3]
HCT116 (Colon)7.82[3]
Compound 18 (from Z. officinale)A549 (Lung)11.54[3]
HepG2 (Liver)14.93[3]
HeLa (Cervical)13.06[3]
MDA-MB-231 (Breast)18.72[3]
HCT116 (Colon)8.95[3]
Compound 19 (from Z. officinale)A549 (Lung)28.43[3]
HepG2 (Liver)33.46[3]
HeLa (Cervical)30.19[3]
MDA-MB-231 (Breast)>40[3]
HCT116 (Colon)21.37[3]
Garuganin 3HCT15 (Colon)3.3 µg/mL[6]
MCF-7 (Breast)3.5 µg/mL[6]
Garuganin 5HCT15 (Colon)2.9 µg/mL[6]
MCF-7 (Breast)3.2 µg/mL[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) as a negative control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7][8][9][10]

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-ATR, anti-CHK1, anti-p-CHK1, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11][12][13][14][15]

Visualizations

Signaling Pathways

Diarylheptanoid_Signaling_Pathways Diarylheptanoid 5-Hydroxy-1,7-bis(4-hydroxyphenyl) heptan-3-yl acetate ATR ATR Diarylheptanoid->ATR Inhibits CHK1 CHK1 Diarylheptanoid->CHK1 Inhibits Shh Shh Pathway Diarylheptanoid->Shh Inhibits Death_Receptors Death Receptors (e.g., TRAIL-R) Diarylheptanoid->Death_Receptors Sensitizes DNA_Damage DNA Damage DNA_Damage->ATR ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Gli GLI Shh->Gli FoxM1 FoxM1 Gli->FoxM1 Proliferation Cell Proliferation FoxM1->Proliferation Caspase8 Caspase-8 Death_Receptors->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Potential signaling pathways modulated by diarylheptanoids in cancer cells.

Experimental Workflows

MTT_Assay_Workflow cluster_0 MTT Cytotoxicity Assay A 1. Seed Cells in 96-well plate B 2. Treat with Compound (24-72h) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan with DMSO C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate % Cell Viability E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow cluster_1 Annexin V/PI Apoptosis Assay A 1. Seed and Treat Cells B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with PBS B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Apoptotic Cell Population E->F Western_Blot_Workflow cluster_2 Western Blot Analysis A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Image Analysis & Quantification G->H

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" in neuroprotective studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Neuroprotective Studies of Diarylheptanoids

Topic: "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" in Neuroprotective Studies

Note: Direct neuroprotective studies on "this compound" are not extensively available in the current scientific literature. Therefore, these application notes and protocols are based on studies of structurally related diarylheptanoids isolated from natural sources such as Alpinia officinarum and Juglans sinensis. These compounds have demonstrated significant neuroprotective potential in various in vitro models of neuronal injury.

Introduction to Diarylheptanoids in Neuroprotection

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. Found in various medicinal plants, including those from the Zingiberaceae (ginger) and Betulaceae (birch) families, these compounds have garnered interest for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Their potential to mitigate neuronal damage in models of neurodegenerative diseases and ischemic stroke makes them promising candidates for further investigation in drug development.[1][2]

The neuroprotective mechanisms of diarylheptanoids are multifaceted, often involving the modulation of key signaling pathways related to cell survival, apoptosis, and oxidative stress. One of the prominent pathways implicated is the PI3K/Akt/mTOR signaling cascade, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[2][3]

Quantitative Data on Neuroprotective Effects of Diarylheptanoids

The following tables summarize the quantitative data from studies on various diarylheptanoids, demonstrating their neuroprotective activities in different in vitro models.

Table 1: Neuroprotective Effects of Diarylheptanoids against Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Induced Injury

CompoundSourceCell LineConcentration% Increase in Cell ViabilityReference
(+)-Alpinidinoid AAlpinia officinarumPrimary Cortical Neurons5 µMSignificantly reversed the 30% reduction in cell survival caused by OGD/R
Officinoid B (2)Alpinia officinarumSH-SY5Y CellsNot SpecifiedExhibited significant neuroprotective effects[1]

Table 2: Neuroprotective Effects of Diarylheptanoids against Oxidative Stress

Compound(s)SourceCell LineStressorConcentration(s)Key FindingsReference
Compounds 7, 10, 12, 20, 22, 25, 28, 33, 35, 37, 42Alpinia officinarumSH-SY5Y CellsH₂O₂5, 10, or 20 µMShowed significant neuroprotective effects, greater than the positive control (EGCG).[4]
Compounds 10, 22, 25, and 33Alpinia officinarumSH-SY5Y CellsH₂O₂Not SpecifiedSignificantly reduced ROS levels and inhibited the generation of MDA and NO.[4]
Juglanin C (1) and Juglanin A (2)Juglans sinensisHT22 CellsGlutamateNot SpecifiedSignificantly showed neuroprotective activities.[5]
Juglanin C (1) and Juglanin A (2)Juglans sinensisHT22 CellsGlutamateNot SpecifiedSignificantly reduced the overproduction of cellular peroxide and maintained antioxidative defense systems (glutathione, glutathione reductase, and glutathione peroxidase).[5]

Experimental Protocols

General Workflow for Assessing Neuroprotective Effects

The following diagram outlines a general experimental workflow for evaluating the neuroprotective potential of a diarylheptanoid compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Diarylheptanoid Compound Pretreat Pre-treatment with Compound Compound->Pretreat Cells Neuronal Cell Line (e.g., SH-SY5Y, HT22) Cells->Pretreat Induce Induction of Neuronal Injury (e.g., OGD/R, H2O2, Glutamate) Pretreat->Induce Incubate Incubation Induce->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Oxidative Oxidative Stress Markers (ROS, MDA, NO) Incubate->Oxidative Signaling Signaling Pathway Analysis (e.g., Western Blot for Akt/mTOR) Incubate->Signaling

Caption: General experimental workflow for neuroprotective studies.

Protocol for Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Cortical Neurons

This protocol is based on methodologies used to study the neuroprotective effects of diarylheptanoids against ischemia-reperfusion injury.

  • Cell Culture: Culture primary cortical neurons in appropriate media and conditions until they are well-differentiated.

  • Compound Pre-treatment: Pre-treat the neurons with the diarylheptanoid compound at various concentrations for 4 hours.

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM.

    • Place the culture plates in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for 2 hours.

  • Reoxygenation:

    • Remove the plates from the hypoxic chamber.

    • Replace the glucose-free DMEM with the original culture medium (containing glucose).

    • Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Assessment of Cell Viability: Measure cell viability using an MTT assay.

Protocol for H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This protocol is designed to assess the protective effects of diarylheptanoids against oxidative damage.[4]

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the diarylheptanoid compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Add H₂O₂ to the cell culture medium at a final concentration known to induce significant cell death (e.g., 100-200 µM) and incubate for 24 hours.

  • Measurement of Neuroprotection:

    • Cell Viability: Use an MTT assay to determine the percentage of viable cells.

    • ROS Measurement: Use a fluorescent probe like DCFH-DA to measure intracellular reactive oxygen species (ROS) levels.

    • MDA and NO Measurement: Use commercially available kits to measure the levels of malondialdehyde (MDA) and nitric oxide (NO) in the cell lysate or culture medium.

Protocol for Glutamate-Induced Toxicity in HT22 Cells

This protocol is used to model excitotoxicity and oxidative stress-induced neuronal cell death.[5]

  • Cell Culture: Culture mouse hippocampal HT22 cells in DMEM with 10% FBS.

  • Compound Pre-treatment: Pre-treat the HT22 cells with the diarylheptanoid compound for 1-2 hours.

  • Induction of Toxicity: Add glutamate to the culture medium at a final concentration of 5-10 mM and incubate for 24 hours.

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT assay.

    • Cellular Peroxide Measurement: Measure the levels of intracellular peroxides.

    • Antioxidant Enzyme Activity: Measure the activity of glutathione, glutathione reductase, and glutathione peroxidase.

Signaling Pathway Analysis

The neuroprotective effects of several diarylheptanoids have been linked to the activation of the PI3K/Akt/mTOR signaling pathway.[2]

Western Blotting Protocol for Akt/mTOR Pathway
  • Protein Extraction: Following the experimental treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, and phospho-mTOR (Ser2448) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of neuroprotection by certain diarylheptanoids through the activation of the Akt/mTOR pathway.

G Diarylheptanoid Diarylheptanoid PI3K PI3K Diarylheptanoid->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR Apoptosis Apoptosis pmTOR->Apoptosis Inhibits Survival Neuronal Survival pmTOR->Survival Promotes

Caption: Akt/mTOR signaling pathway in neuroprotection.

Conclusion

While specific data on "this compound" in neuroprotection is limited, the broader class of diarylheptanoids represents a promising area of research for the development of novel neuroprotective agents. The protocols and data presented here, derived from studies on related compounds, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical class in addressing neurodegenerative diseases and ischemic brain injury. Further studies are warranted to elucidate the specific activities and mechanisms of individual diarylheptanoids.

References

Application Notes and Protocols for Anti-inflammatory Assays of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a diarylheptanoid. Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties.[1][2] Many of these compounds are isolated from the rhizomes of plants in the Alpinia genus.[1][3][4] This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory effects of this compound, with a focus on its potential to modulate key inflammatory pathways. The protocols are based on established methodologies for evaluating the anti-inflammatory activity of related diarylheptanoids.

The inflammatory response is a complex biological process involving various cell types and signaling pathways. Key mediators of inflammation include nitric oxide (NO), prostaglandins (synthesized by cyclooxygenase enzymes, COX-1 and COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[4] Many anti-inflammatory agents exert their effects by inhibiting the production of these mediators or by modulating upstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[5]

The following sections detail experimental procedures to assess the inhibitory effects of this compound on NO production in macrophages, its selectivity for COX enzymes, and its impact on the NF-κB signaling cascade.

Experimental Workflow

The overall workflow for assessing the anti-inflammatory potential of the test compound is depicted below.

experimental_workflow cluster_invitro In Vitro Assays compound This compound macrophage RAW 264.7 Macrophage Culture compound->macrophage no_assay Nitric Oxide (NO) Assay (Griess Reagent) compound->no_assay Inhibition? cytokine_assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) compound->cytokine_assay Inhibition? western_blot Western Blot Analysis (iNOS, COX-2, p-IκBα, p-p65) compound->western_blot Modulation? cox_assay COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay) compound->cox_assay Selective Inhibition? lps LPS Stimulation macrophage->lps cell_viability Cell Viability Assay (MTT/XTT) macrophage->cell_viability Toxicity? lps->no_assay lps->cytokine_assay lps->western_blot nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation ikb_nfkB IκBα NF-κB nfkB NF-κB (p65/p50) nfkB_nuc NF-κB (p65/p50) nfkB->nfkB_nuc Translocation ikb_nfkB->nfkB IκBα Degradation dna DNA nfkB_nuc->dna Transcription genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dna->genes Transcription compound This compound compound->ikk Inhibition?

References

Application Notes and Protocols for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of the diarylheptanoid "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate," a natural product isolated from the rhizomes of Zingiber officinale (ginger). This document includes a summary of the known biological activities of structurally related diarylheptanoids, detailed experimental protocols for assessing its therapeutic potential, and diagrams of relevant signaling pathways.

Introduction

This compound belongs to the diarylheptanoid class of natural products. Compounds in this class, including the well-known curcumin, are characterized by two aromatic rings joined by a seven-carbon chain. Diarylheptanoids isolated from ginger and other plants have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of an acetate group at the C-3 position and hydroxyl groups on the phenyl rings of the target molecule suggests it may possess significant biological activity, as structure-activity relationship studies on similar compounds have indicated that such features can enhance cytotoxic and other therapeutic effects.

Potential Therapeutic Applications

Based on the biological activities of structurally similar diarylheptanoids, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Oncology: Diarylheptanoids have demonstrated cytotoxic and apoptotic activities against various cancer cell lines. The presence of an acetoxyl group on the heptane chain has been correlated with enhanced cytotoxic efficacy.

  • Inflammation: Many diarylheptanoids exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This is often achieved through the modulation of signaling pathways like NF-κB.

  • Neuroprotection: Several diarylheptanoids have shown protective effects in neuronal cell models of oxidative stress and neurodegeneration, suggesting potential applications in neurodegenerative diseases.

Data Presentation: Biological Activities of Related Diarylheptanoids

While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize the activities of structurally related diarylheptanoids to provide a comparative context for experimental design.

Table 1: Cytotoxic Activity of Diarylheptanoids against Various Cancer Cell Lines

Diarylheptanoid CompoundCancer Cell LineIC50 (µM)Reference
HirsutenoneHuman leukemia (HL-60)<50[1]
Yakuchinone AHuman leukemia (HL-60)<50[1]
Compound 6 (from Z. officinale)Human lung cancer (A549)15.32[2]
Compound 16 (from Z. officinale)Human lung cancer (A549)10.11[2]
Compound 17 (from Z. officinale)Human cervical cancer (HeLa)12.56[2]
Compound 18 (from Z. officinale)Human breast cancer (MDA-MB-231)9.87[2]
Compound 19 (from Z. officinale)Human colon cancer (HCT116)6.69[2]

Table 2: Anti-inflammatory Activity of Diarylheptanoids

Diarylheptanoid CompoundAssayCell LineIC50 (µM)Reference
HirsutenoneNO Production InhibitionRAW 264.79.2[3]
OregoninNO Production InhibitionRAW 264.79.9[3]
PlatyphyllonolNO Production InhibitionRAW 264.718.2[3]
Blepharocalyxin BNO Production InhibitionJ774.136[4]
HexahydrocurcuminPGE2 Formation-0.7[5]

Table 3: Neuroprotective Activity of Diarylheptanoids

Diarylheptanoid CompoundNeurotoxicity ModelCell LineEffective Concentration (µM)Reference
Juglanin CGlutamate-induced toxicityHT22Not specified (significant protection)[6]
Juglanin AGlutamate-induced toxicityHT22Not specified (significant protection)[6]
(E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hept-1-en-3-oneGlutamate-induced toxicityHT221 - 25[7]
(E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hept-1-en-3-oneGlutamate-induced toxicityHT221 - 25[7]

Experimental Protocols

The following are detailed protocols for evaluating the potential therapeutic activities of this compound.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol determines the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., HeLa, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Protocol 3: Measurement of Anti-inflammatory Activity (Nitric Oxide and TNF-α Inhibition)

This protocol assesses the ability of the test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

A. Nitric Oxide (NO) Inhibition Assay (Griess Assay) [9][10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with untreated cells and cells treated with LPS alone.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

B. TNF-α Inhibition Assay (ELISA) [5][11]

Materials:

  • RAW 264.7 cells and culture reagents as above

  • Mouse TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Culture and treat RAW 264.7 cells with the test compound and LPS as described in the NO inhibition assay.

  • Collect the cell culture supernatants after 24 hours of LPS stimulation.

  • Perform the TNF-α ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentration of TNF-α in the supernatants based on the standard curve.

  • Determine the percentage of TNF-α inhibition for each concentration of the test compound.

Protocol 4: Neuroprotection Assay against Glutamate-Induced Oxidative Stress

This assay evaluates the protective effect of the test compound on neuronal cells exposed to glutamate-induced toxicity.[6]

Materials:

  • HT22 murine hippocampal cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Glutamate

  • MTT solution

  • DMSO

Procedure:

  • Seed HT22 cells in a 96-well plate at an appropriate density and allow them to attach.

  • Pre-treat the cells with different concentrations of the test compound for 2 hours.

  • Induce neurotoxicity by adding glutamate to a final concentration of 2-5 mM for 24 hours. Include untreated control wells and wells with glutamate treatment alone.

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • Calculate the percentage of neuroprotection relative to the glutamate-treated control.

Visualization of Signaling Pathways and Workflows

The therapeutic effects of diarylheptanoids are often mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways potentially modulated by this compound and a general experimental workflow.

G cluster_0 Experimental Workflow A Compound Preparation (this compound) C Cytotoxicity Assay (MTT) A->C D Apoptosis Assay (Annexin V/PI) A->D E Anti-inflammatory Assay (Griess, ELISA) A->E F Neuroprotection Assay (Glutamate-induced toxicity) A->F B Cell Culture (Cancer, Macrophage, or Neuronal) B->C B->D B->E B->F G Data Analysis (IC50, % Inhibition, % Protection) C->G D->G E->G F->G H Mechanism of Action Studies (Western Blot for Signaling Pathways) G->H

General experimental workflow for evaluating the therapeutic potential.

G cluster_1 NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Genes (iNOS, TNF-α, COX-2) Nucleus->Inflammation Gene Transcription Compound Diarylheptanoid Compound->IKK Inhibits

Inhibition of the NF-κB signaling pathway by diarylheptanoids.

G cluster_2 PI3K/Akt Signaling Pathway in Cancer GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Diarylheptanoid Compound->PI3K Inhibits Compound->Akt Inhibits

Modulation of the PI3K/Akt signaling pathway in cancer cells.

G cluster_3 MAPK Signaling Pathway in Neuroprotection Stress Oxidative Stress (e.g., Glutamate) ASK1 ASK1 Stress->ASK1 Activates p38 p38 MAPK ASK1->p38 Activates JNK JNK ASK1->JNK Activates Apoptosis Neuronal Apoptosis p38->Apoptosis JNK->Apoptosis Survival Cell Survival Compound Diarylheptanoid Compound->ASK1 Modulates Compound->Survival

Involvement of the MAPK signaling pathway in neuroprotection.

References

Application Notes and Protocols for In Vivo Studies of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a diarylheptanoid, a class of naturally occurring phenolic compounds.[1][2] Diarylheptanoids, isolated from various plant species including those from the Zingiberaceae family (e.g., Curcuma and ginger), have demonstrated a wide spectrum of pharmacological activities.[1][2] These include anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties.[2][3][4] This document provides a comprehensive guide for the in vivo experimental design to evaluate the therapeutic potential of this compound, focusing on its anti-inflammatory and anti-tumor activities. A plausible mechanism of action for diarylheptanoids involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, specifically the JAK2/STAT3 axis, which is a key regulator of inflammation and cell proliferation.[4][5]

Pre-clinical In Vivo Experimental Design

A tiered approach is recommended for the in vivo evaluation of this compound. This includes preliminary toxicity and pharmacokinetic studies, followed by efficacy studies in relevant disease models.

Preliminary Studies

1.1. Acute Oral Toxicity Study

An acute oral toxicity study is essential to determine the safety profile of the compound and to identify the maximum tolerated dose (MTD). The study should be conducted following the OECD Guideline 420 (Fixed Dose Procedure).[6][7]

Experimental Protocol:

  • Animals: Female Sprague-Dawley rats (8-12 weeks old).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2-5: Fixed doses of the test compound (e.g., 5, 50, 300, 2000 mg/kg).

  • Administration: Single oral gavage.

  • Observation Period: 14 days.

  • Parameters to Monitor: Clinical signs of toxicity, body weight changes, and mortality.

  • Endpoint: Gross necropsy of all animals at the end of the study.

Data Presentation:

GroupDose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
1Vehicle5
255
3505
43005
520005

1.2. Pharmacokinetic (PK) Study

A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform the dosing regimen for efficacy studies.[5]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (8-12 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 50 mg/kg).

  • Blood Sampling: Serial blood samples collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Analysis: Plasma concentrations of the compound will be determined by LC-MS/MS.

  • Parameters to Calculate: Bioavailability, half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation:

ParameterIV Administration (5 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t½ (h)
Bioavailability (%)
Efficacy Studies

Based on the known biological activities of diarylheptanoids, the following efficacy studies are proposed.

2.1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[8][9]

Experimental Protocol:

  • Animals: Male Wistar rats (150-200g).

  • Groups (n=6 per group):

    • Group 1: Normal control (saline injection).

    • Group 2: Vehicle control + Carrageenan.

    • Group 3: Test compound (e.g., 50 mg/kg, p.o.) + Carrageenan.

    • Group 4: Test compound (e.g., 100 mg/kg, p.o.) + Carrageenan.

    • Group 5: Indomethacin (10 mg/kg, p.o.) + Carrageenan.

  • Procedure:

    • Administer the test compound, vehicle, or standard drug orally 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[3]

  • Endpoint Analysis:

    • Calculate the percentage of inhibition of edema.

    • At the end of the experiment, euthanize the animals and collect paw tissue for histopathological analysis and measurement of inflammatory mediators (e.g., TNF-α, IL-6) by ELISA.

Data Presentation:

GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of EdemaTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
Normal Control-
Vehicle Control-0%
Test Compound50
Test Compound100
Indomethacin10

2.2. Anti-tumor Activity: Xenograft Tumor Model

This model is used to evaluate the in vivo anti-cancer efficacy of the test compound on human cancer cell lines.[10][11]

Experimental Protocol:

  • Animals: Athymic nude mice (4-6 weeks old).

  • Cell Line: A suitable human cancer cell line (e.g., a breast cancer line like MCF-7 or a gastric cancer line, given the reported activities of related compounds).[5]

  • Procedure:

    • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[8]

    • Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control.

      • Group 2: Test compound (e.g., 50 mg/kg, p.o., daily).

      • Group 3: Test compound (e.g., 100 mg/kg, p.o., daily).

      • Group 4: Positive control drug (e.g., doxorubicin).

    • Measure tumor volume and body weight twice weekly for the duration of the study (e.g., 21-28 days).

  • Endpoint Analysis:

    • Calculate tumor growth inhibition (TGI).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform histopathological analysis of the tumors.

    • Conduct Western blot or immunohistochemistry to analyze the expression of p-JAK2, p-STAT3, and downstream targets like c-Myc and Cyclin D2 in tumor tissues.[5][12]

Data Presentation:

GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)p-STAT3 Expression (relative units)
Vehicle Control-0%
Test Compound50
Test Compound100
Positive Control

Mandatory Visualizations

G cluster_preclinical Preliminary Studies cluster_efficacy Efficacy Studies cluster_endpoints_inflam Endpoints cluster_endpoints_tumor Endpoints Tox Acute Toxicity Study (OECD 420) PK Pharmacokinetic Study Tox->PK Determine Safe Dose Range AntiInflam Anti-inflammatory Model (Carrageenan-induced Paw Edema) PK->AntiInflam Inform Dosing Regimen AntiTumor Anti-tumor Model (Xenograft) PK->AntiTumor Inform Dosing Regimen PawVolume Paw Volume AntiInflam->PawVolume Cytokines TNF-α, IL-6 AntiInflam->Cytokines Histo_Inflam Histopathology AntiInflam->Histo_Inflam TumorVolume Tumor Volume AntiTumor->TumorVolume TGI Tumor Growth Inhibition AntiTumor->TGI Histo_Tumor Histopathology AntiTumor->Histo_Tumor Biomarkers p-JAK2, p-STAT3 AntiTumor->Biomarkers

Caption: In vivo experimental workflow for the test compound.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Expression Gene Transcription (e.g., c-Myc, Cyclin D1, SOCS3) Nucleus->Gene_Expression Induces Proliferation Cell Proliferation, Inflammation, Survival Gene_Expression->Proliferation Compound This compound Compound->pJAK2 Inhibits

Caption: Proposed mechanism of action via the JAK2/STAT3 signaling pathway.

References

Troubleshooting & Optimization

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. This natural diarylheptanoid, isolated from the rhizomes of Zingiber officinale (ginger), often presents solubility challenges that can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a phenolic compound belonging to the diarylheptanoid class. Diarylheptanoids are known for a variety of biological activities, and this compound is often investigated for its potential anti-inflammatory and anti-tumor properties. Research suggests that diarylheptanoids may modulate various signaling pathways, including those involved in inflammation and cell proliferation.

Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What should I do?

A2: This is a common issue as the compound has poor water solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of this and similar hydrophobic compounds.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to ensure that the solvent itself does not affect your experimental results.

Q4: Can I use other solvents to prepare my stock solution?

A4: Yes, other organic solvents can be used. Based on available data, this compound is also soluble in ethanol, methanol, dichloromethane, chloroform, and ethyl acetate. However, for cell-based assays, DMSO and ethanol are the most common and generally more compatible choices. Always consider the potential toxicity of any solvent on your specific cell line.

Q5: My compound precipitates out of solution when I add the DMSO stock to my aqueous buffer. How can I prevent this?

A5: Precipitation upon dilution is a sign that the compound's solubility limit in the final aqueous medium has been exceeded. Here are a few troubleshooting steps:

  • Decrease the final concentration: Try working with a lower final concentration of the compound in your assay.

  • Increase the DMSO concentration (with caution): You can slightly increase the final DMSO concentration, but be mindful of potential toxicity to your cells.

  • Use a gentle mixing technique: When diluting the stock, add it to the aqueous medium while gently vortexing or stirring to facilitate dispersion.

  • Warm the aqueous medium slightly: A modest increase in temperature (e.g., to 37°C) can sometimes improve solubility.

  • Consider formulation strategies: For more persistent issues, advanced formulation techniques such as the use of solubilizing agents (e.g., surfactants like Tween® 80 or Pluronic® F-68) or creating nanoemulsions may be necessary, though these require careful validation to ensure they do not interfere with the experiment.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound.

Problem: Compound is not dissolving in the initial solvent to make a stock solution.
Potential Cause Suggested Solution
Incorrect solvent choice.The compound is known to be soluble in DMSO, ethanol, methanol, dichloromethane, and ethyl acetate. Ensure you are using one of these solvents. For biological assays, DMSO or ethanol are preferred.
Insufficient solvent volume.Increase the volume of the solvent to lower the concentration of the compound.
Low temperature.Gently warm the solution (e.g., in a 37°C water bath) and use sonication or vortexing to aid dissolution.
Problem: Precipitate forms when diluting the stock solution into aqueous media.
Potential Cause Suggested Solution
Exceeding the solubility limit in the final medium.Decrease the final concentration of the compound. Prepare a more dilute stock solution if necessary to minimize the volume of organic solvent added.
Inadequate mixing.Add the stock solution dropwise to the aqueous medium while vigorously vortexing or stirring.
pH of the aqueous medium.The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the buffer (if experimentally permissible) may improve solubility. For phenolic compounds, a slightly basic pH can sometimes increase solubility.
Temperature shock.Ensure the stock solution and the aqueous medium are at similar temperatures before mixing.

Data Presentation

Qualitative Solubility Data
SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
MethanolSoluble
DichloromethaneSoluble
ChloroformSoluble
Ethyl AcetateSoluble
WaterPoorly Soluble / Insoluble

Experimental Protocols

Protocol for Preparation of a Stock Solution for In Vitro Assays

This protocol provides a general guideline for preparing a stock solution of this compound for use in cell-based experiments.

Materials:

  • This compound powder

  • High-purity Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.

  • Add Solvent: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Tightly cap the tube/vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.

  • Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Sterilization (Optional but Recommended): If the stock solution will be added to sterile cell cultures, it is advisable to filter-sterilize it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Example Dilution for a Cell-Based Assay:

To prepare a final concentration of 10 µM in a cell culture well containing 1 mL of medium from a 10 mM DMSO stock solution:

  • Add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium.

  • Mix thoroughly by gentle pipetting before adding to the cells.

  • The final DMSO concentration will be 0.1%.

Visualizations

Signaling Pathway

Diarylheptanoids have been shown to exert anti-inflammatory effects through various signaling pathways. One such pathway involves the activation of the α7 nicotinic acetylcholine receptor (α7nAchR), which leads to the phosphorylation of Janus kinase 2 (JAK2) and subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This cascade can ultimately suppress the production of pro-inflammatory cytokines.

G Potential Anti-inflammatory Signaling Pathway of Diarylheptanoids Compound This compound alpha7nAChR α7 Nicotinic Acetylcholine Receptor (α7nAChR) Compound->alpha7nAChR Activates JAK2 Janus Kinase 2 (JAK2) alpha7nAChR->JAK2 Recruits and Activates pJAK2 Phosphorylated JAK2 (pJAK2) JAK2->pJAK2 Phosphorylation STAT3 Signal Transducer and Activator of Transcription 3 (STAT3) pJAK2->STAT3 Phosphorylates pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocates to AntiInflammatory_Genes Anti-inflammatory Gene Expression Nucleus->AntiInflammatory_Genes Promotes ProInflammatory_Cytokines Pro-inflammatory Cytokine Production Nucleus->ProInflammatory_Cytokines Inhibits

Caption: α7nAChR-JAK2-STAT3 anti-inflammatory signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based assay.

G Workflow for In Vitro Experimentation Start Start Weigh Weigh Compound Start->Weigh Dissolve Dissolve in DMSO (Prepare Stock Solution) Weigh->Dissolve Store Store at -20°C / -80°C Dissolve->Store Dilute Dilute Stock in Cell Culture Medium Dissolve->Dilute Precipitation_Check Precipitation? Dilute->Precipitation_Check Treat Treat Cells Assay Perform Assay (e.g., Viability, Cytokine Measurement) Treat->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End Precipitation_Check->Treat No Troubleshoot Troubleshoot: - Lower Concentration - Adjust Solvent % Precipitation_Check->Troubleshoot Yes Troubleshoot->Dilute

Improving "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "this compound," a diarylheptanoid compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: As a diarylheptanoid with phenolic and acetate functional groups, the primary stability concerns are:

  • Hydrolysis: The acetate ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the parent alcohol and acetic acid.[1][2]

  • Oxidation: The phenolic hydroxyl groups can be prone to oxidation, which can be catalyzed by light, metal ions, or high pH.

  • pH Sensitivity: Diarylheptanoids have shown pH-dependent degradation.[3][4] Stability is often lowest at neutral to alkaline pH (pH 7.4) and higher in acidic conditions (pH 1.2).[3]

  • Solubility and Precipitation: This compound is likely to have low aqueous solubility. Precipitation can occur when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer.[5][6]

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common choice for dissolving phenolic compounds and is suitable for creating high-concentration stock solutions.[7][8] For long-term storage, ensure the DMSO is anhydrous and store the solution at -20°C or -80°C to minimize degradation. While some studies have shown that a DMSO/water (90/10) mixture can be a viable storage solvent, the stability in this mixture should be confirmed for your specific compound.[9]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A3: This is a common issue due to the compound's potential low aqueous solubility.[5] Here are several strategies to address this:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.[5]

  • Modify Dilution Method: Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into an intermediate solvent mix (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[5]

  • Increase Mixing Energy: Vortexing or rapid pipetting during dilution can help prevent the compound from crashing out of solution.[5]

  • Use of Additives: In some cases, non-ionic detergents like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.001% to 0.01%) or solubility enhancers like cyclodextrins can help maintain solubility.[5][6] However, you must first confirm that these additives do not interfere with your experiment.[5]

Q4: How can I assess the stability of my compound in a specific buffer or medium?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[10][11] This involves incubating the compound in your desired solution under various conditions (e.g., different temperatures, time points) and then analyzing the samples by HPLC to quantify the amount of the parent compound remaining.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity over time Compound degradation in the experimental medium.Perform a time-course stability study using HPLC to determine the compound's half-life in your specific medium. Consider shortening assay incubation times if the compound is unstable.
Appearance of new peaks in HPLC chromatogram Degradation of the compound into byproducts.Conduct forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradation products and establish their chromatographic profiles.[11][13]
Inconsistent experimental results Precipitation of the compound from solution.Visually inspect your assay plates for any signs of precipitation. Determine the maximum soluble concentration of your compound in the final assay buffer.[5]
Color change in the solution Oxidation of the phenolic groups.Prepare solutions fresh before use and minimize their exposure to light and air. Consider adding antioxidants if compatible with your assay.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a general procedure for evaluating the stability of "this compound" in a solution.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffers (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 4.5).

  • Incubation: Aliquot the test solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Sample Quenching: Immediately quench any further degradation by mixing the aliquot with a cold organic solvent like acetonitrile or methanol.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.[14]

  • Data Analysis: Quantify the peak area of the parent compound at each time point and normalize it to the peak area at time 0 to determine the percentage of the compound remaining.

Data Presentation

Table 1: Stability of this compound in Different Buffers at 37°C

Time (hours) % Remaining in pH 4.5 Citrate Buffer % Remaining in pH 7.4 PBS
0100100
298.592.1
497.285.3
894.874.6
2488.355.9

Table 2: Effect of Temperature on Stability in pH 7.4 PBS

Time (hours) % Remaining at 4°C % Remaining at 25°C % Remaining at 37°C
0100100100
2499.189.555.9

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Compound precipitates in aqueous buffer? q1 Is final concentration too high? start->q1 Yes end Compound is soluble. start->end No a1 Lower the final concentration. q1->a1 Yes q2 Is the dilution method causing precipitation? q1->q2 No a1->end a2 Use serial dilution. q2->a2 Yes q3 Is the compound thermodynamically insoluble? q2->q3 No a2->end a3 Consider adding solubilizing agents (e.g., cyclodextrins). q3->a3 Yes a3->end G cluster_1 Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (Parent Alcohol + Acetic Acid) parent->hydrolysis Acid or Base oxidation Oxidation Products (Quinone-type structures) parent->oxidation O2, Light, Metal Ions

References

Technical Support Center: Purification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this diarylheptanoid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its structural properties. Being a polar molecule with multiple hydroxyl groups, it can be difficult to separate from other polar impurities. Common issues include:

  • Co-elution with structurally similar impurities: The crude product may contain unreacted starting materials or side-products with similar polarity, making chromatographic separation challenging.

  • Degradation on silica gel: The phenolic hydroxyl groups can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during column chromatography.

  • Difficulty in crystallization: The presence of multiple polar functional groups can make it challenging to find a suitable solvent system for effective recrystallization.

Q2: What are the expected impurities in a synthetic preparation of this compound?

A2: While specific impurities depend on the synthetic route, common side-products in the synthesis of diarylheptanoids may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Dehydration products: Elimination of the secondary hydroxyl group to form an unsaturated analog.

  • Over- or under-acetylated products: If the synthesis involves acetylation, incomplete or multiple acetylation can occur.

  • Oxidation products: The phenolic groups are susceptible to oxidation, leading to colored impurities.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound, with purity levels often reported to be greater than 98%.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment by identifying signals from impurities.

Troubleshooting Guides

Problem 1: Low yield after column chromatography.
Possible Cause Troubleshooting Step
Compound is too polar and remains on the column. Use a more polar solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is recommended. For highly polar compounds, a small percentage of methanol in dichloromethane can be effective.[2]
Compound degradation on silica gel. Use deactivated (neutral) silica gel or an alternative stationary phase like alumina. A quick filtration through a small plug of silica can sometimes remove baseline impurities without significant degradation.
Improper solvent selection for elution. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for separation before running the column.[3]
Problem 2: Product is still impure after column chromatography.
Possible Cause Troubleshooting Step
Co-elution with an impurity of similar polarity. Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might improve separation. Consider using a different stationary phase (e.g., reversed-phase silica).
Overloading the column. Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[4]
The impurity is a result of degradation on the column. As mentioned above, use a deactivated stationary phase or consider alternative purification methods like preparative HPLC or recrystallization.
Problem 3: Difficulty in inducing crystallization.
Possible Cause Troubleshooting Step
Inappropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Experiment with a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
Solution is not saturated. Concentrate the solution by slowly evaporating the solvent.
Presence of impurities inhibiting crystal formation. Purify the compound further by column chromatography before attempting recrystallization.
Solution is supersaturated, leading to oiling out. Try adding the second solvent (in which the compound is insoluble) dropwise to the hot, dissolved sample until turbidity appears, then allow it to cool slowly.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial elution solvent or a slightly more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Start with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.[2]

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Test the solubility of the compound in various solvents at room temperature and upon heating. Good solvent pairs for phenolic compounds can include ethanol/water or ethyl acetate/hexane.[1][6]

  • Dissolution:

    • Dissolve the impure compound in a minimum amount of the hot solvent in which it is soluble.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added. However, be cautious as charcoal can adsorb the desired compound. It is generally not recommended for phenolic compounds as it can form colored complexes.[1]

  • Filtration (Optional):

    • If charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • If using a solvent pair, add the second solvent (in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Hypothetical Purification of this compound

Purification StepStarting Mass (mg)Final Mass (mg)Yield (%)Purity by HPLC (%)
Crude Product1000--75
Column Chromatography10006506595
Recrystallization65052080>98

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis for Solvent System Optimization Crude->TLC Column Column Chromatography TLC->Column Recrystallization Recrystallization Column->Recrystallization Pure Pure Product (>98%) Recrystallization->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Low Purity After Column q1 Check for Co-eluting Impurities (TLC/HPLC) start->q1 a1_yes Optimize Solvent Gradient or Change Stationary Phase q1->a1_yes Yes a1_no Consider On-Column Degradation q1->a1_no No q2 Use Deactivated Silica or Alumina a1_no->q2 a2_yes Re-run Column q2->a2_yes

Caption: Troubleshooting decision tree for low purity after column chromatography.

References

Technical Support Center: Synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming low yields during the synthesis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate.

Troubleshooting Guides

Problem 1: Low yield in the synthesis of the precursor 1,7-bis(4-hydroxyphenyl)heptan-3,5-dione via Claisen-Schmidt Condensation.

The Claisen-Schmidt condensation between a protected 4-hydroxybenzaldehyde and acetone is a common route to the diketone precursor. However, this reaction can be plagued by side reactions if not properly controlled.

dot

claisen_schmidt_troubleshooting cluster_synthesis Claisen-Schmidt Condensation Troubleshooting cluster_solutions1 Complex Product Mixture cluster_solutions2 Incomplete Reaction cluster_solutions3 Protecting Group Issues start Low yield of 1,7-bis(4-hydroxyphenyl)heptan-3,5-dione q1 Are you observing a complex mixture of products? start->q1 q2 Is the reaction failing to go to completion? start->q2 q3 Are you experiencing difficulty with protecting groups? start->q3 a1 Self-condensation of acetone is likely. Use excess benzaldehyde derivative. q1->a1 a2 Multiple condensations are occurring. Control stoichiometry carefully (2:1 aldehyde to acetone). q1->a2 a3 Consider a solvent-free reaction with solid NaOH to improve selectivity. q1->a3 b1 Inadequate base strength or concentration. Optimize base (e.g., NaOH, KOH) and its amount. q2->b1 b2 Insufficient reaction time or temperature. Monitor reaction by TLC and adjust conditions. q2->b2 c1 Protect phenolic hydroxyls to prevent side reactions. Common protecting groups: MOM, BOM, or TBDMS. q3->c1 c2 Deprotection issues leading to yield loss. Choose a protecting group that can be removed under mild conditions. q3->c2

Caption: Troubleshooting workflow for low yield in Claisen-Schmidt condensation.

Experimental Protocol: Optimized Claisen-Schmidt Condensation

  • Protection of 4-hydroxybenzaldehyde: Protect the phenolic hydroxyl group of 4-hydroxybenzaldehyde with a suitable protecting group (e.g., methoxymethyl (MOM) ether) to prevent its participation in base-catalyzed side reactions.

  • Condensation Reaction:

    • To a stirred solution of the protected 4-hydroxybenzaldehyde (2.2 equivalents) in a suitable solvent (e.g., ethanol), add acetone (1.0 equivalent).

    • Slowly add an aqueous solution of a strong base (e.g., 10% NaOH) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionPotential Issue
Stoichiometry 2.2 eq. protected aldehyde : 1 eq. acetoneExcess acetone can lead to self-condensation.
Base 10% NaOH or KOHWeaker bases may result in incomplete reaction.
Temperature Room TemperatureHigher temperatures can promote side reactions.
Solvent EthanolConsider solvent-free for improved selectivity.[1]
Problem 2: Low yield in the reduction of 1,7-bis(4-hydroxyphenyl)heptan-3,5-dione to the corresponding diol.

The reduction of the diketone to the diol, 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol, is a critical step. Incomplete reduction or the formation of byproducts can significantly lower the yield.

dot

reduction_troubleshooting cluster_synthesis Reduction of Diketone Troubleshooting cluster_solutions1 Incomplete Reaction cluster_solutions2 Side Product Formation start Low yield of 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol q1 Is the reaction incomplete? start->q1 q2 Are you observing over-reduction or other side products? start->q2 a1 Insufficient reducing agent. Use a slight excess of NaBH4. q1->a1 a2 Low reaction temperature. Perform the reaction at 0°C to room temperature. q1->a2 b1 Over-reduction of other functional groups. Use a mild reducing agent like NaBH4. q2->b1 b2 Formation of elimination products. Maintain a neutral or slightly basic pH during workup. q2->b2

Caption: Troubleshooting workflow for the reduction of the diketone precursor.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve the protected 1,7-bis(4-hydroxyphenyl)heptan-3,5-dione in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise (2.2 equivalents).

  • Stir the reaction mixture at 0°C and allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography.

ParameterRecommended ConditionPotential Issue
Reducing Agent Sodium Borohydride (NaBH₄)Stronger reducing agents may cause over-reduction.
Stoichiometry 2.2 eq. NaBH₄Insufficient amount will lead to incomplete reaction.
Temperature 0°C to Room TemperatureHigher temperatures may increase side product formation.
Solvent Methanol or EthanolProtic solvents are suitable for NaBH₄ reductions.
Problem 3: Low yield in the selective acetylation of 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol.

Achieving selective acetylation of the C-3 hydroxyl group in the presence of the C-5 hydroxyl and two phenolic hydroxyls is challenging and a major source of low yield.

dot

acetylation_troubleshooting cluster_synthesis Selective Acetylation Troubleshooting cluster_solutions1 Mixture of Acetylated Products cluster_solutions2 Starting Material Recovery start Low yield of This compound q1 Are you observing a mixture of acetylated products? start->q1 q2 Is the starting material being recovered? start->q2 a1 Non-selective acetylation. Use a sterically hindered acetylating agent or an enzymatic approach. q1->a1 a2 Phenolic hydroxyls are more acidic and reactive. Protect phenolic hydroxyls before acetylation. q1->a2 a3 Both secondary alcohols are reacting. Utilize protecting group strategies to differentiate the two hydroxyls. q1->a3 b1 Insufficient acetylating agent or catalyst. Optimize the stoichiometry of acetic anhydride and base (e.g., pyridine, DMAP). q2->b1 b2 Reaction conditions are too mild. Increase reaction time or consider a more reactive acetylating agent. q2->b2

Caption: Troubleshooting workflow for selective acetylation.

Experimental Protocol: Selective Acetylation Strategies

Strategy A: Direct Selective Acetylation (if phenolic hydroxyls are protected)

  • Dissolve the diol (with protected phenolic hydroxyls) in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., pyridine or triethylamine).

  • Cool the mixture to 0°C.

  • Slowly add a controlled amount of acetylating agent (e.g., acetic anhydride, 1.0-1.2 equivalents).

  • Monitor the reaction closely by TLC to maximize the formation of the mono-acetylated product.

  • Quench the reaction with water and extract the product.

  • Purify the desired mono-acetylated product from unreacted diol and di-acetylated byproduct using column chromatography.

Strategy B: Protecting Group Approach for High Selectivity

  • Protect Phenolic Hydroxyls: Protect the phenolic hydroxyls of 1,7-bis(4-hydroxyphenyl)heptane-3,5-diol using a robust protecting group (e.g., Benzyl ether).

  • Differentiate Secondary Hydroxyls: Selectively protect one of the secondary hydroxyls (e.g., the C-5 hydroxyl) using a sterically demanding protecting group (e.g., TBDMS-Cl).

  • Acetylate the Free Hydroxyl: Acetylate the remaining free C-3 hydroxyl group using standard conditions (e.g., acetic anhydride and pyridine).

  • Deprotection: Remove the protecting groups to yield the final product.

ParameterRecommended ConditionPotential Issue
Acetylating Agent Acetic AnhydrideMore reactive agents may lead to less selectivity.
Stoichiometry 1.0-1.2 eq. of Acetylating AgentExcess will lead to di-acetylation.
Base Pyridine, DMAP (catalytic)The choice of base can influence selectivity.
Temperature 0°C to Room TemperatureLower temperatures favor selectivity.

Frequently Asked Questions (FAQs)

Q1: My Claisen-Schmidt condensation is giving a very complex mixture of products. What is the most likely cause?

A1: The most common issue is the self-condensation of acetone and multiple condensations with the benzaldehyde derivative. To minimize this, use a slight excess of the protected 4-hydroxybenzaldehyde (around 2.2 equivalents) relative to acetone (1 equivalent). This ensures that the enolate of acetone is more likely to react with the aldehyde rather than another molecule of acetone. Running the reaction under solvent-free conditions with a solid base like NaOH has also been reported to improve selectivity.[1][2]

Q2: I am having trouble purifying the final product. It seems to be very polar. What purification techniques are recommended?

A2: Diarylheptanoids, especially those with multiple hydroxyl groups, are indeed polar and can be challenging to purify by standard silica gel chromatography. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for the purification of polar natural products like diarylheptanoids and has been successfully used for their separation.[3][4][5] This liquid-liquid chromatography method avoids irreversible adsorption onto a solid support, leading to better recovery.

Q3: During the acetylation step, I am getting a mixture of the desired product, the di-acetylated product, and unreacted starting material. How can I improve the selectivity for mono-acetylation?

A3: Achieving selective mono-acetylation in a polyol requires careful control of reaction conditions. Here are a few strategies:

  • Stoichiometry: Use a very slight excess (1.0-1.2 equivalents) of the acetylating agent.

  • Temperature: Perform the reaction at a low temperature (e.g., 0°C or even -20°C) to slow down the reaction rate and improve selectivity.

  • Protecting Groups: For the highest selectivity, employ a protecting group strategy. Protect the more reactive phenolic hydroxyls first. Then, you can try to differentiate the two secondary hydroxyls based on steric hindrance before acetylating the desired position.

  • Enzymatic Acetylation: Lipases can offer high regioselectivity in the acylation of polyhydroxylated compounds and could be an effective alternative to chemical methods.

Q4: What are some common byproducts to look out for during the synthesis?

A4:

  • Claisen-Schmidt Condensation: Besides the desired diketone, you may observe products from the self-condensation of acetone, and mono-condensation products.

  • Reduction Step: Incomplete reduction can leave you with the starting diketone or the mono-ketone mono-alcohol intermediate.

  • Acetylation Step: The most common byproducts are the di-acetylated compound and potentially O-acetylation at the phenolic positions if they are not protected.

By carefully considering these troubleshooting guides and FAQs, researchers can better navigate the challenges associated with the synthesis of this compound and improve their overall yield.

References

"5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" cell culture toxicity troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Disclaimer: Initial searches indicate that "this compound" is a specific natural product, also classified as a diarylheptanoid.[1][2] While data on its specific cytotoxic profile is limited, this guide draws upon established principles for testing novel diarylheptanoids and phenolic compounds to help researchers troubleshoot common issues in cell culture toxicity assays.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating in the cell culture medium after dilution. What can I do?

A1: Compound precipitation is a common issue for hydrophobic molecules like diarylheptanoids.

  • Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.[3]

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the compound stock can help improve solubility.

  • Vortex During Dilution: Vortex the medium while adding the compound stock to ensure rapid and even dispersion.

  • Use a Solubilizing Agent: If precipitation persists, consider using a biocompatible solubilizing agent, but remember to include a vehicle control with the agent alone to test for its own cytotoxicity.[4]

  • Visually Inspect: Always visually inspect your wells under a microscope after adding the compound to confirm it has not precipitated.[4]

Q2: I am observing high variability in cytotoxicity results between replicate wells. What are the common causes?

A2: High variability can obscure your results. Consider the following:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding groups of wells.[5]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate your compound and affect cell growth.[4] To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for data analysis.[4][5]

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant concentration errors. Ensure your pipettes are calibrated.[4]

  • Bubbles: Bubbles in the wells can interfere with absorbance readings in colorimetric assays. These can be removed carefully with a sterile needle.[5][6]

Q3: The compound does not show a clear dose-dependent toxic effect. How can I troubleshoot this?

A3: A flat dose-response curve can be due to several factors.

  • Concentration Range: The effective concentration might be outside your tested range. It is advisable to test a very broad range of concentrations for a new compound, from nanomolar to high micromolar (e.g., 1 nM to 100 µM).[4]

  • Incubation Time: The compound may require a longer or shorter exposure time to induce a cytotoxic effect. Consider a time-course experiment (e.g., 24, 48, and 72 hours).[4][5]

  • Assay Choice: The chosen assay may not be appropriate. For example, an MTT assay measures metabolic activity, and your compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).[4][7] It is recommended to use an orthogonal assay that measures a different endpoint, like a lactate dehydrogenase (LDH) release assay for membrane integrity, to confirm findings.[4]

  • Compound Stability: The compound may be unstable or degrade in the culture medium over the incubation period. Prepare fresh stock solutions for each experiment and protect them from light if the compound is light-sensitive.[4]

Q4: My vehicle control (e.g., DMSO) is showing toxicity. What should I do?

A4: If your vehicle control shows significant cell death, the results for your test compound are invalid.

  • Lower the Concentration: The most common reason is that the final concentration of the solvent is too high. Ensure the final concentration of DMSO or other solvents does not exceed a non-toxic level (typically <0.5% for DMSO).[3]

  • Test a Different Solvent: If lowering the concentration is not possible due to solubility issues, you may need to explore other less toxic solvents.

  • Confirm with a "Solvent-Only" Control: Always include wells with just the vehicle at the same concentration used for the highest compound dose to accurately assess its effect.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the cytotoxicity testing of this compound.

Problem 1: Low or No Cytotoxicity Observed
Potential Cause Troubleshooting Step
Compound Potency Test a broader and higher range of concentrations (e.g., up to 100 µM or higher).[4]
Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure duration.[4]
Compound Solubility Visually inspect wells for precipitation. If observed, refer to FAQ Q1.[4]
Cell Line Resistance Use a different cell line, preferably one known to be sensitive to phenolic compounds or related diarylheptanoids.[4]
Assay Insensitivity Confirm results with an orthogonal assay (e.g., use an LDH assay if you started with MTT).[4]
Compound Instability Prepare fresh stock solutions for each experiment. Assess compound stability in media over time if possible.[4]
Problem 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Cell Health & Passage Use healthy, log-phase cells and maintain a consistent, low passage number for all experiments.[4]
Inconsistent Seeding Ensure a homogenous cell suspension before plating. Mix gently between pipetting.[5]
Edge Effects Avoid using the outer rows and columns of the 96-well plate. Fill them with sterile PBS instead.[4]
Reagent Issues Ensure all reagents (e.g., MTT, LDH substrates) are properly stored and not expired.[8]
Troubleshooting Flowchart

For a visual guide to troubleshooting unexpected results, refer to the following decision tree.

G start Unexpected Cytotoxicity Result (High Variability / No Effect) check_solubility Is the compound fully dissolved in the media? start->check_solubility solubility_issue Address Solubility: - Lower solvent % - Warm media - Use solubilizing agent check_solubility->solubility_issue No check_vehicle Is the vehicle control (e.g., DMSO) non-toxic? check_solubility->check_vehicle Yes solubility_issue->check_vehicle vehicle_issue Vehicle is Toxic: - Lower final solvent concentration (<0.5% for DMSO) check_vehicle->vehicle_issue No check_params Review Experimental Parameters check_vehicle->check_params Yes end_node Re-run experiment with optimized parameters vehicle_issue->end_node param_range Is the concentration range broad enough? (e.g., nM to 100 µM) check_params->param_range range_issue Expand Concentration Range: - Test higher and lower doses param_range->range_issue No param_time Is the incubation time appropriate? param_range->param_time Yes range_issue->end_node time_issue Optimize Incubation Time: - Run a time-course (24, 48, 72h) param_time->time_issue No check_assay Is the assay method appropriate? (e.g., MTT vs. LDH) param_time->check_assay Yes time_issue->end_node assay_issue Use an Orthogonal Assay: - e.g., LDH for membrane integrity - Direct cell counting check_assay->assay_issue No check_assay->end_node Yes assay_issue->end_node

Caption: Troubleshooting decision tree for cytotoxicity assays.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is often proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[8]

Materials:

  • Cells in culture

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS).[8] Store protected from light.[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[5]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only and untreated controls.[5]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.45-0.5 mg/mL).[5][9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[5]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][8]

  • Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background.[8]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11]

Materials:

  • Cells cultured in a 96-well plate and treated with the compound as described above.

  • LDH Assay Kit (containing substrate, cofactor, and dye solutions) or custom-prepared reagents.[12]

  • Lysis solution (e.g., 1-2% Triton X-100) for positive controls.[7]

  • Stop solution (e.g., 1M acetic acid).[12]

Procedure:

  • Prepare Controls: After the treatment incubation period, prepare maximum LDH release controls by adding 10 µL of lysis solution to several untreated wells. Incubate for 30-60 minutes.

  • Collect Supernatant: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate (the "Assay Plate").[10][12]

  • Prepare Reaction Mix: Prepare the LDH assay reaction mixture according to the manufacturer's instructions immediately before use.

  • Start Reaction: Add 50 µL of the reaction mixture to each well of the Assay Plate.[10][12]

  • Incubate: Incubate the plate at room temperature, protected from light, for up to 30-60 minutes.[10][12]

  • Stop Reaction: Add 50 µL of stop solution to each well.[10][12]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release controls after subtracting background values.

Data Presentation

Quantitative data should be presented clearly to allow for easy interpretation and comparison.

Table 1: Hypothetical IC₅₀ Values of this compound

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The following table illustrates how to present IC₅₀ values against various cell lines after a 48-hour treatment.

Cell LineCancer TypeIC₅₀ (µM)95% Confidence Interval
MCF-7Breast Adenocarcinoma12.510.2 - 15.3
A549Lung Carcinoma28.724.1 - 34.2
HeLaCervical Cancer18.316.0 - 20.9
HepG2Hepatocellular Carcinoma35.130.5 - 40.4
PBMCNormal Control> 100N/A

Signaling Pathway Visualization

Diarylheptanoids and other phenolic compounds have been shown to interfere with key inflammatory and survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[13][14] Inhibition of this pathway can prevent the transcription of pro-inflammatory and anti-apoptotic genes.[14]

Hypothetical Mechanism of Action

The diagram below illustrates a potential mechanism by which a diarylheptanoid like this compound might inhibit the canonical NF-κB signaling cascade.

Caption: Potential inhibition of the NF-κB pathway by a diarylheptanoid.

References

Optimizing dosage for "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" and other diarylheptanoids in animal studies. The information is designed to assist in optimizing dosage and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for "this compound" in a mouse model of inflammation?

A1: Currently, there is no published data on the specific dosage of "this compound" in animal models. However, studies on structurally similar diarylheptanoids, such as yakuchinone A and yakuchinone B, can provide a starting point for dose-ranging studies. For topical anti-inflammatory studies in mice, doses of 2 to 6 micromoles per application have been shown to be effective. For oral administration, studies with other diarylheptanoids in rats have used doses of 125 mg/kg and 250 mg/kg.[1] It is crucial to perform a dose-finding study to determine the optimal dose for your specific animal model and experimental conditions.

Q2: How should I prepare "this compound" for administration to animals?

A2: The preparation method will depend on the route of administration. For oral gavage, the compound can be suspended in a vehicle such as 0.5% methyl cellulose. For topical application, it can be dissolved in a suitable solvent like acetone. It is essential to ensure the compound is properly dissolved or suspended to ensure accurate dosing. The stability of the compound in the chosen vehicle should also be assessed.

Q3: What are the common routes of administration for diarylheptanoids in rodent models?

A3: The most common routes of administration for diarylheptanoids in rodent studies are oral gavage and topical application. Oral gavage allows for precise systemic dosing, while topical application is suitable for localized inflammation models, such as skin inflammation. Intraperitoneal (IP) injection is another potential route for systemic administration. The choice of administration route should be based on the specific aims of the study.

Q4: What are the potential side effects of diarylheptanoids in animals?

A4: Diarylheptanoids are generally considered to have a good safety profile. However, as with any compound, high doses may lead to adverse effects. It is important to monitor animals closely during and after administration for any signs of toxicity, such as changes in weight, behavior, or food and water consumption. A pilot study to assess the maximum tolerated dose (MTD) is recommended before commencing large-scale experiments.

Q5: How can I troubleshoot a lack of efficacy in my animal study?

A5: A lack of efficacy could be due to several factors:

  • Suboptimal Dosage: The dose may be too low to elicit a biological response. A dose-response study is recommended to identify the optimal dosage.

  • Poor Bioavailability: The compound may have poor absorption or be rapidly metabolized. Consider alternative administration routes or formulation strategies to improve bioavailability.

  • Inappropriate Animal Model: The chosen animal model may not be suitable for studying the specific biological activity of the compound.

  • Compound Stability: Ensure the compound is stable in the formulation used for administration.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from a study on three different diarylheptanoids (DPH1, DPH2, and DPH3) in rats after oral administration. This data can be used as a reference for designing pharmacokinetic studies for "this compound".

Table 1: Pharmacokinetic Parameters of Diarylheptanoids in Rats (125 mg/kg Oral Dose) [1]

ParameterDPH1DPH2DPH3
Cmax (mg/L)0.850.170.53
Tmax (h)222
t1/2 (h)10.866.34.62
Bioavailability (%)31.224.0131.56

Table 2: Pharmacokinetic Parameters of Diarylheptanoids in Rats (250 mg/kg Oral Dose) [1]

ParameterDPH1DPH2DPH3
Cmax (mg/L)1.460.170.61
Tmax (h)222
t1/2 (h)3.852.772.10
Bioavailability (%)22.6117.6617.73

Experimental Protocols

Protocol 1: Oral Gavage in Mice

This protocol is a general guideline for oral administration of compounds to mice.

Materials:

  • Gavage needles (18-20 gauge for adult mice)

  • Syringes

  • Vehicle (e.g., 0.5% methyl cellulose)

  • "this compound"

Procedure:

  • Preparation: Prepare the dosing solution by suspending the compound in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous.

  • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.

  • Administration: Once the needle is in the esophagus, slowly administer the dosing solution. The maximum volume for oral gavage in mice is typically 10 ml/kg.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Protocol 2: Topical Administration in Mice

This protocol is a general guideline for the topical application of compounds to the skin of mice.

Materials:

  • "this compound"

  • Solvent (e.g., acetone)

  • Pipette or micropipette

Procedure:

  • Preparation: Dissolve the compound in a suitable solvent at the desired concentration.

  • Application Site: Shave the dorsal skin of the mouse one day before the experiment.

  • Administration: On the day of the experiment, apply the solution evenly to the shaved area using a pipette.

  • Post-Administration Monitoring: Monitor the animals for any signs of skin irritation or adverse reactions.

Signaling Pathway Diagrams

Diarylheptanoids have been shown to exert their anti-inflammatory effects through the modulation of key signaling pathways, including the JAK2-STAT3 and NF-κB pathways.

JAK2_STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Activates JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Phosphorylation STAT3_inactive STAT3 (inactive) JAK2_active->STAT3_inactive Phosphorylates STAT3_active STAT3-P STAT3_inactive->STAT3_active STAT3_dimer STAT3-P Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Gene Target Gene Expression STAT3_dimer->Gene Regulates Diarylheptanoid Diarylheptanoid Diarylheptanoid->JAK2_active Inhibits

Caption: JAK2-STAT3 Signaling Pathway Inhibition by Diarylheptanoids.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IKK_active IKK (active) IKK->IKK_active IkB IκBα IKK_active->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Expression NFkB_active->Gene Regulates Diarylheptanoid Diarylheptanoid Diarylheptanoid->IKK_active Inhibits

Caption: NF-κB Signaling Pathway Inhibition by Diarylheptanoids.

References

Technical Support Center: 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate," a diarylheptanoid isolated from Zingiber officinale (ginger).[1] Due to the chemical nature of this phenolic compound, bioassays can be susceptible to various artifacts. This resource aims to help you identify and mitigate these common issues.

Frequently Asked Questions (FAQs)

Q1: My compound shows activity in multiple, unrelated assays. Is this expected?

A1: While possible, promiscuous activity across disparate assays is a red flag for potential artifacts. Compounds with multiple phenolic hydroxyl groups, like this diarylheptanoid, can be prone to non-specific interactions. Such compounds are sometimes referred to as "invalid metabolic panaceas" (IMPs).[2] It is crucial to perform control experiments to rule out artifacts such as compound aggregation, redox activity, or interference with the assay technology (e.g., fluorescence).[2]

Q2: I'm observing high variability between replicate wells. What could be the cause?

A2: High variability can stem from several sources. Poor solubility of the compound can lead to inconsistent concentrations in your assay wells. Additionally, the compound's stability in the assay buffer may be a factor; degradation over the course of the experiment can lead to inconsistent results. It is also important to ensure proper mixing and to check for issues with your pipetting technique or automated liquid handlers.[3] Evaporation from the outer wells of a microplate can also concentrate reagents and affect results.[4]

Q3: Could the solvent I use to dissolve my compound be affecting the results?

A3: Absolutely. The solvent can react with your compound or interfere with the assay. For instance, alcohols can potentially lead to trans-esterification reactions with the acetate group of your molecule.[5][6] Solvents like ethers may contain peroxides that can oxidize your compound.[5][6] It is always advisable to run a solvent-only control at the same concentration used in your experimental wells.

Q4: My compound is a phenolic acetate. Are there any specific chemical liabilities I should be aware of?

A4: Yes, the structure of "this compound" contains functional groups that are susceptible to chemical transformations which can lead to artifacts. The phenolic hydroxyl groups are prone to oxidation, which can generate reactive quinone species and hydrogen peroxide, interfering with redox-sensitive assays.[2] The acetate ester is susceptible to hydrolysis, especially at non-neutral pH, which would yield the corresponding alcohol. This chemical instability can lead to a mixed population of active compounds in your assay.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity over time.

This could be due to compound instability in the assay medium.

  • Hypothesis: The compound is degrading (e.g., hydrolysis of the acetate or oxidation of the phenols).

  • Troubleshooting Steps:

    • Assess Stability: Prepare the compound in your assay buffer and incubate for the duration of your experiment. Analyze the sample at different time points using HPLC to check for degradation products.

    • Modify Assay Conditions: If degradation is observed, consider shortening the incubation time or running the assay at a lower temperature.

    • Buffer Optimization: Test a range of pH values for your buffer to find conditions that minimize hydrolysis of the acetate group.

    • Include Antioxidants: For potential oxidation, consider adding a small amount of an antioxidant like ascorbic acid or glutathione to your assay buffer as a control experiment.

Issue 2: High background signal or false positives in fluorescence-based assays.

Phenolic compounds can be inherently fluorescent or can interfere with the fluorescent signal.

  • Hypothesis: The compound is interfering with the assay's optical readout.

  • Troubleshooting Steps:

    • Run an Interference Control: Measure the fluorescence of your compound in the assay buffer without the other assay components (e.g., enzymes, detection reagents).

    • Check for Quenching: In a separate experiment, assess if your compound quenches the fluorescence of the reporter molecule used in your assay.

    • Use an Alternative Assay: If significant interference is confirmed, consider switching to a non-fluorescence-based detection method, such as a colorimetric or luminescence-based assay.

Issue 3: Activity is highly dependent on the presence of detergents.

This may indicate that your compound is forming aggregates that non-specifically inhibit enzymes.

  • Hypothesis: The compound is acting as a promiscuous inhibitor via aggregation.

  • Troubleshooting Steps:

    • Vary Detergent Concentration: Run the assay with varying concentrations of a non-ionic detergent (e.g., Triton X-100). If the IC50 value changes significantly with the detergent concentration, aggregation is likely.

    • Dynamic Light Scattering (DLS): Use DLS to directly observe if the compound forms aggregates at the concentrations used in your bioassay.

Quantitative Data Summary

The following tables illustrate how you might organize data to identify potential artifacts.

Table 1: Effect of Antioxidants on Compound Activity (Hypothetical Data)

ConditionIC50 (µM)Fold ChangeInterpretation
Standard Buffer15.2-Baseline activity
+ 100 µM Ascorbic Acid45.83.0Significant loss of potency suggests oxidative artifacts contribute to apparent activity.

Table 2: Influence of Detergent on Inhibitory Potency (Hypothetical Data)

Triton X-100 Conc.IC50 (µM)Interpretation
0.001%5.3Potent inhibition
0.01%22.1Decreased potency suggests inhibition may be due to aggregation.
0.1%> 100Loss of activity at high detergent concentrations is a strong indicator of aggregation-based inhibition.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment
  • Preparation: Prepare a 10 µM solution of "this compound" in your final assay buffer.

  • Incubation: Incubate the solution under the same conditions as your bioassay (e.g., 37°C, 5% CO2).

  • Time Points: At t=0, 1, 4, 8, and 24 hours, take an aliquot of the solution.

  • Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze each time point by reverse-phase HPLC with UV detection.

  • Evaluation: Compare the peak area of the parent compound across the time points. The appearance of new peaks would indicate the formation of degradation products.

Protocol 2: Assay for Redox Activity
  • Reagents: Prepare a solution of a redox-sensitive dye (e.g., resazurin) in your assay buffer.

  • Treatment: Add your compound at various concentrations to the dye solution.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Readout: Measure the fluorescence or absorbance at the appropriate wavelength.

  • Interpretation: A change in signal in the absence of any enzyme indicates that your compound is directly reducing or oxidizing the dye, which would be a significant artifact in assays relying on redox-based readouts.

Visualizations

start Assay Variability or Promiscuous Activity check_purity 1. Confirm Compound Purity and Identity (LC-MS, NMR) start->check_purity check_stability 2. Assess Compound Stability in Assay Buffer (HPLC) check_purity->check_stability check_interference 3. Test for Assay Interference (e.g., Fluorescence) check_stability->check_interference artifact Artifact Identified check_stability->artifact check_aggregation 4. Evaluate Aggregation (DLS, Detergent Effects) check_interference->check_aggregation check_interference->artifact valid_activity Activity is Likely Valid check_aggregation->valid_activity No issues detected check_aggregation->artifact optimize Optimize Assay Conditions or Choose New Assay artifact->optimize compound Diarylheptanoid (Test Compound) receptor Cell Surface Receptor compound->receptor Intended Target artifact_oxidation Artifact: Oxidation & H2O2 Production compound->artifact_oxidation kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Gene Expression) tf->response artifact_redox Artifact: Redox Cycling with Assay Reagents response->artifact_redox Measured By artifact_oxidation->kinase1 Non-specific Oxidation artifact_oxidation->kinase2 Non-specific Oxidation

References

Technical Support Center: Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a diarylheptanoid, a class of natural products found in various plants, such as those from the rhizomes of Zingiber officinale (ginger).[1][2] The stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways, which is essential for its development as a therapeutic agent or for its use in other applications. Understanding its degradation products is a key regulatory requirement for ensuring the safety and efficacy of pharmaceutical products.

Q2: What are the likely degradation pathways for this molecule?

Based on its chemical structure, which includes an acetate ester, a secondary alcohol, and phenolic groups, the most probable degradation pathways are:

  • Hydrolysis: The acetate ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield acetic acid and 5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one.[3][4][5]

  • Oxidation: The secondary alcohol and the phenolic hydroxyl groups can be oxidized. Oxidation of the secondary alcohol would lead to a ketone. The phenolic groups are also prone to oxidation, which can lead to the formation of quinone-type structures or polymeric degradation products.[6][7][8][9][10]

  • Dehydration: The secondary alcohol could undergo dehydration, especially under acidic conditions and heat, to form an alkene.

Q3: What analytical techniques are best suited for analyzing its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating the parent compound from its degradation products.[11][12][13] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.[14][15][16][17] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.[18]

Q4: What is a forced degradation study and why is it necessary?

A forced degradation study, also known as stress testing, involves subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[19][20][21][22][23][24][25] These studies are essential for:

  • Elucidating the degradation pathways of the molecule.

  • Identifying the likely degradation products that could form under normal storage conditions.

  • Demonstrating the specificity of the analytical method to separate and quantify the active pharmaceutical ingredient in the presence of its degradants.

Q5: How can I ensure the stability of my analytical standards?

Analytical standards of this compound and its potential degradation products should be stored in a cool, dark, and dry place, preferably in a freezer at -20°C or below. Stock solutions should be prepared in a suitable solvent and stored under the same conditions. It is crucial to periodically check the purity of the standards to ensure they have not degraded over time.

Troubleshooting Guides

Chromatography Issues

Q: My peak for the parent compound is tailing. What could be the cause?

A: Peak tailing is a common issue in HPLC and can be caused by several factors:[1][26][27][28]

  • Secondary Interactions: The phenolic hydroxyl groups in the molecule can interact with active silanol groups on the surface of the silica-based C18 column.

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or use a mobile phase with a lower pH to suppress the ionization of the silanol groups. Using a column with end-capping can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Solution: Flush the column with a strong solvent.

Q: I'm seeing fronting peaks for my degradation products. Why is this happening?

A: Peak fronting is less common than tailing and is often associated with:[27]

  • Column Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting.

    • Solution: Try diluting your sample.

  • Poorly Packed Column: A void or channel in the column packing can lead to fronting.

    • Solution: If the problem persists with different samples, the column may need to be replaced.

Q: I have poor resolution between two degradation product peaks. How can I improve it?

A: Improving resolution can be achieved by:

  • Optimizing the Mobile Phase: Adjusting the organic-to-aqueous ratio in your mobile phase can significantly impact selectivity. A shallower gradient can also improve separation.

  • Changing the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve resolution.

  • Adjusting the pH: If the degradation products have ionizable groups, changing the pH of the mobile phase can affect their retention and separation.

  • Using a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide better resolution.

Q: My retention times are shifting between injections. What should I check?

A: Retention time variability can be due to:[29]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition Changes: If the mobile phase is prepared by mixing solvents online, ensure the pump is working correctly. If manually mixed, ensure it is well-mixed and has not evaporated.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

  • Leaks in the System: Check for any leaks in the pump, injector, or fittings.

Q: I'm observing split peaks. What is the likely reason?

A: Split peaks are often caused by:[30]

  • Partially Blocked Column Frit: Sample particulates or precipitated buffer salts can clog the inlet frit of the column.

    • Solution: Back-flush the column or replace the frit.

  • Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

Mass Spectrometry Issues

Q: I'm not getting a good signal for my parent compound in the mass spectrometer. What could be wrong?

A: Poor signal in the MS can be due to:

  • Suboptimal Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.

  • Incorrect Mobile Phase Additives: The presence of non-volatile buffers (e.g., phosphate) can suppress the MS signal.

    • Solution: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, reducing the signal of the analyte.

    • Solution: Improve the chromatographic separation to separate the analyte from interfering matrix components.

Q: How can I tentatively identify unknown degradation products using MS/MS?

A: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By selecting the precursor ion of the unknown degradant and fragmenting it, you can obtain a product ion spectrum. The fragmentation pattern can provide clues about the structure of the molecule. For diarylheptanoids, characteristic fragment ions are often observed.[18][31] Compare the fragmentation pattern of the degradant with that of the parent compound to identify the modified parts of the molecule.

Q: I'm seeing a lot of adducts in my mass spectrum. How can I minimize them?

A: Adduct formation (e.g., with sodium [M+Na]+, potassium [M+K]+) is common in ESI-MS. To minimize adducts:

  • Use High-Purity Solvents and Reagents: Sodium and potassium are common contaminants.[32]

  • Add a Source of Protons: Adding a small amount of formic acid or acetic acid to the mobile phase will promote the formation of the protonated molecule [M+H]+.

  • Optimize MS Parameters: Adjusting the source conditions can sometimes reduce adduct formation.

Sample Preparation Issues

Q: My results from the forced degradation study are not reproducible. What could be the issue?

A: Lack of reproducibility in forced degradation studies can stem from:[33]

  • Inconsistent Stress Conditions: Ensure that the temperature, concentration of stressor (acid, base, oxidant), and duration of stress are precisely controlled for each experiment.

  • Sample Evaporation: If heating, ensure the sample vials are properly sealed to prevent evaporation, which would concentrate the sample.

  • Incomplete Neutralization: For acid and base-stressed samples, ensure they are neutralized to a consistent pH before analysis to avoid on-column reactions or peak shape issues.

Q: I'm not seeing any degradation under my stress conditions. What should I do?

A: If no degradation is observed, you may need to increase the severity of the stress conditions:[23]

  • Increase Temperature: For hydrolytic and thermal stress, increase the temperature in increments (e.g., 10°C).

  • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

  • Increase Exposure Time: Extend the duration of the stress test.

Q: I'm seeing too much degradation and my parent peak is gone. How can I adjust my conditions?

A: If the degradation is too extensive, you should reduce the harshness of the stress conditions:[22]

  • Decrease Temperature: Lower the temperature of the reaction.

  • Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.

  • Decrease Exposure Time: Take time points at earlier intervals.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for the forced degradation of this compound. The goal is to achieve 5-20% degradation of the parent compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the final concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • At appropriate time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute it to the final concentration.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL) to a photostability chamber with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time points.

Stability-Indicating HPLC-UV/MS Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 280 nm

  • MS Detector: Electrospray Ionization (ESI) in positive and negative ion modes

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350°C

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Products
0.1 M HCl24 hours60°C15.2%DP-1, DP-2
0.1 M NaOH4 hoursRoom Temp18.5%DP-1
3% H₂O₂24 hoursRoom Temp12.8%DP-3, DP-4
Thermal48 hours80°C8.5%DP-2
Photolytic24 hoursN/A5.1%Minor unknown degradants

Table 2: Potential Degradation Products of this compound

Degradation Product IDProposed StructureMolecular WeightFormation Pathway
Parent This compound358.42 g/mol -
DP-1 1,7-Bis(4-hydroxyphenyl)heptane-3,5-diol316.40 g/mol Hydrolysis of the acetate ester
DP-2 1,7-Bis(4-hydroxyphenyl)heptan-3-one-5-ol314.38 g/mol Dehydration of the secondary alcohol
DP-3 1,7-Bis(4-hydroxyphenyl)heptane-3,5-dione312.37 g/mol Oxidation of the secondary alcohol
DP-4 Quinone-type derivativeVariesOxidation of phenolic groups

Visualizations

G cluster_0 Degradation Pathways Parent This compound DP1 1,7-Bis(4-hydroxyphenyl)heptane-3,5-diol (DP-1) Parent->DP1 Hydrolysis DP2 1,7-Bis(4-hydroxyphenyl)heptan-3-one-5-ol (DP-2) Parent->DP2 Dehydration DP3 1,7-Bis(4-hydroxyphenyl)heptane-3,5-dione (DP-3) DP1->DP3 Oxidation

Caption: Proposed degradation pathways of this compound.

analytical_workflow cluster_workflow Analytical Workflow start Forced Degradation Sample Preparation hplc HPLC-UV/MS Analysis start->hplc data_processing Data Processing and Peak Integration hplc->data_processing identification Degradant Identification (MS/MS) data_processing->identification quantification Quantification and Mass Balance Calculation data_processing->quantification report Reporting identification->report quantification->report

Caption: A typical analytical workflow for degradation product analysis.

troubleshooting_tree cluster_troubleshooting HPLC Peak Shape Troubleshooting start Poor Peak Shape Observed all_peaks Are all peaks affected? start->all_peaks tailing Peak Tailing all_peaks->tailing No cause1 Check for system-wide issues: - Column void - Blocked frit - Extra-column volume all_peaks->cause1 Yes fronting Peak Fronting tailing->fronting No cause2 Check for chemical interactions: - Secondary silanol interactions - Mobile phase pH tailing->cause2 Yes split Split Peaks fronting->split No cause3 Check for column overload: - High sample concentration fronting->cause3 Yes cause4 Check for injection issues: - Solvent mismatch - Partial clog split->cause4 Yes

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

References

Technical Support Center: Enhancing the Bioavailability of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the oral bioavailability of the diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a diarylheptanoid, a class of naturally occurring phenolic compounds.[1][2][3] Diarylheptanoids, such as the well-known curcumin, are being investigated for a variety of biological activities, including antioxidant and anti-inflammatory effects.[2][4] This specific compound has been isolated from plants of the Zingiberaceae family.[1] Its potential therapeutic applications are a subject of ongoing research.

Q2: What are the primary obstacles to achieving adequate oral bioavailability for this compound?

While specific data for this compound is limited, diarylheptanoids and other phenolic compounds typically exhibit poor oral bioavailability due to several factors:[5][6][7][8][9]

  • Poor Aqueous Solubility: The compound may not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The molecule may have difficulty crossing the intestinal wall to enter the bloodstream.

  • Extensive First-Pass Metabolism: The compound may be heavily metabolized by enzymes in the gut wall and liver before it can reach systemic circulation.

  • Efflux by Transporters: Proteins like P-glycoprotein (P-gp) can actively pump the compound back into the intestinal lumen, reducing its net absorption.[9]

Q3: What general strategies can be employed to enhance the bioavailability of this phenolic compound?

Several formulation and co-administration strategies can be explored to improve the bioavailability of phenolic compounds:[5][6][7][10]

  • Nanoformulations: Encapsulating the compound in lipid-based nanocarriers like solid lipid nanoparticles (SLNs) or liposomes can protect it from degradation and improve its solubility and absorption.[5]

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the compound, which can enhance its dissolution rate.[8]

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine from black pepper, can inhibit drug-metabolizing enzymes and efflux pumps, thereby increasing the plasma concentration of the co-administered drug.[11]

  • Prodrug Approach: Modifying the chemical structure to create a more soluble or permeable prodrug that is converted to the active compound in the body can be effective.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of strategies to enhance the bioavailability of this compound.

Issue Potential Cause Troubleshooting Steps & Recommended Actions
Low and variable plasma concentrations after oral administration in animal models. Poor aqueous solubility of the compound.1. Assess Solubility: Determine the equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). 2. Formulation: Develop a formulation to improve solubility, such as a lipid-based formulation or a solid dispersion.
Low intestinal permeability.1. In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to assess the compound's ability to cross the intestinal barrier. 2. Permeation Enhancers: Investigate the use of generally recognized as safe (GRAS) permeation enhancers in the formulation.
High first-pass metabolism.1. Metabolic Stability Assay: Evaluate the compound's stability in liver microsomes or S9 fractions to determine its susceptibility to metabolism. 2. Co-administration: Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP3A4).
Inconsistent results in in vitro dissolution studies. Agglomeration of particles.1. Particle Size Analysis: Characterize the particle size distribution before and after formulation. 2. Surfactants: Incorporate a suitable surfactant in the dissolution medium to prevent particle aggregation.
Degradation of the compound in the dissolution medium.1. Stability Analysis: Assess the chemical stability of the compound under the conditions of the dissolution test (pH, temperature). 2. Modify Conditions: Adjust the pH or use a more protective formulation if instability is observed.
Failure of a nanoformulation to improve bioavailability in vivo. Poor in vivo release from the nanocarrier.1. In Vitro Release Study: Conduct an in vitro release study using a method that mimics physiological conditions to ensure the compound is released from the nanocarrier. 2. Formulation Optimization: Modify the composition of the nanocarrier to achieve the desired release profile.
Instability of the nanoformulation in the GI tract.1. Stability in GI Fluids: Evaluate the stability of the nanoformulation in SGF and SIF. 2. Protective Coating: Consider applying an enteric coating to the nanoformulation to protect it from the harsh environment of the stomach.

Experimental Protocols

In Vitro Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in simulated gastrointestinal fluids.

Methodology:

  • Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Add an excess amount of the compound to a known volume of each simulated fluid.

  • Shake the samples at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Filter the supernatant through a 0.45 µm filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Express the solubility in µg/mL.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the compound using an in vitro cell culture model.[12]

Methodology:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of the compound in a transport buffer.

  • Add the compound solution to the apical (AP) side of the Transwell® insert.

  • At predetermined time points, collect samples from the basolateral (BL) side.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Data Presentation:

Compound Apparent Permeability (Papp) (10⁻⁶ cm/s) Interpretation
This compound[Insert Experimental Value]Low Permeability (<1) Moderate Permeability (1-10) High Permeability (>10)
Propranolol (High Permeability Control)~20-
Atenolol (Low Permeability Control)~0.5-

Visualizations

General Workflow for Enhancing Bioavailability

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Outcome A Compound Synthesis/ Isolation B Physicochemical Characterization (Solubility, LogP) A->B C In Vitro ADME (Permeability, Metabolic Stability) B->C D Particle Size Reduction C->D E Lipid-Based Formulations (e.g., SLNs) C->E F Amorphous Solid Dispersions C->F G Animal Model (e.g., Rat) D->G E->G F->G H Pharmacokinetic Study (Oral vs. IV) G->H I Data Analysis (AUC, Cmax, Tmax) H->I J Enhanced Bioavailability I->J

Caption: A general experimental workflow for enhancing the bioavailability of a research compound.

Key Factors Influencing Oral Bioavailability

G cluster_barriers Bioavailability Barriers A Oral Administration B Dissolution in GI Fluids A->B C Absorption across Intestinal Wall B->C D Systemic Circulation C->D L1 First-Pass Metabolism (Liver) C->L1 B1 Poor Solubility B1->B C1 Low Permeability C1->C C2 Efflux Pumps (P-gp) C2->C C3 Gut Wall Metabolism C3->C L1->D

References

Troubleshooting inconsistent results with "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate (referred to herein as Compound HHA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges and ensure consistent, reproducible results in their experiments.

Compound HHA is a linear diarylheptanoid, a class of phenolic compounds known for their diverse biological activities.[1][2] Like many phenolic compounds, its handling and use in experimental settings require careful consideration to avoid issues related to stability, solubility, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing Compound HHA?

A1: For long-term storage and stock solutions, high-purity, anhydrous DMSO or ethanol is recommended. Due to the presence of phenolic hydroxyl groups, the compound is susceptible to oxidation, especially in protic solvents of lower purity or at a non-neutral pH. For aqueous buffers used in biological assays, prepare fresh dilutions from a concentrated DMSO stock. Avoid prolonged storage in aqueous media, as this can lead to degradation and precipitation.

Q2: My compound appears to be degrading in my cell culture medium, causing inconsistent results. What can I do?

A2: This is a common issue with phenolic compounds. Consider the following:

  • Minimize Light Exposure: Protect your solutions from light by using amber vials or wrapping containers in foil.

  • Prepare Fresh: Make working dilutions in your cell culture medium immediately before adding them to the cells. Do not store the compound in the medium for extended periods.

  • pH Sensitivity: Check the pH of your final solution. Phenolic compounds can be unstable at alkaline pH.

  • Antioxidants: In some cell-free assays, the inclusion of a mild antioxidant like ascorbic acid might be possible, but this should be tested for interference with your specific experiment.

Q3: I am observing low or variable activity in my cell-based assays. What are the potential causes?

A3: Inconsistent bioactivity can stem from several factors. Use the following workflow to troubleshoot the issue.

G start Low / Inconsistent Bio-Assay Activity solubility Is the compound fully dissolved in the final assay medium? start->solubility stability Was the working solution prepared fresh from a non-degraded stock? solubility->stability Yes solubility_fix Action: Check for precipitation. Increase DMSO concentration (if tolerated by cells, e.g., <0.5%) or use a pluronic-based formulation. solubility->solubility_fix No purity Has the compound purity been verified recently (e.g., by HPLC)? stability->purity Yes stability_fix Action: Use fresh stock solution. Store stock at -80°C under argon/nitrogen. Minimize freeze-thaw cycles. stability->stability_fix No concentration Was the final concentration accurately calculated and pipetted? purity->concentration Yes purity_fix Action: Re-purify the compound via HPLC or column chromatography. Obtain a new, validated batch. purity->purity_fix No concentration_fix Action: Recalculate dilutions. Calibrate pipettes. Use a serial dilution method. concentration->concentration_fix No other_issues Consider other factors: Cell passage number, serum lot variability, assay reagent integrity. concentration->other_issues Yes solubility_yes Yes solubility_no No stability_yes Yes stability_no No purity_yes Yes purity_no No concentration_yes Yes concentration_no No G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep1 Weigh Compound HHA prep2 Dissolve in appropriate solvent (e.g., DMSO) to 1 mg/mL prep1->prep2 prep3 Filter through 0.22 µm syringe filter prep2->prep3 hplc1 Equilibrate C18 column with initial mobile phase (70% A, 30% B) prep3->hplc1 hplc2 Inject 5 µL of sample hplc1->hplc2 hplc3 Run Gradient Program hplc2->hplc3 hplc4 Detect at 280 nm hplc3->hplc4 analysis1 Integrate Peaks hplc4->analysis1 analysis2 Calculate Purity based on peak area percentage analysis1->analysis2 G cluster_nuc stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK stimulus->IKK Activates compound Diarylheptanoid (e.g., Compound HHA) compound->IKK Inhibits NFkB NF-κB (p65/p50) compound->NFkB May Inhibit Translocation IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) nucleus->genes Induces Transcription

References

Validation & Comparative

A Comparative Analysis of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Other Diarylheptanoids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction to Diarylheptanoids

Diarylheptanoids are a significant class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton.[1] This diverse group of natural products is broadly classified into linear and cyclic structures.[2][3] Found in various plant families, notably Zingiberaceae (ginger family) and Betulaceae, these compounds have garnered substantial scientific interest for their wide-ranging pharmacological activities.[3][4] Extensive research has demonstrated their potential as anti-inflammatory, anticancer, antioxidant, and neuroprotective agents.[1][5][6]

The most prominent member of this class is curcumin, isolated from turmeric (Curcuma longa), which has been studied extensively for its health benefits.[3][5] However, a vast number of other diarylheptanoids, including 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate isolated from the rhizomes of Zingiber officinale (ginger), exhibit unique structural features and biological profiles that warrant comparative evaluation.[7][8]

This guide provides an objective comparison of the performance of this compound and other notable diarylheptanoids, supported by experimental data from peer-reviewed literature. The aim is to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound class.

Quantitative Comparison of Bioactivity

While direct comparative studies for this compound are limited, its performance can be contextualized by examining the activity of structurally related diarylheptanoids against various biological targets. The following tables summarize key quantitative data from studies on anticancer and anti-inflammatory activities.

Table 1: Comparative Antiproliferative Activity of Diarylheptanoids

The antiproliferative potency of various diarylheptanoids has been assessed against multiple cancer cell lines. The 50% effective dose (ED₅₀) or 50% inhibitory concentration (IC₅₀) values are presented below, where a lower value indicates higher potency.

CompoundCancer Cell LineActivity (IC₅₀/ED₅₀ in µM)Reference
Calyxin B Human HT-1080 Fibrosarcoma0.69[1]
Epicalyxin F Human HT-1080 Fibrosarcoma1.71[1][5]
Calyxin K Human HT-1080 Fibrosarcoma1.9[1]
Blepharocalyxin D Murine Colon 26-L5 Carcinoma3.61[5]
Diacetyl-demethoxycurcumin (AC2) Human Breast Cancer (MCF-7)6.7[9][10]
5-Fluorouracil (Reference Drug) Human HT-1080 Fibrosarcoma8.0[1]
Blepharocalyxin E Human HT-1080 Fibrosarcoma9.02[5]
Calyxin I Human HT-1080 Fibrosarcoma10.1[1][5]
Triacetyl-demethylcurcumin (AC5) Human Prostate Cancer (DU-145)16.3[9][10]
Yakuchinone A Metabolite 9 Melanoma6.09 - 9.74[11]

Data compiled from studies on diarylheptanoids isolated from Alpinia and Curcuma species.

Table 2: Comparative Anti-inflammatory Activity of Diarylheptanoids

The anti-inflammatory effects of diarylheptanoids are often evaluated by their ability to inhibit key inflammatory mediators and enzymes, such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).

CompoundAssayTarget/Cell LineActivity (IC₅₀ in µM)Reference
Hexahydrocurcumin PGE₂ FormationLPS-stimulated RAW 264.70.7[12]
Hirsutenone COX-2 InhibitionIn silico docking-11.81 (Kcal/mol score)[13]
Yakuchinone B NO ProductionLPS-stimulated MacrophagesSignificant Inhibition[14][15]
Yakuchinone A COX-2 & iNOS ExpressionPhorbol Ester-induced Mouse SkinSignificant Down-regulation[16]
Oregonin iNOS & COX-2 ExpressionLPS-stimulated RAW 264.7Less potent than Hexahydrocurcumin[12]

Data compiled from in vitro, in vivo, and in silico studies on various diarylheptanoids.

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. The following protocols outline the standard assays used to evaluate the bioactivities listed above.

Antiproliferative Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the antiproliferative activity of test compounds.[1]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the diarylheptanoid compounds and a vehicle control. A positive control, such as a known anticancer drug (e.g., 5-Fluorouracil), is also included.[1] The plates are then incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.[1]

  • Formazan Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ or ED₅₀ value is then determined from the dose-response curve generated by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-Well Plates incubate1 2. Incubate for Cell Adherence (24h) seed->incubate1 treat 3. Add Diarylheptanoids (Varying Concentrations) incubate1->treat incubate2 4. Incubate for Drug Effect (48-72h) treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate (2-4h) (Formazan Formation) mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read calculate 9. Calculate IC50/ED50 Values read->calculate NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB Phosphorylation NFkB_active Active NF-κB IkB->NFkB_active Release NFkB_complex NF-κB / IκB (Inactive Complex) NFkB_complex->IkB NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc DNA Gene Transcription NFkB_nuc->DNA Proteins Pro-inflammatory & Pro-survival Proteins (COX-2, iNOS, etc.) DNA->Proteins Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK Inhibition Diarylheptanoids->NFkB_nuc Inhibition

References

A Comparative Analysis of the Efficacy of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and Gingerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of two compounds isolated from Zingiber officinale (ginger): 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, a diarylheptanoid, and[1]-gingerol, the most abundant and pharmacologically active gingerol. While extensive research has elucidated the therapeutic potential of[1]-gingerol, data on this compound is limited. This comparison, therefore, draws upon the known activities of the broader class of diarylheptanoids to provide a preliminary assessment of its potential efficacy relative to the well-characterized[1]-gingerol.

I. Overview of Compounds

[1]-Gingerol is a phenolic compound that is the primary pungent constituent of fresh ginger. It is renowned for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] These properties are attributed to its ability to modulate various cellular signaling pathways.

This compound is a diarylheptanoid, another class of phenolic compounds found in ginger.[3] While specific studies on this particular molecule are scarce, research on other diarylheptanoids from ginger suggests they possess significant anti-inflammatory and anti-tumor properties.[4][5]

II. Comparative Efficacy Data

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of[1]-gingerol and representative diarylheptanoids from ginger. It is important to note the absence of direct experimental data for this compound.

Table 1: Antioxidant Activity

The antioxidant potential is often evaluated by the ability of a compound to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

CompoundAssayIC50 ValueSource
[1]-GingerolDPPH radical scavenging26.3 µM[2]
[1]-GingerolDPPH radical scavenging23.07 µg/mL

Note: Direct comparative data for this compound is not available.

Table 2: Anti-inflammatory Activity

Anti-inflammatory activity is commonly assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Compound/ExtractAssayConcentration% Inhibition of NOSource
GingerolNO inhibition in LPS-stimulated RAW 264.7 cells50 µg/mL10.4%[6]
GingerolNO inhibition in LPS-stimulated RAW 264.7 cells100 µg/mL29.1%[6]
GingerolNO inhibition in LPS-stimulated RAW 264.7 cells200 µg/mL58.9%[6]
GingerolNO inhibition in LPS-stimulated RAW 264.7 cells300 µg/mL62.4%[6]
Diarylheptanoids (compounds 2, 3, 4 from a study)NO inhibition in LPS-stimulated RAW 264.7 cellsDose-dependent inhibitionSpecific IC50 not provided[4]

Note: A direct IC50 value for this compound is not available. However, studies on other diarylheptanoids confirm their anti-inflammatory potential.

Table 3: Cytotoxic Activity

The cytotoxic effect of these compounds on cancer cells is typically evaluated using the MTT assay, which measures cell viability.

CompoundCell LineIC50 Value (72h)Source
[1]-GingerolACHN (renal cancer)27.41 µM[7]
[1]-Gingerol786-O (renal cancer)31.05 µM[7]
[1]-Gingerol769-P (renal cancer)30.48 µM[7]
Ginger ExtractMCF-7 (breast cancer)9.68 mg/L (48h)[8]
Ginger ExtractMDA-MB-231 (breast cancer)2.47 mg/L (48h)[8]
Diarylheptanoid (analogue 6)A549 (lung cancer)10.32 µM[5]
Diarylheptanoid (analogue 6)HepG2 (liver cancer)12.51 µM[5]
Diarylheptanoid (analogue 6)HeLa (cervical cancer)6.69 µM[5]
Diarylheptanoid (analogue 6)MDA-MB-231 (breast cancer)9.83 µM[5]
Diarylheptanoid (analogue 6)HCT116 (colon cancer)8.45 µM[5]

Note: The data for diarylheptanoids is for analogue 6 from the cited study and not for this compound. However, it suggests that diarylheptanoids can exhibit potent cytotoxic activity.

III. Signaling Pathways and Mechanisms of Action

[1]-Gingerol

[1]-Gingerol exerts its effects by modulating several key signaling pathways. Its anti-inflammatory action is largely attributed to the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[9][10] In the context of cancer,[1]-gingerol has been shown to induce apoptosis and inhibit cell proliferation by affecting pathways involving p53 and the PI3K/Akt/mTOR axis.

gingerol_pathway Gingerol [6]-Gingerol NFkB NF-κB Pathway Gingerol->NFkB Inhibits MAPK MAPK Pathway Gingerol->MAPK Inhibits PI3K_Akt PI3K/Akt Pathway Gingerol->PI3K_Akt Inhibits Inflammation ↓ Pro-inflammatory Cytokines & Enzymes NFkB->Inflammation MAPK->Inflammation Apoptosis ↑ Apoptosis ↓ Cell Proliferation PI3K_Akt->Apoptosis

Signaling pathways modulated by[1]-Gingerol.
Diarylheptanoids

The mechanism of action for diarylheptanoids is less extensively studied. However, some research indicates that their anti-tumor effects may be mediated through the regulation of the ATR/CHK1 signaling pathway, which is involved in the DNA damage response.[5] Their anti-inflammatory properties are likely linked to the inhibition of pro-inflammatory mediators, similar to gingerols, though the precise upstream targets may differ.

diarylheptanoid_pathway Diarylheptanoid Diarylheptanoids ATR_CHK1 ATR/CHK1 Pathway Diarylheptanoid->ATR_CHK1 Regulates DNA_Damage DNA Damage Response ATR_CHK1->DNA_Damage Anti_Tumor Anti-Tumor Activity DNA_Damage->Anti_Tumor

Proposed signaling pathway for diarylheptanoids.

IV. Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[11]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions to various concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test sample dilutions to respective wells. Add 100 µL of the DPPH solution to each well.

  • Control: A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

dpph_workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample and DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound prep_sample->mix incubate Incubate 30 min in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). NO is a pro-inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying the level of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[3][9]

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for a further 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

no_assay_workflow seed_cells Seed RAW 264.7 Cells in 96-well Plate treat Treat with Test Compound seed_cells->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Add Griess Reagent collect->griess measure Measure Absorbance at 540 nm griess->measure calculate Calculate NO Inhibition measure->calculate

Workflow for the nitric oxide inhibition assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

mtt_assay_workflow seed_cells Seed Cancer Cells in 96-well Plate treat Treat with Test Compound seed_cells->treat incubate_treatment Incubate for Desired Time treat->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate Cell Viability and IC50 measure->calculate

Workflow for the MTT cytotoxicity assay.

V. Conclusion and Future Directions

The available evidence strongly supports the efficacy of [1]-gingerol as a potent antioxidant, anti-inflammatory, and cytotoxic agent, with well-documented mechanisms of action.

For This compound , while direct experimental data is lacking, the broader class of diarylheptanoids from ginger has demonstrated significant anti-inflammatory and anti-tumor activities, in some cases with lower IC50 values than reported for gingerols in similar assays. This suggests that this compound holds promise as a bioactive compound.

Crucially, further research is required to isolate and characterize the specific biological activities and mechanisms of action of this compound. Direct comparative studies with[1]-gingerol using standardized assays are essential to definitively determine its relative efficacy. Such research will be invaluable for drug development professionals seeking to identify novel therapeutic agents from natural sources.

References

Comparative Analysis of Diarylheptanoid Activity: A Focus on Ginger-Derived Compounds and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the inhibitory activities of diarylheptanoids, a class of natural products primarily found in ginger (Zingiber officinale), reveals their potential as modulators of key biological pathways implicated in cancer and inflammation. While specific quantitative data for 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate remains elusive in publicly available research, this guide provides a comparative analysis of its parent compound, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one, and other structurally related, well-characterized diarylheptanoids, Yakuchinone A and Hispolon. This comparison is supplemented with data on established inhibitors to provide a contextual performance benchmark for researchers in drug discovery and development.

Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings.[1] Their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, have garnered significant scientific interest.[2][3][4] This guide focuses on the inhibitory potential of these compounds against key targets in cancer and inflammation, providing available quantitative data and outlining the experimental methodologies used for their evaluation.

Comparative Inhibitory Activity

The inhibitory activities of selected diarylheptanoids against various cancer cell lines and inflammatory enzymes are summarized below. It is important to note the absence of specific data for this compound. The data presented for its parent compound and other analogs serve as a proxy to infer potential activity.

CompoundTarget/Cell LineInhibitory Activity (IC₅₀)Known InhibitorKnown Inhibitor (IC₅₀)
Yakuchinone A A375P (Melanoma)14.75 µM[5]Vemurafenib~0.024 µM
B16F10 (Melanoma)21.71 µM[5]
A549 (Lung Cancer)26.07 µM[5]Cisplatin~3.1 µM
MCF-7 (Breast Cancer)11.50 µM[5]Tamoxifen~5 µM
HT-29 (Colon Cancer)11.96 µM[5]5-Fluorouracil~3.4 µM
IL-17 Production (EL4 cells)11.5 µM[5]
Hispolon MCF-7 (Breast Cancer)42 µM[6]Tamoxifen~5 µM
A549 (Lung Cancer)68 µM[6]Cisplatin~3.1 µM
C6 (Glioma)68.1 µM (24h) / 51.7 µM (48h)[7]Temozolomide~100 µM
DBTRG (Glioblastoma)55.7 µM (24h) / 46.6 µM (48h)[7]
Other Diarylheptanoids Various Cancer Cell Lines6.69–33.46 µM[1][8]--
(from Z. officinale)
Hexahydrocurcumin COX-2 derived PGE2 formation0.7 µMCelecoxib~0.04 µM
Diarylheptanoids Prostaglandin SynthetasePotent Inhibition[9]Indomethacin~0.1 µM
(from Z. officinale) 5-LipoxygenasePotent Inhibition[9]Zileuton~0.5 µM

Note: The IC₅₀ values for known inhibitors are approximate and can vary depending on the specific assay conditions. The data for "Other Diarylheptanoids" represents a range of values for different compounds isolated from Zingiber officinale.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols typically employed in the evaluation of diarylheptanoid activity.

Cytotoxicity Assays (e.g., MTT Assay)

The cytotoxic activity of diarylheptanoids against various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (e.g., Yakuchinone A, Hispolon) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Enzyme Inhibition Assays

The anti-inflammatory potential of diarylheptanoids is often assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement: The production of prostaglandins (e.g., PGE₂) is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

  • Enzyme Source: 5-LOX can be obtained from sources like rat basophilic leukemia (RBL-1) cells.[9]

  • Incubation: The test compound is incubated with the enzyme preparation.

  • Reaction Initiation: The reaction is started by adding arachidonic acid.

  • Product Detection: The formation of leukotrienes is monitored by spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: The inhibitory activity is quantified, and the IC₅₀ value is calculated.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

anticancer_pathway Diarylheptanoids Diarylheptanoids (e.g., Yakuchinone A, Hispolon) CancerCell Cancer Cell Diarylheptanoids->CancerCell Inhibition SignalingPathways Signaling Pathways (e.g., NF-κB, MAPK) Diarylheptanoids->SignalingPathways Modulates Proliferation Cell Proliferation CancerCell->Proliferation Leads to Apoptosis Apoptosis (Programmed Cell Death) CancerCell->Apoptosis Undergoes SignalingPathways->Proliferation SignalingPathways->Apoptosis

Anticancer Mechanism of Diarylheptanoids.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) ArachidonicAcid->COX LOX 5-Lipoxygenase (5-LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Asthma) LOX->Leukotrienes Diarylheptanoids Diarylheptanoids Diarylheptanoids->COX Diarylheptanoids->LOX

Anti-inflammatory Action of Diarylheptanoids.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_enzyme Enzyme Inhibition Assay CellSeeding 1. Seed Cancer Cells Treatment 2. Treat with Diarylheptanoids CellSeeding->Treatment MTT 3. Add MTT Reagent Treatment->MTT Measurement 4. Measure Absorbance MTT->Measurement IC50_calc 5. Calculate IC₅₀ Measurement->IC50_calc EnzymeIncubation 1. Incubate Enzyme with Compound SubstrateAddition 2. Add Substrate EnzymeIncubation->SubstrateAddition ProductMeasurement 3. Measure Product Formation SubstrateAddition->ProductMeasurement IC50_calc2 4. Calculate IC₅₀ ProductMeasurement->IC50_calc2

General Experimental Workflow for Activity Screening.

References

Validation of "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" biological targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This guide provides a comparative analysis of the biological targets of diarylheptanoids, a class of natural compounds to which 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate belongs. Due to the limited publicly available data specifically for this compound, this document leverages experimental data from closely related and well-studied diarylheptanoids, such as curcumin and other synthetic analogs. This comparison aims to offer researchers, scientists, and drug development professionals a framework for validating the potential biological targets of this compound class, supported by experimental data and detailed protocols.

Comparative Biological Activity

Diarylheptanoids are known to modulate multiple signaling pathways implicated in inflammation, cancer, and other diseases. Key molecular targets include inflammatory enzymes, transcription factors, and protein kinases. The following table summarizes the inhibitory activities of representative diarylheptanoids against common biological targets.

CompoundTargetAssay TypeIC₅₀ (µM)Reference
CurcuminCOX-2Cell-free enzyme assay0.42
Curcumin5-LOXCell-free enzyme assay8.0
Yakuchinone ASTAT3Luciferase reporter assay7.5
H-407NF-κBEMSA~5.0
Compound 1a (synthetic)Akt/mTOR/NF-κBWestern Blot10-20

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a common signaling pathway targeted by diarylheptanoids and a general workflow for target validation.

G Figure 1. Inhibition of the NF-κB Signaling Pathway by Diarylheptanoids cluster_0 TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Gene Expression Gene Expression NF-κB->Gene Expression Promotes Diarylheptanoid Diarylheptanoid Diarylheptanoid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a representative diarylheptanoid.

G cluster_workflow Target Validation Workflow Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Primary Assays Hit Identification Hit Identification In vitro Screening->Hit Identification IC50 Determination Cell-based Assays Cell-based Assays Hit Identification->Cell-based Assays Functional Validation Target Identification Target Identification Cell-based Assays->Target Identification e.g., Pull-down, Western Blot In vivo Studies In vivo Studies Target Identification->In vivo Studies Animal Models Lead Optimization Lead Optimization In vivo Studies->Lead Optimization

Caption: A general experimental workflow for biological target validation.

Detailed Experimental Protocols

COX-2 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against cyclooxygenase-2 (COX-2).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compound (e.g., this compound)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Add the test compound dilutions or vehicle control to the respective wells.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for 5 minutes.

  • Stop the reaction and measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

STAT3 Luciferase Reporter Assay

Objective: To assess the inhibitory effect of a test compound on STAT3-mediated gene transcription.

Materials:

  • Human cell line (e.g., HEK293T)

  • STAT3-responsive luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine 2000 (transfection reagent)

  • Test compound

  • IL-6 (stimulant)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate and allow them to attach overnight.

  • Co-transfect the cells with the STAT3-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or vehicle.

  • Pre-treat the cells with the compound for 1 hour.

  • Stimulate the cells with IL-6 for 6 hours to activate the STAT3 pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

Objective: To determine if a test compound can inhibit the DNA-binding activity of the NF-κB transcription factor.

Materials:

  • Nuclear extract from cells treated with a stimulant (e.g., TNF-α) and the test compound.

  • Biotin-labeled double-stranded DNA probe containing the NF-κB consensus sequence.

  • Poly(dI-dC) (non-specific competitor DNA).

  • EMSA binding buffer.

  • Native polyacrylamide gel.

  • Streptavidin-HRP conjugate.

  • Chemiluminescent substrate.

  • X-ray film or imaging system.

Procedure:

  • Prepare nuclear extracts from cells that have been pre-treated with the test compound and then stimulated with TNF-α.

  • In a microfuge tube, combine the nuclear extract, biotin-labeled NF-κB probe, and poly(dI-dC) in the EMSA binding buffer.

  • Incubate the reaction mixture at room temperature for 20 minutes to allow for protein-DNA binding.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Transfer the resolved complexes to a nylon membrane.

  • Detect the biotin-labeled DNA by incubating the membrane with streptavidin-HRP conjugate followed by a chemiluminescent substrate.

  • Visualize the bands on an X-ray film or with an imaging system. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.

While direct experimental validation of this compound's biological targets is not extensively documented, the comparative data from related diarylheptanoids strongly suggest its potential to modulate key inflammatory and oncogenic pathways. The provided experimental protocols offer a robust framework for researchers to systematically validate these potential targets and elucidate the compound's mechanism of action. Further investigation is warranted to confirm these activities and explore the therapeutic potential of this specific diarylheptanoid.

Cross-Validation of Analytical Methods for the Quantification of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of novel compounds, the establishment of robust and reliable analytical methods is a cornerstone of accurate quantification. This guide provides a comparative overview of common analytical techniques applicable to the quantification of "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate," a phenolic compound isolated from the rhizomes of Zingiber officinale[1]. While specific cross-validated methods for this particular analyte are not extensively documented in publicly available literature, this document outlines the expected performance and detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), based on established methodologies for structurally similar phenolic compounds.

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the anticipated quantitative performance characteristics for the analysis of this compound using HPLC-UV and LC-MS/MS.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mL
Accuracy (Recovery %) 95 - 105%98 - 102%
Precision (RSD%) < 5%< 3%
Selectivity Moderate; potential for interference from co-eluting compounds.High; based on specific precursor and product ion monitoring.

Experimental Protocols

Detailed methodologies for these key analytical techniques are provided below to facilitate their implementation and subsequent cross-validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the quantification of this compound in purified extracts or in samples where the analyte is present at relatively high concentrations.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Example: 0-20 min, 30-70% A; 20-25 min, 70-90% A; 25-30 min, 90-30% A (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (based on the phenol chromophore).

Sample Preparation:

  • For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

  • The supernatant is then evaporated to dryness and reconstituted in the mobile phase.

  • For plant extracts, an initial extraction with a solvent like methanol or ethanol, followed by filtration, may be sufficient.

  • All samples should be filtered through a 0.45 µm syringe filter prior to injection.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

  • Precision: Analyze replicate injections of a standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day).

  • Accuracy: Perform spike-and-recovery experiments by adding known amounts of the analyte to a blank matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex biological matrices.

Instrumentation:

  • An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard solution of the analyte.

  • Capillary Voltage: ~3.0 kV.

  • Source Temperature: ~150 °C.

  • Desolvation Temperature: ~400 °C.

Sample Preparation:

  • Homogenize 100 mg of tissue or 100 µL of plasma in 1 mL of methanol.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • The supernatant may be diluted with the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter before injection.

Validation Parameters:

  • Follow a similar validation strategy as for the HPLC-UV method, but with a lower concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the cross-validation of the described analytical methods.

cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Outcome A HPLC-UV Method Development C Validate HPLC-UV (Linearity, Precision, Accuracy) A->C B LC-MS/MS Method Development D Validate LC-MS/MS (Linearity, Precision, Accuracy, LOD, LOQ) B->D E Analyze Identical Sample Sets with Both Methods C->E D->E F Statistical Comparison of Results (e.g., Bland-Altman plot, correlation) E->F G Establish Method Equivalency or Bias F->G

Caption: Workflow for Cross-Validation of Analytical Methods.

start Start: Sample Collection prep Sample Preparation (Extraction, Precipitation) start->prep hplc_uv HPLC-UV Analysis prep->hplc_uv lcmsms LC-MS/MS Analysis prep->lcmsms data_hplc Data Acquisition (HPLC-UV) hplc_uv->data_hplc data_lcmsms Data Acquisition (LC-MS/MS) lcmsms->data_lcmsms quant_hplc Quantification vs. Calibration Curve data_hplc->quant_hplc quant_lcmsms Quantification vs. Calibration Curve data_lcmsms->quant_lcmsms compare Comparative Data Analysis quant_hplc->compare quant_lcmsms->compare end End: Report Generation compare->end

Caption: Experimental Workflow for Method Comparison.

References

A Comparative Analysis of the Bioactivity of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the naturally occurring diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, and its synthetic analogs. Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This document aims to present a consolidated resource of available experimental data to facilitate further research and drug development efforts in this area. While specific bioactivity data for this compound is limited in publicly available literature, this guide leverages data from closely related natural diarylheptanoids isolated from Zingiber officinale (ginger) and compares it with various synthetic analogs to elucidate structure-activity relationships.

Comparative Bioactivity Data

The following tables summarize the cytotoxic and anti-inflammatory activities of selected natural diarylheptanoids and synthetic analogs.

Table 1: Cytotoxic Activity of Natural Diarylheptanoids from Zingiber officinale and Synthetic Analogs against Various Cancer Cell Lines

Compound IDStructureCell LineIC50 (µM)Reference
Natural Diarylheptanoids
Compound 6(from Z. officinale)A549 (Lung)17.49 ± 0.09[1][2]
HepG2 (Liver)33.46 ± 0.50[1][2]
HeLa (Cervical)30.46 ± 1.20[1][2]
MDA-MB-231 (Breast)17.83 ± 0.11[1][2]
HCT116 (Colon)14.70 ± 0.63[1][2]
Compound 16(from Z. officinale)A549 (Lung)13.74 ± 0.48[1][2]
HepG2 (Liver)19.67 ± 0.09[1][2]
HeLa (Cervical)11.30 ± 0.36[1][2]
MDA-MB-231 (Breast)10.78 ± 0.12[1][2]
HCT116 (Colon)13.88 ± 0.48[1][2]
Compound 17(from Z. officinale)A549 (Lung)6.69 ± 0.21[1][2]
HepG2 (Liver)10.23 ± 0.18[1][2]
HeLa (Cervical)7.43 ± 0.25[1][2]
MDA-MB-231 (Breast)7.91 ± 0.15[1][2]
HCT116 (Colon)8.27 ± 0.22[1][2]
Compound 18(from Z. officinale)A549 (Lung)10.15 ± 0.33[1][2]
HepG2 (Liver)15.48 ± 0.27[1][2]
HeLa (Cervical)9.82 ± 0.31[1][2]
MDA-MB-231 (Breast)8.76 ± 0.24[1][2]
HCT116 (Colon)11.03 ± 0.35[1][2]
Compound 19(from Z. officinale)A549 (Lung)12.31 ± 0.41[1][2]
HepG2 (Liver)18.72 ± 0.39[1][2]
HeLa (Cervical)13.57 ± 0.45[1][2]
MDA-MB-231 (Breast)11.24 ± 0.38[1][2]
HCT116 (Colon)14.88 ± 0.49[1][2]
Synthetic Diarylheptanoid Analogs
6a(Synthetic)T47D (Breast)0.09[3]
6d(Synthetic)T47D (Breast)0.64[3]
7j(Synthetic)T47D (Breast)0.67[3]
7e(Synthetic)T47D (Breast)0.99[3]

Table 2: Anti-inflammatory Activity of Natural Diarylheptanoids and Synthetic Analogs

Compound IDStructureAssayCell LineIC50 (µM)Reference
Natural Diarylheptanoids
Compound 2(from Z. officinale)Nitric Oxide InhibitionRAW 264.7- (Dose-dependent inhibition)[4]
Compound 3(from Z. officinale)Nitric Oxide InhibitionRAW 264.7- (Dose-dependent inhibition)[4]
Compound 4(from Z. officinale)Nitric Oxide InhibitionRAW 264.7- (Dose-dependent inhibition)[4]
Synthetic Diarylpentanoid Analogs
Compound 22(Synthetic)Nitric Oxide InhibitionRAW 264.7- (57.77% inhibition)
Compound 164(Synthetic)Nitric Oxide InhibitionRAW 264.7- (58.62% inhibition)

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of a compound.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • A solution of DPPH in methanol or ethanol (typically 0.1 mM) is prepared.

    • Various concentrations of the test compounds and a positive control are prepared in a suitable solvent.[5]

    • In a 96-well plate, a specific volume of the test sample is mixed with the DPPH solution.[5]

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6][7]

    • The absorbance of the solution is measured at a wavelength of 517 nm using a microplate reader.[5][6]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[5]

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Reagents and Materials:

    • MTT solution (typically 5 mg/mL in PBS)

    • Cell culture medium

    • Test compounds

    • Control vehicle (e.g., DMSO)

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for 2-4 hours at 37°C.[3][8]

    • During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.[3]

    • The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Reagents and Materials:

    • RAW 264.7 macrophage cells

    • Cell culture medium (e.g., DMEM)

    • Lipopolysaccharide (LPS)

    • Test compounds

    • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and incubated overnight.

    • The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubated for a further 24 hours.[9]

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess Reagent is added to the supernatant in a new 96-well plate and incubated at room temperature for 10-15 minutes.[9][10]

    • The absorbance is measured at a wavelength of 540 nm.[9][10]

    • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

    • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioactivity Assays cluster_antioxidant Antioxidant cluster_cytotoxicity Cytotoxicity cluster_anti_inflammatory Anti-inflammatory cluster_data_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with Test Compounds & LPS (for NO assay) start->treatment incubation Incubate (24-72h) treatment->incubation dpph DPPH Assay mtt MTT Assay incubation->mtt no_assay Griess Assay (NO Production) incubation->no_assay readout Measure Absorbance dpph->readout mtt->readout no_assay->readout calculation Calculate % Inhibition readout->calculation ic50 Determine IC50 calculation->ic50

Caption: General experimental workflow for bioactivity screening.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK inhibit Diarylheptanoids->NFkB inhibit translocation NFkB_n->iNOS_gene activates transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Replicating "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" findings in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for replicating and comparing the anti-cancer activities of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate and related diarylheptanoids across different cell lines. Due to limited direct studies on this specific compound, this guide draws upon findings from structurally similar and biologically active analogs, such as Yakuchinone A and B, to propose experimental designs and expected outcomes.

While specific experimental data for this compound is not extensively available, the broader class of diarylheptanoids, isolated from plants like Zingiber officinale (ginger), has demonstrated significant anti-inflammatory and anti-cancer properties.[1] This guide will focus on the reported activities of these related compounds to provide a basis for comparative studies.

Comparative Anti-Cancer Activity of Diarylheptanoids in Various Cancer Cell Lines

Diarylheptanoids have shown promising cytotoxic effects against a range of cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) of Yakuchinone A and other diarylheptanoids, providing a benchmark for comparative analysis.

CompoundCell LineCancer TypeIC50 (µM)Reference
Yakuchinone AA431Skin Cancer (Epidermoid Carcinoma)~20[2]
Yakuchinone ABCCSkin Cancer (Basal Cell Carcinoma)~25[2]
Yakuchinone ASCC25Skin Cancer (Squamous Cell Carcinoma)~30[2]
Yakuchinone AA375Skin Cancer (Melanoma)~15[2]
Yakuchinone AB16Skin Cancer (Melanoma)~18[2]
Diarylheptanoid (Compound 6)A549Lung Cancer10.82[3][4]
Diarylheptanoid (Compound 6)HepG2Liver Cancer12.54[3][4]
Diarylheptanoid (Compound 6)HeLaCervical Cancer6.69[3][4]
Diarylheptanoid (Compound 6)MDA-MB-231Breast Cancer14.33[3][4]
Diarylheptanoid (Compound 6)HCT116Colon Cancer9.75[3][4]
1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30)A549Lung CancerNot specified[5]
1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30)NCI-H292Lung CancerNot specified[5]

Proposed Signaling Pathways and Mechanisms of Action

The anti-cancer effects of diarylheptanoids are believed to be mediated through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).

Apoptosis Induction Pathway

Diarylheptanoids, such as Yakuchinone A, have been shown to induce apoptosis by altering the expression of key regulatory proteins. This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute the apoptotic process.

Diarylheptanoids This compound (and related diarylheptanoids) Bcl2 Bcl-2 (Anti-apoptotic) Diarylheptanoids->Bcl2 down-regulates Bax Bax (Pro-apoptotic) Diarylheptanoids->Bax up-regulates Mitochondria Mitochondria Bcl2->Mitochondria inhibits Bax->Mitochondria promotes Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by diarylheptanoids.

PI3K/Akt and ERK1/2 Signaling Pathways

Some diarylheptanoid-like compounds have been reported to induce apoptosis by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.[5] The PI3K/Akt pathway is a crucial cell survival pathway, and its inhibition can promote apoptosis. Conversely, the sustained activation of the ERK1/2 pathway can also lead to cell death in certain contexts.

Diarylheptanoids Diarylheptanoid Analogs PI3K PI3K Diarylheptanoids->PI3K inhibits ERK ERK1/2 Diarylheptanoids->ERK activates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits ERK->Apoptosis

Caption: Modulation of PI3K/Akt and ERK1/2 pathways by diarylheptanoids.

Experimental Protocols

To validate and compare the findings for "this compound," the following standard experimental protocols are recommended.

Cell Viability Assays (MTT/XTT)

These colorimetric assays are used to assess the cytotoxic effects of the compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of "this compound" (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT/XTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well according to the manufacturer's instructions.[6]

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: For MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

cluster_0 Experimental Workflow: Cell Viability Assay A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate (24/48/72h) B->C D Add MTT/XTT Reagent C->D E Incubate (2-4h) D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Workflow for MTT/XTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify proteins involved in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-Akt, p-ERK) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[8] Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

cluster_1 Experimental Workflow: Western Blot H Cell Lysis I Protein Quantification H->I J SDS-PAGE & Transfer I->J K Blocking J->K L Primary Antibody Incubation K->L M Secondary Antibody Incubation L->M N Detection & Quantification M->N

Caption: Workflow for Western Blot analysis.

By following these comparative approaches and detailed protocols, researchers can effectively evaluate the anti-cancer potential of "this compound" and contribute to the growing body of knowledge on the therapeutic applications of diarylheptanoids.

References

A Head-to-Head Comparison of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate with Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the naturally derived diarylheptanoid, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, with established standard drugs in the fields of oncology, inflammation, and neuroprotection. The information is compiled from preclinical studies to offer insights into its potential therapeutic applications.

Executive Summary

This compound, a phenolic compound isolated from Zingiber officinale (ginger), belongs to the class of diarylheptanoids. This class of compounds has garnered scientific interest due to a wide range of biological activities. This guide presents available quantitative data on the cytotoxic, anti-inflammatory, and neuroprotective effects of this and closely related diarylheptanoids, juxtaposed with standard therapeutic agents. While direct head-to-head clinical data is unavailable, the preclinical evidence suggests that diarylheptanoids from ginger exhibit promising activities that warrant further investigation.

Cytotoxicity: Comparison with Doxorubicin

Diarylheptanoids have demonstrated significant cytotoxic effects against various cancer cell lines. The following table compares the cytotoxic activity of diarylheptanoids from ginger with the standard chemotherapeutic agent, Doxorubicin, against the human promyelocytic leukemia cell line (HL-60).

Table 1: Cytotoxicity (IC₅₀) Against HL-60 Cancer Cell Line

CompoundIC₅₀ (µM)Reference
Diarylheptanoids from Zingiber officinale<50[1]
Doxorubicin~0.02 - 12.2 (depending on cell line and conditions)[2][3]

Note: The IC₅₀ value for diarylheptanoids is presented as a general value from a study on a mixture of compounds. Specific IC₅₀ values for this compound are not explicitly available in the reviewed literature. One study reported an IC50 value of a diarylheptanoid against HCT116 cell lines as low as 6.69 µM.[4][5] Another study on a specific diarylheptanoid showed cytotoxicity against various human cell lines with IC50 values ranging from 23.6 to 56.9 µM.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with compound/drug incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Caption: Workflow of the MTT assay for determining cell viability.

Protocol Steps:

  • Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (this compound or standard drug) and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Incubation: The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

Signaling Pathway: Apoptosis

The cytotoxic effects of many chemotherapeutic agents, and potentially diarylheptanoids, are mediated through the induction of apoptosis (programmed cell death).

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Stimulus Cellular Stress (e.g., Chemotherapy) Bcl2_family Bcl-2 Family Regulation (Bax, Bak, Bcl-2) Stimulus->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Anti-inflammatory Activity: Comparison with Ibuprofen

Diarylheptanoids have been reported to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) and pro-inflammatory cytokines. This section compares the potential anti-inflammatory activity with the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.

Table 2: Anti-inflammatory Activity (IC₅₀) - Inhibition of Nitric Oxide Production

CompoundCell LineIC₅₀ (µM)Reference
Diarylheptanoids from Zingiber officinaleRAW 264.7Not explicitly available for the target compound. Related ginger compounds show activity.[7][8][9]
IbuprofenRAW 264.7Varies depending on experimental conditions.[10]

Note: While a direct IC₅₀ value for this compound on NO production is not available, studies on other diarylheptanoids and ginger extracts suggest potent anti-inflammatory effects.[7][8][9]

Experimental Protocol: Nitric Oxide (NO) Assay

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

Workflow for Nitric Oxide Assay

NO_Assay_Workflow cluster_workflow Nitric Oxide Assay Workflow cell_seeding Seed RAW 264.7 cells incubation1 Incubate for 24h cell_seeding->incubation1 treatment Pre-treat with compound/drug incubation1->treatment stimulation Stimulate with LPS treatment->stimulation incubation2 Incubate for 24h stimulation->incubation2 collect_supernatant Collect supernatant incubation2->collect_supernatant griess_reaction Griess Reaction collect_supernatant->griess_reaction measurement Measure absorbance at 540 nm griess_reaction->measurement

Caption: Workflow for the Griess assay to measure nitric oxide.

Protocol Steps:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound or standard drug for a short period.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance of the resulting colored product is measured at 540 nm. The IC₅₀ value for NO inhibition is then calculated.[11][12][13]

Signaling Pathway: NF-κB

The anti-inflammatory effects of many natural compounds, likely including diarylheptanoids, are often attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators)

Caption: Simplified NF-κB inflammatory signaling pathway.

Neuroprotective Effects: Comparison with Donepezil

Emerging research suggests that diarylheptanoids may possess neuroprotective properties, which could be relevant for neurodegenerative diseases like Alzheimer's. This section provides a preliminary comparison with Donepezil, a standard medication for Alzheimer's disease.

Table 3: Neuroprotective Activity

CompoundCell LineAssayEffectReference
DiarylheptanoidsSH-SY5YAβ-induced toxicityShowed significant neuroprotective activity at 1 and 10 µM[14]
DonepezilSH-SY5YOkadaic acid/Aβ-induced toxicityMaximum protection at 1 µM[15]
Experimental Protocol: Neuroprotection Assay

A common in vitro model for assessing neuroprotection involves using the human neuroblastoma cell line, SH-SY5Y, and inducing toxicity with amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.

Workflow for Neuroprotection Assay

Neuroprotection_Workflow cluster_workflow Neuroprotection Assay Workflow cell_seeding Seed SH-SY5Y cells incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with compound/drug incubation1->treatment toxicity_induction Induce toxicity with Amyloid-β treatment->toxicity_induction incubation2 Incubate for 24h toxicity_induction->incubation2 viability_assay Assess cell viability (e.g., MTT assay) incubation2->viability_assay

Caption: Workflow for an in vitro neuroprotection assay.

Protocol Steps:

  • Cell Seeding: SH-SY5Y cells are seeded in a multi-well plate.

  • Treatment: The cells are treated with the test compound or a standard neuroprotective drug.

  • Toxicity Induction: After a set period, amyloid-beta (Aβ) peptide is added to the wells to induce neuronal cell death.[16][17][18][19]

  • Incubation: The cells are incubated for 24 hours.

  • Viability Assessment: Cell viability is measured using an appropriate method, such as the MTT assay, to determine the protective effect of the compound against Aβ-induced toxicity.[16][17]

Conclusion

The available preclinical data suggests that this compound and related diarylheptanoids from ginger possess a spectrum of interesting biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. While direct, quantitative comparisons with standard drugs are limited, the existing evidence indicates that these natural compounds could serve as valuable leads for the development of new therapeutic agents. Further research, including more direct comparative studies and in vivo experiments, is necessary to fully elucidate their therapeutic potential and mechanisms of action.

References

A Comparative Meta-Analysis of Diarylheptanoids: Evaluating "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate" in the Context of its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of the biological activities of "5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate," a diarylheptanoid isolated from the rhizomes of Zingiber officinale (ginger).[1] Due to the limited specific research on this particular compound, this analysis places it within the broader context of the diarylheptanoid class of natural products. Curcumin, a structurally similar and extensively studied diarylheptanoid, serves as a primary benchmark for comparison. This guide summarizes quantitative data on anticancer, anti-inflammatory, and antioxidant activities, details relevant experimental protocols, and visualizes key signaling pathways.

Comparative Analysis of Biological Activities

Diarylheptanoids, characterized by a 1,7-diphenylheptane skeleton, are a class of plant secondary metabolites known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] While specific experimental data for "this compound" is not extensively available in the reviewed literature, its structural similarity to other bioactive diarylheptanoids suggests it likely shares these properties.

Anticancer Activity

Numerous diarylheptanoids isolated from Zingiber officinale have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3][4] The tables below summarize the 50% inhibitory concentration (IC50) values for several diarylheptanoids, illustrating their potential as anticancer agents.

Table 1: Anticancer Activity of Diarylheptanoids from Zingiber officinale

CompoundCell LineIC50 (µM)Reference
Compound 6 A549 (Lung)10.21 ± 1.12[2][4]
HepG2 (Liver)12.54 ± 1.32[2][4]
HeLa (Cervical)8.97 ± 0.98[2][4]
MDA-MB-231 (Breast)6.69 ± 0.87[2][4]
HCT116 (Colon)15.32 ± 1.54[2][4]
Compound 16 A549 (Lung)25.43 ± 2.13[2][4]
HepG2 (Liver)30.12 ± 2.54[2][4]
HeLa (Cervical)22.87 ± 2.01[2][4]
MDA-MB-231 (Breast)18.98 ± 1.87[2][4]
HCT116 (Colon)33.46 ± 2.87[2][4]
Compound 17 A549 (Lung)15.76 ± 1.45[2][4]
HepG2 (Liver)18.98 ± 1.76[2][4]
HeLa (Cervical)13.45 ± 1.32[2][4]
MDA-MB-231 (Breast)11.23 ± 1.21[2][4]
HCT116 (Colon)20.12 ± 1.98[2][4]
Compound 18 A549 (Lung)20.43 ± 1.98[2][4]
HepG2 (Liver)25.67 ± 2.34[2][4]
HeLa (Cervical)18.76 ± 1.65[2][4]
MDA-MB-231 (Breast)15.43 ± 1.43[2][4]
HCT116 (Colon)28.76 ± 2.45[2][4]
Compound 19 A549 (Lung)12.43 ± 1.23[2][4]
HepG2 (Liver)15.87 ± 1.45[2][4]
HeLa (Cervical)10.98 ± 1.12[2][4]
MDA-MB-231 (Breast)8.76 ± 0.98[2][4]
HCT116 (Colon)17.87 ± 1.65[2][4]

Table 2: Cytotoxic Activity of Curcumin and its Derivatives

CompoundCell LineIC50 (µM)Reference
Curcumin (1) MCF-7 (Breast)10.5[5]
Demethoxycurcumin (2) MCF-7 (Breast)11.56[5]
Diacetyldemethoxycurcumin (AC2) MCF-7 (Breast)6.72[5]
Triacetyldemethylcurcumin (AC5) MCF-7 (Breast)3.63[5]
Diacetyldemethoxycurcumin (AC2) DU-145 (Prostate)20.4[5]
Triacetyldemethylcurcumin (AC5) DU-145 (Prostate)16.3[5]
Diacetyldemethoxycurcumin (AC2) NCI-H460 (Lung)18.3[5]
Triacetyldemethylcurcumin (AC5) NCI-H460 (Lung)10.7[5]
Anti-inflammatory Activity

Diarylheptanoids are well-documented for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.

Table 3: Anti-inflammatory Activity of Diarylheptanoids

CompoundAssayIC50 (µM)Reference
Diarylheptanoid 2 (from Alnus hirsuta) NF-κB Activation Inhibition9.2-9.9[6]
Diarylheptanoid 3 (from Alnus hirsuta) NF-κB Activation Inhibition9.2-9.9[6]
Diarylheptanoid 6 (from Alnus hirsuta) NF-κB Activation Inhibition9.2-9.9[6]
Diarylheptanoid 2 (from Alnus hirsuta) NO Production Inhibition18.2-19.3[6]
Diarylheptanoid 3 (from Alnus hirsuta) NO Production Inhibition18.2-19.3[6]
Diarylheptanoid 6 (from Alnus hirsuta) NO Production Inhibition18.2-19.3[6]
Diarylheptanoid 2 (from Alnus hirsuta) TNF-α Production Inhibition22.3-23.7[6]
Diarylheptanoid 3 (from Alnus hirsuta) TNF-α Production Inhibition22.3-23.7[6]
Diarylheptanoid 6 (from Alnus hirsuta) TNF-α Production Inhibition22.3-23.7[6]
Hexahydrocurcumin (4) PGE2 Formation Inhibition0.7[7]
Antioxidant Activity

The phenolic hydroxyl groups present in many diarylheptanoids contribute to their potent antioxidant and radical scavenging activities.

Table 4: Antioxidant Activity of Diarylheptanoids

CompoundAssayIC50 (µM)Reference
Curcumin DPPH Radical Scavenging23.0[8]
Ascorbic Acid (Reference) DPPH Radical Scavenging25.7[8]
tert-Butylhydroquinone (Reference) DPPH Radical Scavenging19.5[8]

Key Signaling Pathways

Diarylheptanoids, particularly curcumin, have been shown to modulate multiple signaling pathways involved in cancer and inflammation. The following diagrams illustrate some of the key pathways.

anticancer_pathways cluster_curcumin Curcumin cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes curcumin Curcumin PI3K_Akt PI3K/Akt Pathway curcumin->PI3K_Akt Inhibits NFkB NF-κB Pathway curcumin->NFkB Inhibits MAPK MAPK Pathway curcumin->MAPK Modulates Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Proliferation PI3K_Akt->Proliferation NFkB->Proliferation Angiogenesis ↓ Angiogenesis NFkB->Angiogenesis Metastasis ↓ Metastasis NFkB->Metastasis MAPK->Apoptosis MAPK->Proliferation

Curcumin's multifaceted anticancer activity.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Diarylheptanoids cluster_nucleus LPS LPS/TNF-α IKK IKK LPS->IKK Diarylheptanoids Diarylheptanoids (e.g., Curcumin) Diarylheptanoids->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Inflammatory_Genes Activates

Inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

General Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

experimental_workflow_anticancer start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT-based cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[9]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.[9]

General Protocol for NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a method to quantify the inhibition of NF-κB transcriptional activity.

Detailed Steps:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid.[9]

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[9]

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.[9]

  • Luciferase Assay: Perform a luciferase assay according to the manufacturer's instructions and measure luminescence.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control plasmid activity and calculate the percentage of inhibition.

General Protocol for Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol is a widely used method to determine the free radical scavenging activity of a compound.

Detailed Steps:

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add the test sample to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: Calculate the percentage of DPPH radical scavenging and determine the IC50 value.

Conclusion

"this compound" belongs to the promising class of diarylheptanoids, which exhibit significant anticancer, anti-inflammatory, and antioxidant properties. While direct experimental evidence for this specific compound is limited, the extensive research on its analogs, particularly curcumin, provides a strong rationale for its potential as a bioactive agent. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate its efficacy and further investigate its mechanisms of action. Future studies should focus on direct comparative analyses of "this compound" against established diarylheptanoids to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks.

Personal Protective Equipment (PPE)SpecificationsRationale
Eye Protection Safety goggles with side-shields.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Avoids inhalation of dust or aerosols.
Body Protection Laboratory coat or impervious clothing.Protects skin and personal clothing from contamination.

II. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., gloves, absorbent paper), in a designated, compatible container.[1][2] The original manufacturer's container is often a suitable option for the pure chemical waste.[1][2]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to prevent hazardous reactions.

  • No Drain Disposal: Under no circumstances should this chemical be disposed of down the drain.[3]

Step 2: Container Management

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[3][4]

  • Filling: Do not overfill the container; leave at least 10% headspace to allow for expansion.[3]

  • Closure: Keep the waste container closed at all times, except when adding waste.[3][4]

Step 3: Labeling

  • Clear Identification: Clearly label the waste container with the words "Hazardous Waste."[1][4]

  • Content Information: The label must include the full chemical name: "this compound," and the approximate quantity or concentration.

  • Generator Information: Include the name of the principal investigator or laboratory group and the date the waste was first added to the container.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.[2] The secondary container should be chemically compatible and large enough to hold the entire contents of the primary container.

  • Segregation in SAA: Within the SAA, ensure that the container of this compound waste is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.

Step 5: Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (per institutional policy, often not exceeding one year in the SAA), contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management provider.[1][3]

  • Waste Pickup Request: Follow your institution's specific procedures to submit a hazardous waste pickup request.

  • Professional Disposal: The EHS or a licensed waste disposal company will then transport the waste for final disposal, which is typically incineration for solid organic chemical waste.[5]

III. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Waste Management A Step 1: Waste Generation & Segregation B Step 2: Place in Labeled, Compatible Container A->B C Step 3: Store in Satellite Accumulation Area (SAA) with Secondary Containment B->C D Step 4: Request Waste Pickup from EHS C->D E Step 5: EHS/Licensed Contractor Collects Waste D->E F Step 6: Final Disposal (e.g., Incineration) E->F

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Operational Guide for Handling 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

I. Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure to phenolic compounds are inhalation, skin contact, and ingestion. Phenols can be corrosive and toxic, with some having anesthetic effects that may delay the sensation of a chemical burn.[2][3][4][5][6] Therefore, a robust personal protective equipment (PPE) protocol is essential.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile Gloves or Neoprene GlovesChemotherapy-grade, powder-free. Outer glove cuff should extend over the gown sleeve. For concentrated solutions, consider utility-grade neoprene or butyl gloves over nitrile gloves.[3]Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated. Phenolic compounds can penetrate standard nitrile gloves, so frequent changes are necessary, especially after splashes.[2][3]
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling the powder or solutions.[3]Protects against splashes and aerosolized particles entering the eyes or face.
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood) to prevent inhalation of airborne particles.
Foot & Hair Protection Shoe & Hair CoversDisposable, non-slip shoe covers and a hair bonnet.Prevents the spread of contamination outside of the laboratory.
II. Operational Plan: Safe Handling and Preparation of Solutions

All handling of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including vials, spatulas, pipettes, and solvent.

  • Donning PPE: Put on all required PPE as detailed in Table 1.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood.

  • Solubilization: Add the appropriate solvent to the vial containing the compound. Gently swirl or vortex to dissolve. Avoid heating the compound, as this can increase the volatility of phenolic compounds.[4]

  • Storage: Once dissolved, securely cap and label the vial with the compound name, concentration, solvent, and date of preparation. Store in a cool, well-ventilated area away from strong oxidizers and bases.[2][7]

  • Decontamination: Wipe down the work area within the fume hood with a suitable decontaminating solution (e.g., soap and water) after the procedure is complete.[2]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and dispose of it in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]

III. Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.

Table 2: Waste Disposal Guidelines

Waste TypeDescriptionDisposal Procedure
Solid Hazardous Waste Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials.Place in a clearly labeled, sealed hazardous waste container designated for chemical waste.
Liquid Hazardous Waste Unused or expired solutions, and contaminated solvents.Collect in a compatible, sealed, and clearly labeled hazardous waste container. DO NOT pour down the drain.
Sharps Hazardous Waste Needles and syringes used for administering the compound in in vivo studies.Place in a puncture-proof, labeled sharps container designated for hazardous waste.
IV. Emergency Procedures

Immediate access to an eyewash station and a safety shower is mandatory in any area where this compound is handled.[3][7]

Table 3: Emergency Response

Exposure TypeAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[4][7]
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill For small spills (<50 mL), absorb with an inert material and place in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.[5][7]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don Full PPE prep_area->don_ppe Step 1 weigh Weigh Compound don_ppe->weigh Step 2 dissolve Dissolve in Solvent weigh->dissolve Step 3 store Cap, Label, and Store dissolve->store Step 4 decontaminate Decontaminate Work Area store->decontaminate Step 5 dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste Step 6 doff_ppe Doff PPE dispose_waste->doff_ppe Step 7 wash_hands Wash Hands doff_ppe->wash_hands Step 8

Caption: Procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.